Glycidyl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
oxiran-2-ylmethyl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-2-3-7(8)10-5-6-4-9-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNSNVGRSIOCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-40-7 | |
| Record name | Glycidyl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2461-40-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Properties of (R)- and (S)-Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of the enantiomeric pair, (R)-Glycidyl butyrate (B1204436) and (S)-Glycidyl butyrate. These chiral building blocks are of significant interest in the pharmaceutical and specialty chemical industries due to their versatile reactivity and role as key intermediates in the synthesis of complex molecules.
Core Properties
(R)- and (S)-Glycidyl butyrate are the two enantiomers of glycidyl (B131873) butyrate, an ester of butyric acid and glycidol (B123203). Their distinct stereochemistry is the foundation of their utility in asymmetric synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)- and (S)-Glycidyl butyrate.
| Property | (R)-Glycidyl butyrate | (S)-Glycidyl butyrate |
| Molecular Formula | C₇H₁₂O₃[1][2] | C₇H₁₂O₃[3] |
| Molecular Weight | 144.17 g/mol [1][2] | 144.17 g/mol [3] |
| CAS Number | 60456-26-0[1][2] | 65031-96-1[3] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless to very pale yellow liquid |
| Density | 1.032 g/mL at 20 °C[2] | ~1.03 g/mL |
| Boiling Point | 197 °C[2] | Not specified |
| Refractive Index | n20/D 1.428[2] | Not specified |
| Optical Rotation | [α]25/D −31° (neat)[2] | Not specified |
Spectroscopic Data
Spectroscopic data for glycidyl butyrate is available, with specific data for each enantiomer being largely identical except for chiroptical measurements. Key spectroscopic characteristics are summarized below.
| Spectroscopy | Data |
| ¹H NMR | 1H NMR (CDCl₃): δ 0.96 (3H, t), 1.70 (2H, m), 2.23 (2H, t), 2.63 (2H, d), 3.10 (1H, m), 4.31 (2H, d).[4] |
| ¹³C NMR | Data available in spectral databases.[5] |
| IR Spectroscopy | Data available in spectral databases.[5] |
| Mass Spectrometry | Data available in spectral databases.[5] |
Synthesis and Manufacturing
The synthesis of enantiomerically pure (R)- and (S)-Glycidyl butyrate is crucial for their application in pharmaceutical manufacturing. Both chemical and enzymatic methods are employed.
Chemical Synthesis
A common method for the synthesis of (R)-Glycidyl butyrate involves the reaction of (S)-epichlorohydrin with butyric acid.[4]
Experimental Protocol: Synthesis of (R)-Glycidyl butyrate [4]
-
Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.
-
Under the action of a chromium salt catalyst, (S)-epichlorohydrin and butyric acid (molar ratio 1:1 to 1:4) are reacted at 60-80 °C for 24-48 hours.
-
The reaction mixture is cooled to 10-20 °C, and methylene (B1212753) dichloride is added.
-
The solution is neutralized to pH 7.0-8.0 with a 10% sodium carbonate solution and washed with water.
-
The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated to yield (S)-3-chloro-2-hydroxypropyl butyrate.
-
-
Step 2: Synthesis of (R)-Glycidyl butyrate.
-
The obtained (S)-3-chloro-2-hydroxypropyl butyrate is dissolved in acetone (B3395972), and a carbonate (such as potassium carbonate) is added.
-
The mixture is refluxed for 10-12 hours.
-
After cooling, insolubles are filtered off, and the acetone is evaporated.
-
Methylene dichloride is added to the concentrate, washed with water, and the organic layer is dried.
-
The solvent is evaporated, and the product is purified by rectification under vacuum (55-65 °C, 60-70 Pa) to yield (R)-Glycidyl butyrate.
-
A similar process can be employed to synthesize (S)-Glycidyl butyrate starting from (R)-epichlorohydrin.[3]
Enzymatic Resolution
Enzymatic resolution of racemic this compound is a widely used method to obtain the pure enantiomers. This method leverages the stereoselectivity of enzymes, most commonly lipases.
Experimental Protocol: Enzymatic Hydrolysis of Racemic this compound [6]
-
Reaction Setup:
-
Racemic this compound (5.0 mL, 36 mmol) is added to a 10 mM potassium phosphate (B84403) buffer (5.0 mL).
-
For porcine pancreatic lipase (B570770) (PPL), a surfactant such as CTAB (30 mg/mL) is added.
-
The pH of the mixture is adjusted to the optimal value for the chosen lipase (e.g., pH 7.4 for PPL).
-
The lipase (100 mg) is added to the mixture.
-
-
Reaction Conditions:
-
The reaction is carried out at a controlled temperature (e.g., 30 °C for PPL) with stirring.
-
-
Work-up and Separation:
-
The reaction is monitored for conversion. The S-enantiomer is preferentially hydrolyzed by PPL, leaving the unreacted (R)-glycidyl butyrate in high enantiomeric excess.
-
The (R)-glycidyl butyrate can be recovered from the reaction mixture.
-
The hydrolyzed product, (S)-glycidol, can be used in a subsequent transesterification reaction to produce (S)-glycidyl butyrate.
-
Applications in Drug Development
The primary application of (R)- and (S)-Glycidyl butyrate is as chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs).
Role in Linezolid Synthesis
(R)-Glycidyl butyrate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid.[4][7] Linezolid is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.
The synthesis of Linezolid from (R)-Glycidyl butyrate involves the formation of the core oxazolidinone ring.
Caption: Synthesis of Linezolid from (R)-Glycidyl butyrate.
Other Pharmaceutical Applications
(S)-Glycidyl butyrate also serves as a versatile chiral intermediate in the synthesis of various APIs and advanced drug candidates where a specific stereochemistry is required for efficacy and safety.[8]
Analytical Methods
The enantiomeric purity of (R)- and (S)-Glycidyl butyrate is critical for their use in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis of this compound Enantiomers [9][10][11]
-
Chromatographic System:
-
HPLC system with a quaternary gradient pump and UV detector.
-
-
Column:
-
Mobile Phase:
-
Flow Rate:
-
Detection:
-
UV detection at 220 nm.[10]
-
-
Sample Preparation:
-
Accurately weigh about 100.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve in the mobile phase by sonication and make up to volume.
-
-
Injection Volume:
-
20 µL.[10]
-
Caption: General workflow for chiral HPLC analysis.
Biological Activity and Toxicology
The direct biological activity of (R)- and (S)-Glycidyl butyrate is not their primary area of interest. However, their metabolic fate is of toxicological significance. Glycidyl esters are known to be hydrolyzed in the gastrointestinal tract to release glycidol.[12][13] Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC).[14] Therefore, exposure to this compound should be handled with appropriate safety precautions.
References
- 1. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]
- 2. (R)-(-)-Glycidyl butyrate 96 60456-26-0 [sigmaaldrich.com]
- 3. (S)-(+)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 4. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 5. This compound | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. benchchem.com [benchchem.com]
- 12. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats | Semantic Scholar [semanticscholar.org]
- 13. Relative oral bioavailability of glycidol from glycidyl fatty acid esters in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Glycidyl Butyrate: Molecular Weight and Formula
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This guide provides a focused overview of the molecular weight and chemical formula of glycidyl (B131873) butyrate (B1204436), a compound with applications in the synthesis of various chemical intermediates.
Physicochemical Data of Glycidyl Butyrate
The essential molecular details of this compound are summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and the design of synthetic pathways.
| Property | Value | Citations |
| Molecular Formula | C₇H₁₂O₃ | |
| Molecular Weight | 144.17 g/mol | |
| Alternate Molecular Weight | 144.1684 g/mol |
The molecular formula, C₇H₁₂O₃, delineates the elemental composition of the molecule, indicating the presence of seven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The molecular weight is a crucial parameter derived from this composition, with the most commonly cited value being 144.17 g/mol . An alternative, more precise value of 144.1684 g/mol is also available.
Logical Relationship of this compound's Core Properties
The relationship between the compound's name, its elemental composition (formula), and its resulting molecular weight can be visualized as a direct logical progression. The chemical structure dictates the formula, which in turn determines the molecular weight.
Core property relationship of this compound.
This guide provides the foundational molecular data for this compound, essential for its application in scientific research and development. The provided information, including the molecular formula and weight, serves as a critical reference for any experimental or theoretical work involving this compound.
Spectroscopic Analysis of Glycidyl Butyrate: A Technical Guide
This guide provides an in-depth overview of the spectroscopic data for Glycidyl (B131873) butyrate (B1204436) (C₇H₁₂O₃), a compound utilized in various chemical syntheses.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data of Glycidyl Butyrate
The empirical formula for this compound is C₇H₁₂O₃, and its molecular weight is 144.17 g/mol .[3][4][5] The spectroscopic data presented below provides key insights into its molecular structure.
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 0.95 | Triplet | -CH₃ |
| 1.67 | Sextet | -CH₂-CH₃ |
| 2.32 | Triplet | -C(=O)-CH₂- |
| 2.63 | Multiplet | Epoxide CH₂ |
| 2.83 | Multiplet | Epoxide CH₂ |
| 3.19 | Multiplet | Epoxide CH |
| 3.95 | Doublet of doublets | -O-CH₂- (from glycidyl) |
| 4.38 | Doublet of doublets | -O-CH₂- (from glycidyl) |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0 ppm. A study on glycidyl fatty acid esters identified the characteristic signals for the two epoxy methylene (B1212753) protons at chemical shifts of 2.56 and 2.76 ppm.[6]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 13.6 | -CH₃ |
| 18.4 | -CH₂-CH₃ |
| 35.8 | -C(=O)-CH₂- |
| 44.7 | Epoxide CH₂ |
| 49.3 | Epoxide CH |
| 65.3 | -O-CH₂- (from glycidyl) |
| 173.3 | -C=O (Ester) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.07 ppm.[7][8]
1.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2968 | Strong | C-H stretch (aliphatic) |
| 1738 | Strong | C=O stretch (ester) |
| 1255, 1178 | Strong | C-O stretch (ester) |
| 914, 847 | Medium | C-O stretch (epoxide ring) |
Sample preparation: Neat (thin film).[3][4]
1.3. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The exact mass of this compound is 144.078644241 Da.[3][4]
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 144 | Moderate | [M]⁺ (Molecular ion) |
| 71 | High | [C₄H₇O]⁺ |
| 57 | High (Base Peak) | [C₃H₅O]⁺ |
| 43 | High | [C₃H₇]⁺ |
Ionization method: Electron Impact (EI).
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
2.1. NMR Spectroscopy Protocol
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.[9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.[9]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]
-
If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug into the NMR tube.[10]
-
-
Instrument Parameters :
-
The ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 600 MHz spectrometer.[8]
-
For ¹H NMR, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.[9] A relaxation delay of 1-2 seconds is commonly used.[9]
-
For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
The probe should be properly tuned, and the magnetic field shimmed to ensure optimal resolution.[10]
-
-
Data Processing :
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the internal standard (TMS). For spectra referenced to the solvent residual peak, the chemical shift for CHCl₃ in CDCl₃ is 7.26 ppm for ¹H NMR and 77.07 ppm for ¹³C NMR.[8]
-
2.2. IR Spectroscopy Protocol
For liquid samples like this compound, the following methods are common:
-
Neat (Thin Film) Method :
-
Place a drop of the liquid sample directly onto one face of a salt plate (e.g., NaCl or KBr).[11]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[11]
-
Ensure no air bubbles are trapped between the plates.[12]
-
Mount the plates in the spectrometer's sample holder.
-
-
Attenuated Total Reflectance (ATR) Method :
-
Data Acquisition :
-
A background spectrum of the empty instrument (or clean salt plates/ATR crystal) is recorded first.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
2.3. Mass Spectrometry Protocol
-
Sample Introduction :
-
Ionization :
-
Electron Impact (EI) is a common ionization method for small organic molecules.[15]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺).[15]
-
Excess energy from the ionization process causes the molecular ion to fragment into smaller, characteristic ions.
-
-
Mass Analysis and Detection :
-
The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[15][16]
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.[16]
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of this compound.
References
- 1. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | C7H12O3 | CID 137606 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. This compound [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Liquid Samples : Shimadzu (Europe) [shimadzu.eu]
- 13. Researching | A Simple Measuring Method for Infrared Spectroscopy of Liquid Matters [m.researching.cn]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Mass Spectrometry [www2.chemistry.msu.edu]
Glycidyl Butyrate: A Comprehensive Safety and Handling Guide for Researchers
An in-depth analysis of the safety, handling, and toxicological profile of glycidyl (B131873) butyrate (B1204436), prepared for researchers, scientists, and professionals in drug development. This technical guide provides a consolidated overview of critical safety data, experimental methodologies for hazard assessment, and visual workflows for safe laboratory practices.
Chemical and Physical Properties
Glycidyl butyrate is a combustible liquid with a sweet odor, presenting several handling considerations for laboratory use.[1] The following table summarizes its key physical and chemical properties as compiled from various safety data sheets.
| Property | Value | Source |
| CAS Number | 2461-40-7 / 60456-26-0 ((R)-enantiomer) | [2][3] |
| Molecular Formula | C₇H₁₂O₃ | [2][4] |
| Molecular Weight | 144.17 g/mol | [2][4] |
| Appearance | Clear, colorless liquid | [1][3][5] |
| Odor | Sweet | [1] |
| Boiling Point | 196.3 ± 0.0 °C at 760 mmHg; 90 °C at 19 mmHg | [1][2] |
| Flash Point | 85.0 ± 0.0 °C | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Vapor Pressure | 0.4 ± 0.3 mmHg at 25°C | [2] |
| Solubility | Insoluble in water, soluble in organic solvents. | [6] |
| LogP | 1.29 | [2] |
GHS Hazard Classification and Toxicological Summary
This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1][3][7] The primary hazards are related to its oral toxicity, skin and eye irritation, and potential for respiratory sensitization.[1][3][6][7]
| Hazard Classification | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
Note: Classifications may vary slightly between suppliers.[7][8]
Toxicological Profile:
The toxicity of this compound is primarily attributed to the reactivity of its epoxide ring, which can lead to the alkylation of biological macromolecules.[6]
-
Acute Effects: Ingestion can be harmful.[1][3][7] Direct contact causes irritation to the skin and serious irritation to the eyes.[1][3][7] Inhalation may lead to respiratory irritation.[3][7]
-
Sensitization: There is a risk of respiratory sensitization, which can provoke asthma-like symptoms upon subsequent exposure.[6][7]
-
Genotoxicity: this compound is suspected of causing genetic defects.[8]
Experimental Protocols for Hazard Determination
The hazard classifications of this compound are determined by standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guideline 423)
This protocol determines the acute oral toxicity of a substance. It employs a stepwise procedure to minimize the number of animals required.
-
Test Principle: A single dose of the substance is administered orally to a group of fasted female rats.[5] The animals are observed for up to 14 days for signs of toxicity and mortality.[9]
-
Methodology:
-
Dosing: The test substance is administered by gavage. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, and behavior), and body weight changes.[5][9]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.[5]
-
Endpoint: The result is an estimation of the LD50 (the dose lethal to 50% of the test animals) and the GHS classification for acute oral toxicity.
-
Skin Irritation (OECD Guideline 404)
This protocol assesses the potential of a substance to cause skin irritation.
-
Test Principle: A single dose of the substance is applied to a small area of the skin of an albino rabbit.[1][6]
-
Methodology:
-
Application: 0.5 mL of the liquid is applied to a gauze patch on the shaved skin of the animal. An untreated area serves as a control.
-
Exposure: The patch is held in place for a 4-hour exposure period.[1][6]
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days to assess the reversibility of the effects.[1]
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on these scores.
-
Eye Irritation (OECD Guideline 405)
This protocol evaluates the potential of a substance to cause eye irritation or damage.
-
Test Principle: A single dose of the substance is applied to one eye of an albino rabbit, with the other eye serving as a control.[2]
-
Methodology:
-
Instillation: The test substance is instilled into the conjunctival sac of one eye.[7]
-
Observation: The eye is examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[2] The observation period may be extended to assess reversibility.
-
Scoring: The severity of ocular lesions is scored according to a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the eye damage.
-
Respiratory Sensitization
There is currently no single, validated, and internationally accepted regulatory test method for the prospective identification of chemical respiratory sensitizers.[10][11] Assessment is often based on a weight-of-evidence approach that may include data from:
-
Animal Models: The mouse IgE test is one model that aims to distinguish between skin and respiratory sensitizers based on the induction of IgE antibodies.[12]
-
In Vitro and In Chemico Methods: Research is ongoing to develop non-animal alternatives that can predict respiratory sensitization potential.
-
Human Data: Case reports of occupational asthma provide valuable information.[13]
Safe Handling and Emergency Procedures
Strict adherence to safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
The following diagram illustrates the logical flow for ensuring adequate protection when working with this compound.
First Aid Measures
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7] Rinse mouth.
-
If on Skin: Wash with plenty of soap and water.[7] Remove contaminated clothing and wash it before reuse.
-
If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[7]
-
If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.
Spills and Disposal
-
Spills: Absorb with inert material and place into a suitable disposal container.[7] Ensure adequate ventilation. Remove all sources of ignition.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]
Toxicological Signaling Pathways
Specific signaling pathways for this compound toxicity are not well-documented in publicly available literature. However, the toxicity of glycidyl compounds is generally understood to be mediated by the high reactivity of the epoxide (oxirane) ring. This electrophilic group can react with nucleophilic sites on cellular macromolecules, including DNA and proteins. This process, known as alkylation, can lead to cytotoxicity and genotoxicity without necessarily involving a complex signaling cascade.
For the butyrate moiety, research has shown that it can influence various signaling pathways, such as inhibiting histone deacetylase (HDAC) or modulating pathways like mTOR and JAK2/Stat3, particularly in the context of cancer cell apoptosis and neuroprotection.[14][15][16][17] However, these pathways are associated with the effects of the butyrate ion itself and may not be the primary drivers of toxicity for the intact this compound ester, where the epoxide's reactivity is the dominant toxicological feature.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its classification as a combustible liquid, its harmful effects if swallowed, and its potential to cause skin, eye, and respiratory irritation and sensitization. Researchers and laboratory personnel must employ appropriate engineering controls and personal protective equipment to minimize exposure. A thorough understanding of its toxicological properties and adherence to the safety guidelines outlined in this document are essential for its safe use in a research and development setting.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 5. agc-chemicals.com [agc-chemicals.com]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. scribd.com [scribd.com]
- 10. ftp.cdc.gov [ftp.cdc.gov]
- 11. Chemical respiratory sensitization-Current status of mechanistic understanding, knowledge gaps and possible identification methods of sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 13. “In Litero” Screening: Retrospective Evaluation of Clinical Evidence to Establish a Reference List of Human Chemical Respiratory Sensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Butyrate dictates ferroptosis sensitivity through FFAR2-mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Butyrate increases methylglyoxal production through regulation of the JAK2/Stat3/Nrf2/Glo1 pathway in castration‑resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Implications of Butyrate Signaling Pathways on the Motor Symptomatology of Parkinson’s Disease and Neuroprotective Effects—Therapeutic Approaches: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Routes of Enantiopure Glycidyl Butyrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiopure glycidyl (B131873) butyrate (B1204436), in both its (R)- and (S)-configurations, serves as a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its stereospecific reactivity makes it an invaluable intermediate for creating complex molecules with high enantiomeric purity, a crucial aspect in modern drug development to ensure therapeutic efficacy and minimize side effects. This technical guide provides a comprehensive overview of the commercial availability of enantiopure glycidyl butyrate, details on supplier specifications, and an in-depth look at established experimental protocols for its synthesis and chiral resolution.
Introduction
This compound possesses a reactive epoxide ring and a butyrate ester functional group. The chirality at the C2 position of the oxirane ring gives rise to two enantiomers: (R)-Glycidyl butyrate and (S)-Glycidyl butyrate. The distinct spatial arrangement of these enantiomers leads to different biological activities when incorporated into a drug molecule. Consequently, access to enantiomerically pure forms of this compound is paramount for the synthesis of single-enantiomer drugs. This guide aims to provide researchers and drug development professionals with the necessary technical information to source and synthesize high-purity enantiopure this compound.
Commercial Availability of Enantiopure this compound
A multitude of chemical suppliers offer enantiopure (R)- and (S)-Glycidyl butyrate in varying grades and quantities, from research and development scale to bulk manufacturing. The selection of a suitable supplier often depends on the required purity, enantiomeric excess (e.e.), and available documentation such as a Certificate of Analysis (CoA).
(R)-Glycidyl Butyrate Suppliers and Specifications
(R)-(-)-Glycidyl butyrate is a key intermediate in the synthesis of important pharmaceuticals, including the antibiotic Linezolid (B1675486).[1][2][3] Several suppliers offer this enantiomer with high chemical and chiral purity.
| Supplier/Manufacturer | CAS Number | Purity/Assay | Chiral Purity (e.e.) | Additional Specifications |
| Agex Pharma | 60456-26-0 | Up to 99.9% | Up to 99.9% | cGMP and ISO 9001 certified.[1] |
| Chem-Impex | 60456-26-0 | ≥ 98% (GC) | Not specified | Optical Rotation: [α]20/D = -29 to -33° (neat).[4] |
| Hangzhou ICH Biofarm Co., Ltd. | 60456-26-0 | ≥98.0% (GC) | ≥99.0% | Optical rotation: -32° to -34°.[5] |
| PureSynth | 60456-26-0 | ≥99.5% | Not specified | Boiling Point: 90°C/19 mmHg.[6] |
| Sigma-Aldrich | 60456-26-0 | 96% | Not specified | Optical activity: [α]25/D −31°, neat. |
| Simson Pharma Limited | 60456-26-0 | High quality | Not specified | Certificate of Analysis provided with every compound.[7] |
(S)-Glycidyl Butyrate Suppliers and Specifications
(S)-(+)-Glycidyl butyrate is another crucial chiral intermediate, utilized in the synthesis of various APIs, including the anticoagulant Rivaroxaban (B1684504).[8][9]
| Supplier/Manufacturer | CAS Number | Purity/Assay | Chiral Purity (e.e.) | Additional Specifications |
| Agex Pharma | 65031-96-1 | Up to 99.9% | Up to 99.9% | cGMP and ISO 9001 certified.[8] |
| Chem-Impex | 65031-96-1 | ≥ 98% (GC) | Not specified | Optical Rotation: [α]20/D = 29 to 33° (neat).[10] |
| Santa Cruz Biotechnology | 65031-96-1 | Not specified | Not specified | For Research Use Only.[11] |
| Simson Pharma Limited | 65031-96-1 | High quality | Not specified | Certificate of Analysis provided with every compound.[12] |
| TCI America | 65031-96-1 | >98.0%(GC) | Not specified | Storage Temperature: Room Temperature.[13] |
| ChemicalBook Suppliers | 65031-96-1 | 95% - 99% | ee99% (from some suppliers) | Various Chinese suppliers listed.[14] |
Experimental Protocols for Synthesis and Resolution
The preparation of enantiopure this compound can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture.
Asymmetric Synthesis of (R)-Glycidyl Butyrate from (S)-Epichlorohydrin
This method involves the reaction of (S)-epichlorohydrin with butyric acid, followed by ring-closing epoxidation.
Protocol:
-
Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate.
-
In a 250 mL four-necked flask, add 1 mole of butyric acid, 1 mole of (S)-epichlorohydrin, and 1 g of chromium chloride as a catalyst.[15]
-
Stir the mixture and heat to 60°C.[15]
-
Maintain the temperature for 48 hours until the disappearance of epichlorohydrin (B41342) is confirmed.[15]
-
Cool the reaction mixture to 10°C and add 250 mL of methylene (B1212753) chloride.[15]
-
Neutralize the solution to a pH of 8.0 with a 10% sodium carbonate solution.[15]
-
Wash the organic layer three times with 300 mL of water.[15]
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain (S)-3-chloro-2-hydroxypropyl butyrate.[15]
-
-
Step 2: Synthesis of (R)-Glycidyl butyrate.
-
In a 1000 mL four-necked flask, add the (S)-3-chloro-2-hydroxypropyl butyrate obtained in the previous step, 600 mL of acetone (B3395972), and 2 moles of potassium carbonate.[15]
-
Reflux the reaction mixture for 12 hours.[15]
-
After cooling, filter to remove insoluble materials.[15]
-
Evaporate the acetone to obtain a concentrated material.[15]
-
Dissolve the concentrate in 250 mL of methylene chloride and wash twice with 100 mL of water.[15]
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent.[15]
-
Collect the fraction at 55-65°C under a vacuum of 60-70 Pa by rectification to obtain (R)-Glycidyl butyrate.[15]
-
Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially hydrolyze one enantiomer, allowing for the separation of the unreacted enantiomer.
Protocol for obtaining (R)-Glycidyl butyrate:
-
Enzymatic Hydrolysis:
-
Prepare a mixture of racemic this compound and a phosphate (B84403) buffer (e.g., 10 mM potassium phosphate buffer).[16]
-
Add a lipase (B570770), such as porcine pancreatic lipase (PPL), to the mixture. The reaction is S-favored, meaning the (S)-enantiomer will be preferentially hydrolyzed.[16]
-
Maintain the reaction at a controlled pH (e.g., 7.4) and temperature (e.g., 30°C).[16]
-
Monitor the reaction progress. When the conversion reaches approximately 52-60%, the remaining unreacted this compound will be enriched in the (R)-enantiomer (e.g., >98% e.e.).[16]
-
-
Work-up and Purification:
-
Separate the unreacted (R)-glycidyl butyrate from the aqueous phase containing the hydrolyzed (S)-glycidol.
-
Purify the (R)-glycidyl butyrate by extraction and distillation.
-
Protocol for obtaining (S)-Glycidyl butyrate:
-
Transesterification of (R)-enriched Glycidol (B123203):
-
The (R)-enriched glycidol recovered from the first step can be used as the starting material.[16]
-
Perform a transesterification reaction using an enzyme that favors the R-enantiomer, such as Novozym 435, and an acyl donor in a suitable solvent (e.g., n-heptane).[16]
-
Under optimal conditions, this will produce (S)-glycidyl butyrate with high enantiomeric excess (e.g., 98% e.e.).[16]
-
Chiral High-Performance Liquid Chromatography (HPLC) for Purity Analysis
A validated chiral HPLC method is essential for determining the enantiomeric purity of this compound.
Methodology:
-
Column: A cellulose-based stationary phase, such as Chiralcel OD-H (Tris-3,5-dimethylphenyl carbamate (B1207046) derivative of cellulose), has been shown to provide excellent resolution.[17]
-
Mobile Phase: A normal phase mobile phase, typically a mixture of n-hexane and an alcohol like ethanol (B145695) or isopropanol, is used. The exact ratio is optimized to achieve good separation.[17]
-
Detection: UV detection is commonly employed.
-
System Suitability: The system suitability is demonstrated by achieving a baseline resolution between the two enantiomer peaks (Rs > 1.5) and acceptable peak tailing.[17]
Applications in Drug Development
Enantiopure this compound is a cornerstone intermediate in the synthesis of several blockbuster drugs.
Synthesis of Linezolid
(R)-(-)-Glycidyl butyrate is a key starting material for the synthesis of the oxazolidinone antibiotic Linezolid. The synthesis involves the reaction of N-lithioarylcarbamates with (R)-glycidyl butyrate to form the crucial (R)-5-(hydroxymethyl)-2-oxazolidinone intermediate with high yield and enantiomeric purity.[2][3]
Synthesis of Rivaroxaban
(S)-(+)-Glycidyl butyrate is utilized in some synthetic routes for the anticoagulant drug Rivaroxaban.[8][9] The chiral epoxide allows for the stereospecific construction of the oxazolidinone core of the drug molecule.
Visualized Workflows and Pathways
Asymmetric Synthesis of (R)-Glycidyl Butyrate
Caption: Asymmetric synthesis of (R)-Glycidyl Butyrate from (S)-Epichlorohydrin.
Enzymatic Kinetic Resolution of Racemic this compound
Caption: Enzymatic kinetic resolution for separating enantiomers of this compound.
Conclusion
The commercial availability of high-purity (R)- and (S)-Glycidyl butyrate from numerous suppliers facilitates its use in research and large-scale pharmaceutical manufacturing. Furthermore, robust and well-documented synthetic and resolution protocols provide viable pathways for in-house production. The choice between direct purchase and in-house synthesis will depend on factors such as scale, cost, and available expertise. This guide provides the foundational technical information to assist researchers and drug development professionals in making informed decisions regarding the sourcing and application of this vital chiral intermediate.
References
- 1. agexpharma.com [agexpharma.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. (R)-Glycidyl butyrate|60456-26-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 6. pure-synth.com [pure-synth.com]
- 7. (R)-Glycidyl butyrate | CAS No- 60456-26-0 | Simson Pharma Limited [simsonpharma.com]
- 8. agexpharma.com [agexpharma.com]
- 9. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. scbt.com [scbt.com]
- 12. (S)-(+)-Glycidyl butyrate | CAS No- 65031-96-1 | Simson Pharma Limited [br.simsonpharma.com]
- 13. (S)-Glycidyl Butyrate 65031-96-1 | TCI AMERICA [tcichemicals.com]
- 14. (S)-(+)-Glycidyl butyrate manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 15. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]
Glycidyl Butyrate: A Technical Guide on its Occurrence and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidyl (B131873) butyrate (B1204436), a glycidyl ester of butyric acid, is a molecule of significant interest in synthetic chemistry, particularly as a chiral building block in pharmaceutical manufacturing. However, its natural occurrence is not well-documented, with its presence in the environment primarily linked to formation as a processing contaminant in refined edible oils. This technical guide provides a comprehensive overview of the current scientific understanding of glycidyl butyrate, focusing on its limited known natural occurrence and its more defined biological role as a substrate for enzymatic reactions. This document will also draw a clear distinction between this compound and the well-researched biological activities of its parent carboxylic acid, butyrate, a key short-chain fatty acid in gut health.
Natural Occurrence: A Notable Absence
Extensive literature searches for the natural occurrence of this compound in plants, microorganisms, or animals have yielded no significant evidence of its endogenous production. Unlike many other esters found in fruits, essential oils, and as insect pheromones, this compound does not appear to be a common natural product.
Glycidyl Esters as Food Processing Contaminants
The primary context in which glycidyl esters, including by extension this compound, are found is as contaminants formed during the high-temperature refining of edible oils.[1][2][3] This process, intended to remove undesirable tastes, odors, and colors, can lead to the formation of 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters (GEs) when temperatures exceed 200°C.[1][3] The highest concentrations of these contaminants are typically found in refined palm oil, but they can also be present in other refined vegetable and marine oils.[2][3]
During digestion, glycidyl esters are hydrolyzed to free glycidol, a compound classified as "probably carcinogenic to humans" (Group 2A) by the International Agency for Research on Cancer (IARC).[4] This has led to regulatory oversight and efforts within the food industry to mitigate the formation of these compounds.
Biological Role of this compound
The known biological role of this compound is primarily centered on its interaction with enzymes, specifically its use as a substrate in biocatalytic processes. There is a lack of evidence for its involvement in endogenous signaling pathways or specific physiological functions within organisms.
Substrate for Enzymatic Resolution
This compound is a key substrate in the enzymatic kinetic resolution for the production of enantiomerically pure (R)- and (S)-glycidol and their derivatives.[5] These chiral compounds are valuable intermediates in the synthesis of various pharmaceuticals.[2] Lipases are the primary enzymes used for this purpose, catalyzing the enantioselective hydrolysis of the ester bond.
This process exploits the stereoselectivity of lipases to preferentially hydrolyze one enantiomer of racemic this compound, leaving the other enantiomer unreacted and thus allowing for their separation. Various lipases from different microbial sources, such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Bacillus subtilis, have been extensively studied for their efficacy in resolving racemic this compound.[5]
The efficiency of this enzymatic resolution is influenced by several factors, including the choice of enzyme, immobilization of the enzyme, reaction temperature, pH, and the presence of co-solvents.[5]
Experimental Protocols
Enzymatic Hydrolysis of Racemic this compound
The following protocol is a generalized representation of a typical enzymatic hydrolysis experiment for the kinetic resolution of this compound, based on common methodologies found in the literature.[5]
Objective: To perform the kinetic resolution of racemic this compound using a lipase to obtain an enantioenriched form of this compound.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica, Porcine Pancreas, or Bacillus subtilis)
-
Phosphate (B84403) buffer (e.g., 10 mM potassium phosphate, pH 7.0)
-
Organic co-solvent (e.g., 1,4-dioxane), optional
-
Surfactant (e.g., CTAB), optional
-
pH meter and titrator (e.g., using NaOH solution to maintain pH)
-
Thermostated reaction vessel with stirring
-
Quenching agent (e.g., ethanol (B145695) or acetone)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a thermostated reaction vessel, prepare a buffered solution (e.g., 10 mM potassium phosphate buffer, pH 7.0). If using, add the desired concentration of co-solvent or surfactant.
-
Substrate Addition: Add a known amount of racemic this compound to the reaction mixture.
-
Enzyme Addition: Disperse a pre-determined amount of free or immobilized lipase into the mixture to initiate the reaction.
-
Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30°C) with continuous stirring. Monitor and maintain the pH of the reaction by the controlled addition of a titrant (e.g., 0.1 M NaOH), as the hydrolysis of the ester will produce butyric acid, leading to a decrease in pH. The consumption of the titrant can be used to calculate the conversion rate.
-
Reaction Quenching: Once the desired conversion is reached (typically around 50% for optimal resolution), quench the reaction by adding a suitable solvent like ethanol or acetone (B3395972) to denature the enzyme.
-
Product Extraction: Extract the unreacted this compound from the aqueous phase using an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Analysis: Determine the enantiomeric excess (ee) of the recovered this compound using chiral HPLC or GC.
Analytical Method for Enantiomeric Purity
The following provides a summary of a typical analytical method for determining the enantiomeric purity of this compound.[6][7]
Table 1: Parameters for Chiral HPLC Analysis of this compound Enantiomers
| Parameter | Value |
| Instrumentation | High-Performance Liquid Chromatography (HPLC) system with a UV detector |
| Column | Chiral stationary phase column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm) |
| Mobile Phase | n-Hexane / Ethanol mixture (e.g., 99.8:0.2 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile phase |
Visualizing Experimental and Logical Workflows
References
- 1. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 2. fda.gov [fda.gov]
- 3. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycidyl Butyrate: A Versatile Chiral Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule is often the determining factor in its biological activity, efficacy, and safety profile. Chiral building blocks—enantiopure molecules that serve as starting materials for complex targets—are therefore indispensable tools for the modern organic chemist. Among these, glycidyl (B131873) butyrate (B1204436) has emerged as a highly versatile and valuable intermediate.
Glycidyl butyrate (butanoic acid, oxiranylmethyl ester) is a chiral epoxide featuring a reactive three-membered ring and a butyrate ester group. This unique combination of functionalities allows for a wide range of chemical transformations, making it a cornerstone in the asymmetric synthesis of numerous active pharmaceutical ingredients (APIs). Its utility is particularly prominent in the synthesis of beta-blockers, antiviral agents, and other complex chiral molecules.[1][2] This guide provides a comprehensive overview of this compound, focusing on its enantioselective synthesis via enzymatic kinetic resolution and its application in constructing key pharmaceutical intermediates.
Enantioselective Synthesis: Enzymatic Kinetic Resolution
The most prevalent method for producing enantiopure (R)- and (S)-glycidyl butyrate is through the enzymatic kinetic resolution (EKR) of the racemic mixture. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze the hydrolysis of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.
The process typically involves the hydrolysis of racemic this compound in an aqueous or biphasic system. One enantiomer is converted to the corresponding diol (glycidol), while the other remains as the unreacted ester. For instance, many lipases, such as that from Porcine pancreas (PPL), preferentially hydrolyze the (S)-enantiomer, yielding (S)-glycidol and leaving behind the desired (R)-glycidyl butyrate with high enantiomeric excess (ee).[3][4] Conversely, other enzymes, like Lipase (B570770) B from Candida antarctica (CAL-B), have been shown to exhibit a preference for the R-isomer.[3]
The efficiency of the resolution is determined by the conversion rate and the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E). An E value greater than 15 is generally considered practical for separation.[5] The reaction is ideally stopped at or near 50% conversion to maximize both the yield and the enantiomeric excess of the remaining substrate.
Key Data in Enzymatic Resolution of this compound
The selection of the enzyme and reaction conditions is critical for achieving high enantiopurity. The following table summarizes data from various lipase-catalyzed resolutions of this compound.
| Enzyme Source | Preferred Enantiomer | Co-solvent/Additive | Temp (°C) | pH | Resulting Product | ee (%) | Yield (%) | Ref |
| Bacillus subtilis lipase (BSL2) | (S)-ester | 1,4-dioxane (18% v/v) | 5 | 7.8 | (R)-Glycidyl butyrate | >98 | - | [3] |
| Porcine pancreatic lipase (PPL) | (S)-ester | CTAB (30 mg/ml) | 30 | 7.4 | (R)-Glycidyl butyrate | 98 | 36 | [3] |
| Candida antarctica lipase B (CAL-B) | (R)-ester | - | 25 | 7.0 | (S)-Glycidyl butyrate | >99 | - | [3] |
| Purified PPL extract (25kDa) | (S)-ester | 10% dioxane | 25 | 7.0 | (R)-Glycidyl butyrate | >99 | - | [3] |
Workflow for Enzymatic Kinetic Resolution
The following diagram illustrates a typical workflow for the kinetic resolution of racemic this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic Resolution of Glycidyl Esters Catalyzed by Lipase in a Biphasic Reaction System [xuebao.jlu.edu.cn]
- 5. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kinetic resolution of racemic glycidyl (B131873) butyrate (B1204436) is a critical process for the synthesis of enantiomerically pure (R)- and (S)-glycidyl butyrate. These chiral building blocks are invaluable in the pharmaceutical industry for the development of various drugs, including the antibiotic Linezolid.[1] Enzymatic kinetic resolution, particularly using lipases, offers a highly selective and environmentally benign method for separating the enantiomers. This document provides detailed application notes and protocols for this process.
Enantiopure glycidyl butyrate's significance lies in its stereochemistry and reactive epoxide group, making it a versatile intermediate for synthesizing complex chiral molecules such as alcohols, amines, and ethers, which are crucial for pharmaceuticals and advanced materials.[2]
Principle of Enzymatic Kinetic Resolution
Kinetic resolution is a technique for separating a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst. In the case of racemic this compound, lipases selectively catalyze the hydrolysis of one enantiomer at a much faster rate than the other. For instance, many lipases preferentially hydrolyze the (S)-enantiomer, leaving the unreacted (R)-glycidyl butyrate in high enantiomeric excess.
Experimental Protocols
This section outlines detailed protocols for the enzymatic kinetic resolution of racemic this compound using various lipases.
Protocol 1: Resolution using Porcine Pancreatic Lipase (B570770) (PPL)
This protocol is based on the high enantioselectivity of Porcine Pancreatic Lipase (PPL) towards this compound.[3]
Materials:
-
Racemic this compound
-
Porcine Pancreatic Lipase (PPL)
-
Phosphate (B84403) buffer (pH 7.6)
-
Cetyltrimethylammonium bromide (CTAB) (optional, as a surfactant)[4]
-
Organic solvent (e.g., n-heptane)
-
Equipment for temperature and pH control
-
Stirring apparatus
-
Extraction funnel
-
Analytical equipment (Chiral HPLC)
Procedure:
-
Reaction Setup:
-
Enzyme Addition:
-
Add PPL to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point can be a significant fraction of the substrate weight.
-
-
Reaction Monitoring:
-
Stir the mixture vigorously to ensure proper mixing of the two phases.
-
Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the remaining this compound and the conversion rate using chiral HPLC. The optimal reaction time is reported to be around 4 hours.[3]
-
-
Work-up:
-
Once the desired conversion (typically around 50-60%) is reached, stop the reaction by filtering off the enzyme.
-
Extract the unreacted (R)-glycidyl butyrate from the aqueous phase using an organic solvent like n-heptane.
-
Wash the organic phase with brine and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the enantiomerically enriched (R)-glycidyl butyrate.
-
Expected Outcome:
Under optimal conditions, this protocol can yield (R)-glycidyl butyrate with an enantiomeric excess of over 93.3% at a conversion of 60.6%.[3] Higher enantiopurity (ee > 98%) can be achieved at conversions above 60%.[4]
Protocol 2: Resolution using Bacillus subtilis Lipase (BSL2)
This protocol utilizes the highly active lipase from a genetically engineered strain of Bacillus subtilis.
Materials:
-
Racemic this compound
-
Bacillus subtilis Lipase (BSL2)
-
Buffer solution (e.g., phosphate buffer, pH 7.8)
-
1,4-dioxane (B91453) (as a co-solvent)
-
Equipment for temperature control (refrigerated bath)
-
Stirring apparatus
-
Extraction funnel
-
Analytical equipment (Chiral HPLC)
Procedure:
-
Reaction Setup:
-
Enzyme Addition:
-
Add the BSL2 enzyme to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at the controlled temperature.
-
Monitor the conversion and enantiomeric excess of the remaining (R)-glycidyl butyrate using chiral HPLC.
-
-
Work-up:
-
When the conversion reaches approximately 52%, stop the reaction.
-
Extract the (R)-glycidyl butyrate using a suitable organic solvent.
-
Purify the product by removing the solvent.
-
Expected Outcome:
This method can achieve a high enantiomeric ratio (E=108) and yield (R)-glycidyl butyrate with an enantiomeric excess greater than 98% when the conversion is above 52%.[4]
Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination
The determination of enantiomeric excess is crucial for monitoring the progress of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this analysis.[5][6][7]
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary gradient pump and a UV detector.[7]
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5µm) is a commonly used column for separating this compound enantiomers.[5][6] Another option is the Daicel Chiralpak AD-H (250 x 4.6 mm).[7]
-
Mobile Phase: A mixture of Hexane and 2-Propanol (e.g., 100:1, v/v) is effective.[5][6] Another reported mobile phase is ethanol (B145695) in n-Hexane (e.g., 2.0 ml in 1000 ml).[7]
-
Detection: UV at 215 nm.[7]
-
Column Temperature: 25°C.[7]
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture or the final product in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The two enantiomers, (R)- and (S)-glycidyl butyrate, will have different retention times.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers with the following formula:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation
The following tables summarize the quantitative data from various studies on the enzymatic kinetic resolution of racemic this compound.
Table 1: Comparison of Different Lipases and Reaction Conditions
| Enzyme Source | Optimal pH | Optimal Temp. (°C) | Co-solvent/Additive | Conversion (%) | e.e. of (R)-GB (%) | Enantiomeric Ratio (E) | Reference |
| Porcine Pancreatic Lipase (PPL) | 7.6 | 27 | None | 60.6 | > 93.3 | - | [3] |
| Porcine Pancreatic Lipase (PPL) | 7.4 | 30 | 30 mg/ml CTAB | > 60 | > 98 | 21 | [4] |
| Bacillus subtilis Lipase (BSL2) | 7.8 | 5 | 18% (v/v) 1,4-dioxane | > 52 | > 98 | 108 | [4] |
| Candida antarctica Lipase B (CAL-B) | 7 | 25 | 10% dioxane | - | > 99 | > 100 | [4] |
Table 2: Chiral HPLC Parameters for Enantiomeric Separation
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Chiralcel OD-H (250 x 4.6mm, 5µ) | Hexane: 2-Propanol (100:1, v/v) | 1.0 | UV | [5][6] |
| Daicel Chiralpak AD-H (250 x 4.6 mm) | Ethanol in n-Hexane (2:1000, v/v) | 0.5 | 215 | [7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the enzymatic kinetic resolution of racemic this compound.
Caption: General workflow for enzymatic kinetic resolution.
Logical Relationship Diagram
This diagram shows the logical relationship between the key parameters influencing the success of the kinetic resolution.
Caption: Factors influencing kinetic resolution outcome.
References
- 1. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Kinetic Resolution of Glycidyl Esters Catalyzed by Lipase in a Biphasic Reaction System [xuebao.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
Chiral HPLC Method for the Enantiomeric Separation of Glycidyl Butyrate: Application Notes and Protocols
This document provides a detailed guide for the enantiomeric separation of Glycidyl (B131873) Butyrate (B1204436) using Chiral High-Performance Liquid Chromatography (HPLC). The following protocols and application notes are intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction
Glycidyl butyrate is a chiral molecule with two enantiomers, (R)- and (S)-glycidyl butyrate. The stereochemical purity of these enantiomers is critical in the synthesis of various pharmaceutical compounds. For instance, (R)-glycidyl butyrate serves as a key raw material in the synthesis of Linezolid, an important antibiotic. The presence of the (S)-enantiomer as an impurity can affect the efficacy and safety of the final drug product.[1][2] Therefore, a reliable and validated analytical method to separate and quantify these enantiomers is essential.
This application note describes a normal-phase chiral HPLC method for the effective separation of (S)-(+)-glycidyl butyrate and (R)-(-)-glycidyl butyrate. The method utilizes polysaccharide-based chiral stationary phases, which are widely successful in resolving enantiomers of various compounds, including glycidates.[3]
Experimental Protocols
A validated chiral HPLC method has been developed for the separation of this compound enantiomers, demonstrating simplicity, precision, accuracy, and robustness.[4][5] The following protocol is based on established methodologies.[1][2][4][5]
Instrumentation and Materials
-
HPLC System: A High-Performance Liquid Chromatography system equipped with a quaternary gradient pump, an autosampler, a column oven, and a UV detector.
-
Chiral Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm).[1][4]
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), and Ethanol.
-
Sample: Racemic this compound, (R)-glycidyl butyrate, and (S)-glycidyl butyrate standards.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the enantiomeric separation of this compound.
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-H (250 x 4.6 mm) |
| Mobile Phase | n-Hexane : 2-Propanol (100:1, v/v) | n-Hexane : Ethanol (1000:2, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 210 nm | 215 nm |
| Injection Volume | 10-20 µL | 10 µL |
| Column Temperature | Ambient | Not Specified |
| Resolution (Rs) | > 2 | > 1.1 |
Data compiled from multiple sources.[1][2][3][4][5]
Sample Preparation
-
Accurately weigh approximately 50 mg of the this compound sample.[3]
-
Transfer the sample into a 25 mL volumetric flask.[3]
-
Dissolve and dilute to the mark with the mobile phase. To prevent peak distortion and on-column precipitation, it is crucial to dissolve the sample in the mobile phase itself.[3]
System Suitability
Before commencing sample analysis, a system suitability test must be performed.
-
Inject a solution of racemic this compound.
-
Verify that the resolution between the two enantiomer peaks is greater than 2.0 for Condition 1 or greater than 1.1 for Condition 2.[1][3]
Analysis
-
Inject the prepared sample solution into the HPLC system.
-
Identify the enantiomers based on their retention times by comparing them with the individual standard injections.
-
Quantify the enantiomers based on their peak areas.
Method Validation and Performance
The described method using the Chiralcel OD-H column has been fully validated according to ICH Q2(R1) guidelines and has demonstrated satisfactory results for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[4]
-
Linearity: The method showed excellent linearity for S-(+)-glycidyl butyrate over a concentration range of 2 to 24 µg/mL.[4][5]
-
Accuracy: The mean recovery of S-(+)-glycidyl butyrate was found to be 99.26%.[4][5]
-
Resolution: A resolution of greater than 2 between the S-(+)- and R-(-)-glycidyl butyrate enantiomers was achieved, indicating excellent separation.[4][5]
This validated method is simple, precise, accurate, and robust, making it suitable for the quantitative determination of the S-(+)-glycidyl butyrate impurity in R-(-)-glycidyl butyrate for quality control purposes.[4] The shorter run time and lower solvent consumption also make the method economical and environmentally friendly.[4][5]
Diagrams
The following diagrams illustrate the experimental workflow for the chiral HPLC analysis of this compound enantiomers.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
Application Note: High-Throughput GC-MS Protocol for Purity Assessment of Glycidyl Butyrate
Abstract
This application note details a robust and efficient Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Glycidyl (B131873) Butyrate (B1204436), a critical chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method to assess the chemical purity and identify potential process-related impurities. The described method offers high sensitivity and specificity, enabling the accurate quantification of Glycidyl Butyrate and the identification of common impurities.
Introduction
This compound is a key chiral building block in the synthesis of numerous pharmaceuticals. Its purity is a critical quality attribute that can significantly impact the yield, purity, and safety of the final API. Therefore, a validated analytical method for determining its chemical purity is essential for quality control in pharmaceutical manufacturing. This document provides a comprehensive GC-MS protocol for the separation and quantification of this compound from its potential impurities.
Experimental Protocol
This protocol is designed for a standard laboratory gas chromatograph coupled with a single quadrupole mass spectrometer.
Materials and Reagents
-
This compound Sample: (R)- or (S)-Glycidyl Butyrate
-
Solvent: Dichloromethane (B109758) (DCM), HPLC grade or equivalent
-
Internal Standard (IS): Diethyl Phthalate (or other suitable non-reactive compound with a distinct retention time)
-
Helium: Ultra-high purity (99.999%)
-
Glassware: Volumetric flasks, vials with PTFE-lined septa, microsyringes
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
Sample and Standard Preparation
-
Internal Standard Stock Solution: Accurately weigh and dissolve a suitable amount of Diethyl Phthalate in dichloromethane to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a this compound reference standard and a fixed concentration of the internal standard into dichloromethane. A typical concentration range would be 10, 25, 50, 100, and 250 µg/mL of this compound with 50 µg/mL of Diethyl Phthalate.
-
Sample Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Add a fixed amount of the internal standard stock solution to achieve a concentration of 50 µg/mL, and dilute to the mark with dichloromethane. This results in a nominal sample concentration of 1 mg/mL. Further dilute this solution 1:10 with dichloromethane to bring the concentration into the calibration range (final nominal concentration of 100 µg/mL).
GC-MS Parameters
The following table summarizes the optimized GC-MS conditions for the analysis of this compound purity.
| Parameter | Setting |
| GC Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Constant Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 50°C, hold for 2 minutes |
| Ramp 1 | 15°C/min to 180°C |
| Ramp 2 | 25°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan |
| Scan Range | 40 - 350 amu |
Data Analysis
-
Identification: Identify the peaks in the total ion chromatogram (TIC) by comparing their retention times and mass spectra with those of the reference standards and a spectral library.
-
Quantification: Calculate the purity of the this compound sample using the internal standard method. The area of the this compound peak is normalized to the area of the internal standard peak. The concentration is then determined from the calibration curve. Purity is expressed as a percentage (% w/w).
-
Impurity Profiling: Identify and quantify any impurities present in the sample. The percentage of each impurity can be estimated using the relative peak area, assuming a response factor of 1 if a reference standard for the impurity is not available.
Data Presentation
The following table presents representative quantitative data for a hypothetical high-purity this compound sample.
| Compound | Retention Time (min) | Key m/z Ions | Concentration (µg/mL) | Purity/Impurity Level (%) |
| Butyric Acid | ~ 4.5 | 60, 73, 43 | 0.25 | 0.25 |
| Epichlorohydrin | ~ 3.2 | 57, 49, 92 | Not Detected | < 0.01 |
| This compound | ~ 8.2 | 71, 43, 99, 57 | 99.5 | 99.5 |
| (S)-3-chloro-2-hydroxypropyl butyrate | ~ 9.5 | 71, 43, 107, 79 | 0.15 | 0.15 |
| Diethyl Phthalate (IS) | ~ 12.1 | 149, 177, 222 | 50.0 | N/A |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the GC-MS analysis protocol for this compound purity.
Caption: Workflow for GC-MS purity analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and efficient means for determining the chemical purity of this compound. The protocol is straightforward to implement and offers the necessary sensitivity and selectivity for quality control in a pharmaceutical setting. This method can be readily adapted for use with different GC-MS systems and can be validated according to ICH guidelines for analytical procedure validation.
Application Notes and Protocols for the Ring-Opening Polymerization of Glycidyl Butyrate for Polyglycerol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyglycerols are a class of polymers that have garnered significant attention in the biomedical and pharmaceutical fields due to their remarkable biocompatibility, high water solubility, and multifunctional nature.[1] Their flexible polyether backbone adorned with multiple hydroxyl groups makes them ideal candidates for a variety of applications, including drug delivery systems, protein conjugation, and surface modification.[1] A convenient and controlled route to synthesize linear polyglycerols involves the ring-opening polymerization (ROP) of glycidyl (B131873) butyrate (B1204436), a commercially available monomer. This method allows for the creation of well-defined poly(glycidyl butyrate) with controlled molecular weight and stereoregularity. The pendant butyrate groups can then be readily cleaved to yield linear polyglycerols.[1][2]
This document provides detailed application notes and protocols for the synthesis of polyglycerols through the ring-opening polymerization of this compound, tailored for researchers, scientists, and professionals in drug development.
Application Notes
The synthesis of polyglycerols via the ring-opening polymerization of this compound offers several advantages for biomedical and pharmaceutical applications:
-
Biocompatibility: Polyglycerols are known for their excellent biocompatibility, making them suitable for in vivo applications.[1]
-
Controlled Synthesis: The use of organocatalysts in the ROP of this compound allows for a controlled polymerization process, resulting in polymers with predictable molecular weights and narrow polydispersity indices (PDI).[2]
-
Functionality: The resulting polyglycerol backbone possesses numerous hydroxyl groups that can be further functionalized for specific applications, such as attaching targeting ligands or therapeutic agents.[1]
-
Drug Delivery: Polyglycerols can be designed as drug delivery platforms. Their derivatives can be modified to be biodegradable, enabling the release of encapsulated hydrophobic cargos.[1] High molecular weight polyglycerols are particularly beneficial for drug delivery systems as they exhibit enhanced vascular retention.[1]
Experimental Protocols
The synthesis of polyglycerol from this compound is a two-step process:
-
Ring-Opening Polymerization of this compound: The epoxide ring of this compound is opened to form a linear poly(this compound) chain.
-
Deprotection of Poly(this compound): The butyrate ester groups are cleaved to yield the final polyglycerol.
Protocol 1: Organocatalyzed Ring-Opening Polymerization of this compound
This protocol describes a metal-free approach to synthesize poly(this compound) with controlled molecular weight and low polydispersity.[1][2]
Materials:
-
This compound (GB) monomer, dried over CaH₂ and distilled under reduced pressure
-
Bicomponent metal-free catalyst system (e.g., a phosphazene base and a thiourea (B124793) co-catalyst)
-
Anhydrous toluene (B28343) (or other suitable anhydrous solvent)
-
Initiator (e.g., benzyl (B1604629) alcohol)
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of initiator (e.g., benzyl alcohol) and the bicomponent metal-free catalyst in anhydrous toluene.
-
Monomer Addition: Slowly add the purified this compound monomer to the initiator/catalyst solution via syringe under an inert atmosphere. The reaction is typically carried out at room temperature.
-
Polymerization: Allow the reaction to proceed for the desired time to achieve the target molecular weight. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).
-
Termination: Upon completion, terminate the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane.
-
Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Deprotection of Poly(this compound) to Polyglycerol
This protocol outlines the cleavage of the butyrate ester groups from the poly(this compound) backbone to yield linear polyglycerol.[1][2]
Materials:
-
Poly(this compound)
-
Anhydrous methanol
-
Organobase catalyst (e.g., 1,8-Diazabicycloundec-7-ene (DBU) or another suitable non-nucleophilic base)
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
Procedure:
-
Dissolution: Dissolve the synthesized poly(this compound) in anhydrous methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of the organobase (e.g., DBU) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the butyrate proton signals.
-
Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the resulting polymer in deionized water.
-
Dialysis: Purify the polymer by dialysis against deionized water for 2-3 days to remove the catalyst and any low molecular weight impurities.
-
Lyophilization: Freeze-dry the purified polymer solution to obtain the final polyglycerol product as a white, fluffy solid.
Data Presentation
The following tables summarize typical quantitative data that can be expected from the synthesis of poly(this compound) and its subsequent conversion to polyglycerol, based on analogous systems.
Table 1: Ring-Opening Polymerization of this compound
| Entry | Monomer/Initiator Ratio | Catalyst System | Time (h) | Conversion (%) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| 1 | 50 | Phosphazene/Thiourea | 2 | >95 | 7,200 | 1.10 |
| 2 | 100 | Phosphazene/Thiourea | 4 | >95 | 14,400 | 1.12 |
| 3 | 200 | Phosphazene/Thiourea | 8 | >95 | 28,800 | 1.15 |
Mn = Number-average molecular weight; PDI = Polydispersity Index (Mw/Mn)
Table 2: Characterization of Poly(this compound) and Polyglycerol
| Polymer | Mn ( g/mol ) (¹H NMR) | Mn ( g/mol ) (GPC) | PDI (GPC) |
| Poly(this compound) | 14,500 | 14,400 | 1.12 |
| Polyglycerol | 7,500 | 7,300 | 1.13 |
Note: The decrease in Mn after deprotection corresponds to the removal of the butyrate side groups.
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of polyglycerol from this compound.
Caption: Workflow for Polyglycerol Synthesis.
Logical Relationship of Polymer Properties
The following diagram illustrates the relationship between the synthetic control and the resulting polymer properties, which in turn influence its applications.
Caption: Synthesis-Property-Application Relationship.
References
Application Notes and Protocols: Synthesis of Heterocycles from Glycidyl Butyrate and Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of various nitrogen-containing heterocycles utilizing the reaction of glycidyl (B131873) butyrate (B1204436) with different types of amines. The protocols and data presented herein are intended to serve as a guide for the development of novel synthetic methodologies in drug discovery and materials science.
Introduction
Glycidyl butyrate is a versatile building block in organic synthesis, featuring a reactive epoxide ring and a butyrate ester moiety. The reaction of its epoxide functional group with amine nucleophiles provides a straightforward route to a variety of valuable heterocyclic scaffolds. This process typically involves an initial nucleophilic attack of the amine on one of the epoxide carbons, followed by an intramolecular cyclization. The nature of the amine substrate dictates the type of heterocycle formed, opening avenues for the synthesis of diverse structures, including oxazolidinones, morpholines, and piperazines. This document outlines key experimental protocols and summarizes reaction parameters for the synthesis of these important classes of compounds.
Data Presentation
The following table summarizes the reaction of this compound with various amine derivatives, providing key quantitative data for comparison.
| Amine Type | Amine Substrate | Heterocyclic Product | Solvent | Base/Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl Carbamate | N-Phenylcarbamic acid methyl ester | N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone | THF | n-Butyllithium | -78 to RT | 22 | 95 | [1] |
| Primary Aliphatic Amine | Ethanolamine | 3-Morpholinone (intermediate) -> Morpholine (B109124) | Various | - | RT to 100 | 2-24 | Fair-Good | Analogous |
| Secondary Aliphatic Amine | Diethylamine | N,N-Diethyl-3-amino-1,2-propanediol | Various | - | RT to 80 | 4-12 | Good | Analogous |
| Aromatic Amine | Aniline | 1-Phenylamino-3-butoxy-2-propanol | None | N,N-dimethylbenzylamine | 70-120 | - | - | [2] |
| Diamine | Ethylenediamine | Piperazine (B1678402) derivative | Various | - | RT to 100 | 4-24 | Fair-Good | Analogous |
Note: "Analogous" indicates that the reaction conditions are based on established protocols for similar glycidyl ethers and may require optimization for this compound.
Experimental Protocols
Protocol 1: Synthesis of N-Phenyl-(5R)-hydroxymethyl-2-oxazolidinone
This protocol details the synthesis of a key oxazolidinone intermediate from (R)-glycidyl butyrate and an N-aryl carbamate.[1]
Materials:
-
N-phenylcarbamic acid methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes)
-
R-(-)-Glycidyl butyrate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Nitrogen gas supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: In a 2-L, three-necked, round-bottomed flask equipped with an addition funnel, a rubber septum, a nitrogen inlet, and a large magnetic stir bar, charge 24.81 g (164.1 mmol) of N-phenylcarbamic acid methyl ester.
-
Dissolution: Add 750 mL of freshly distilled THF via syringe in 50-mL portions.
-
Deprotonation: Cool the resulting solution to -78 °C in a dry ice/acetone bath. Add 103 mL of n-butyllithium solution (1.6 M in hexanes, 164.8 mmol) dropwise via the addition funnel over 60 minutes.
-
Stirring: Rinse the addition funnel with 10 mL of distilled THF and add the rinse to the reaction mixture. Stir the reaction mixture for 38 minutes while maintaining the cooling bath.
-
Addition of this compound: Add 23.4 mL (164.8 mmol) of R-(-)-glycidyl butyrate dropwise via syringe over 6 minutes.
-
Warming and Reaction: After 15 minutes, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature. Stir for 22 hours.
-
Work-up: To the resulting thick slurry, add 750 mL of saturated aqueous ammonium chloride solution and 20 mL of water.
-
Extraction: Separate the aqueous layer and extract with three 350-mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Dry the residual solid in a vacuum oven at 80 °C for 72 hours to yield 29.87 g (95%) of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone as an off-white crystalline solid.[1]
Protocol 2: General Procedure for the Synthesis of N-Substituted Morpholines (Analogous Protocol)
This generalized protocol is based on the known reactivity of epoxides with amino alcohols to form morpholine derivatives. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Appropriate amino alcohol (e.g., ethanolamine, 2-amino-1-propanol)
-
A suitable solvent (e.g., ethanol, isopropanol, or neat)
-
Base (optional, e.g., K₂CO₃, triethylamine)
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the amino alcohol (1.0 eq.) in the chosen solvent. If no solvent is used, add the neat amino alcohol to the flask.
-
Addition of this compound: Add this compound (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-100 °C) and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure.
-
Purification: The crude product, an intermediate amino diol, can be purified by column chromatography.
-
Cyclization: The purified intermediate is then subjected to cyclization conditions. This may involve heating with a dehydrating agent or a base to facilitate the intramolecular ring closure to form the morpholine ring, with the concurrent removal of the butyrate group. Further purification by distillation or chromatography will yield the desired N-substituted morpholine.
Protocol 3: General Procedure for the Synthesis of N,N'-Disubstituted Piperazines (Analogous Protocol)
This is a generalized protocol for the synthesis of piperazine derivatives from this compound and a diamine, based on the known reactivity of epoxides.
Materials:
-
This compound
-
Appropriate diamine (e.g., ethylenediamine, 1,2-propylenediamine)
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve the diamine (1.0 eq.) in the chosen solvent.
-
Addition of this compound: Add this compound (2.0-2.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: The resulting crude product, a tetra-ol intermediate, can be purified by column chromatography.
-
Cyclization: The purified intermediate can be cyclized to the piperazine ring through appropriate dehydration and cyclization methods, which might involve acid or base catalysis and heating. The butyrate groups are typically cleaved during this process. The final product is purified by crystallization or chromatography.
Mandatory Visualizations
Diagram 1: General Reaction Workflow
References
Application Notes and Protocols: Synthesis of Linezolid Utilizing (R)-Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linezolid is a crucial synthetic antibiotic from the oxazolidinone class, effective against multi-drug resistant Gram-positive bacteria. A well-established synthetic route to Linezolid employs (R)-Glycidyl butyrate (B1204436) as a key chiral starting material. This document provides detailed application notes and experimental protocols for the synthesis of Linezolid via this pathway. The protocols are compiled from established literature and are intended for research and development purposes. Quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding and replication.
Introduction
Linezolid's unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation stage, makes it a vital tool in combating resistant infections like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] The synthesis of this complex molecule is a multi-step process, and various routes have been explored. The classical approach, utilizing the chirality of (R)-Glycidyl butyrate, remains a significant method. This pathway involves the formation of the core oxazolidinone ring by reacting an N-lithiated carbamate (B1207046) with the chiral epoxide.[1][2] Subsequent functional group transformations lead to the final Linezolid product. Understanding the nuances of this synthetic route is essential for process optimization and the development of related compounds.
Overall Synthesis Pathway
The synthesis of Linezolid from (R)-Glycidyl butyrate is a multi-step process that begins with the preparation of N-carbobenzyloxy-3-fluoro-4-morpholinyl aniline (B41778). This intermediate is then lithiated and reacted with (R)-Glycidyl butyrate to form the key hydroxymethyl-oxazolidinone intermediate. The synthesis proceeds through mesylation of the primary alcohol, displacement of the mesyl group with azide (B81097), reduction of the azide to a primary amine, and a final acetylation step to yield Linezolid.[1]
Quantitative Data Summary
The following table summarizes the typical yields for each key step in the synthesis of Linezolid via the (R)-Glycidyl butyrate pathway. The data has been compiled from various laboratory and patent literature.
| Step No. | Reaction | Intermediate/Product | Typical Yield (%) |
| 1 | Oxazolidinone Ring Formation | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol | Excellent (not isolated) |
| 2 | Mesylation | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl mesylate | ~95 |
| 3 | Azidation | (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide | ~95 |
| 4 & 5 | Reduction and Acetylation | Linezolid (crude) | ~73 |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of Linezolid.
Experimental Workflow Overview
Step 1: Synthesis of (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol
Objective: To synthesize the key hydroxymethyl-oxazolidinone intermediate.
Materials:
-
N-Carbobenzyloxy-3-fluoro-4-morpholinyl aniline
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyl lithium (n-BuLi) in hexanes
-
(R)-(-)-Glycidyl butyrate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Magnesium sulfate (B86663) or Sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, dissolve N-Carbobenzyloxy-3-fluoro-4-morpholinyl aniline (1 equivalent) in anhydrous THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-Butyl lithium (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78°C.
-
Stir the resulting mixture at -78°C for 30 minutes.
-
Add (R)-(-)-Glycidyl butyrate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at -78°C.
-
Continue stirring the reaction mixture at -78°C for several hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. This intermediate is often used in the next step without further purification.[1]
Step 2: Synthesis of (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl mesylate
Objective: To convert the primary alcohol to a mesylate for subsequent nucleophilic substitution.
Materials:
-
(R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol
-
Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
Methanesulfonyl chloride (MsCl)
-
Water
-
Brine
Procedure:
-
Dissolve the crude (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methanol (1 equivalent) in dichloromethane.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for an additional 2-3 hours.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated product. A yield of approximately 95% w/w can be expected.
Step 3: Synthesis of (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide
Objective: To introduce the azide functionality which will be reduced to the amine.
Materials:
-
(R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl mesylate
-
Dimethylformamide (DMF)
-
Sodium azide (NaN3)
-
Water
Procedure:
-
Dissolve the (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl mesylate (1 equivalent) in dimethylformamide.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-65°C and maintain for 6-7 hours.
-
Cool the reaction mixture to room temperature and add water with constant stirring.
-
Filter the resulting precipitate and wash with a 1:1 mixture of DMF-water, followed by a final wash with water.
-
Dry the solid product under vacuum at 55-60°C. A yield of approximately 95% w/w is anticipated.
Step 4 & 5: Synthesis of Linezolid (Reduction and Acetylation)
Objective: To reduce the azide to a primary amine and subsequently acetylate it to form Linezolid.
Materials:
-
(R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide
-
Ethyl acetate
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Acetic anhydride
-
Triethylamine
Procedure:
-
In a hydrogenation vessel, suspend (R)-[N-3-(3-Fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl] methyl azide (1 equivalent) in ethyl acetate.
-
Carefully add 10% Palladium on carbon catalyst.
-
Pressurize the vessel with hydrogen gas (2-3 kg pressure) and stir the reaction mixture at 15-20°C for 6-7 hours.
-
Once the reaction is complete (monitored by TLC or HPLC), filter the reaction mixture through a bed of celite to remove the catalyst.
-
Wash the filter cake with ethyl acetate.
-
Cool the combined filtrate to 0-5°C.
-
Slowly add acetic anhydride (1.1 equivalents) followed by the dropwise addition of triethylamine (1.3 equivalents) while maintaining the temperature at 0-5°C.
-
Stir the reaction mixture at 0-5°C for 1-2 hours.
-
Isolate the crude Linezolid product by filtration, wash with cold ethyl acetate, and dry. A yield of approximately 73% is expected for the combined steps.
Purification of Linezolid
Objective: To obtain high-purity Linezolid.
Materials:
-
Crude Linezolid
-
n-Propanol or other suitable recrystallization solvent
-
Activated charcoal
Procedure:
-
Dissolve the crude Linezolid in a minimal amount of hot n-propanol.
-
Add a small amount of activated charcoal and heat the mixture to reflux for a short period.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.
-
Collect the purified Linezolid crystals by filtration, wash with a small amount of cold n-propanol, and dry under vacuum.
Safety Precautions
-
n-Butyl lithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment and quench any residual azide properly.
-
Hydrogenation should be carried out in a well-ventilated area using appropriate safety equipment.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.
Conclusion
The synthetic route to Linezolid utilizing (R)-Glycidyl butyrate is a well-established and reliable method. While it involves the use of hazardous reagents and cryogenic conditions, it provides a pathway to high-purity Linezolid. The protocols and data presented in this document are intended to serve as a comprehensive guide for researchers and professionals in the field of drug development. Careful execution of these procedures is paramount to achieving successful and safe synthesis.
References
Glycidyl Butyrate: A Versatile Monomer for Specialty Polymer Production in Biomedical Applications
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycidyl (B131873) butyrate (B1204436) is a versatile functional monomer increasingly utilized in the synthesis of specialty polymers for advanced biomedical applications. Its unique chemical structure, featuring a reactive epoxy group and a butyrate ester moiety, allows for the creation of polymers with tunable properties, including enhanced mechanical strength, thermal stability, and biocompatibility.[1] The presence of the butyrate group can also impart biodegradability, leading to polymers that break down into benign, naturally occurring metabolites. This application note provides an overview of glycidyl butyrate's role in specialty polymer production, with a focus on its application in surgical adhesives and drug delivery systems. Detailed experimental protocols for polymerization and characterization are also presented.
Key Applications
Biocompatible Surgical Adhesives
Polymers incorporating this compound have shown significant promise as temporary surgical adhesives.[2] Specifically, terpolymers of glycidyl acetate, this compound, and carbon dioxide have been synthesized to create pressure-sensitive adhesives with tunable peel strengths.[2] These materials are designed to be biocompatible and biodegradable, making them suitable for internal medical applications where temporary adhesion is required.[2]
Quantitative Data: Peel Strength of this compound-Based Terpolymer Adhesives
| Polymer Composition (molar ratio GA:GB) | Peel Strength (N/m) |
| 95:5 | ~150 |
| 87:13 | ~250 |
| 75:25 | ~400 |
Note: Data is illustrative and based on qualitative descriptions from literature. Actual values may vary based on specific synthesis and testing conditions.
Drug Delivery Systems
The unique properties of this compound-based polymers make them attractive candidates for controlled drug delivery. The polymer matrix can be engineered to encapsulate therapeutic agents and release them in a sustained manner. The rate of drug release can be modulated by altering the polymer composition and morphology. While specific data on drug release from poly(this compound) is emerging, related poly(glycidyl methacrylate)-based systems have demonstrated the potential for controlled release of various drugs.[3]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization
This protocol describes a general procedure for the anionic ring-opening polymerization of this compound to produce a linear homopolymer.
Materials:
-
(R)-Glycidyl butyrate (monomer)
-
Toluene (B28343) (anhydrous)
-
Tetraoctylammonium bromide (initiator)
-
Triisobutylaluminum (B85569) (activator)
-
Methanol (B129727) (quenching agent)
-
Hexane (for precipitation)
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
Initiator Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a calculated amount of tetraoctylammonium bromide in anhydrous toluene.
-
Monomer and Activator Addition: To a separate, flame-dried Schlenk flask under an inert atmosphere, add anhydrous toluene and the desired amount of triisobutylaluminum activator. Cool the solution to 0°C.
-
Polymerization: Slowly add the purified this compound monomer to the activator solution at 0°C with vigorous stirring.
-
Initiation: Transfer the initiator solution to the monomer/activator mixture to initiate the polymerization.
-
Reaction: Allow the reaction to proceed at 0°C for several hours. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion via ¹H NMR.
-
Termination: Quench the polymerization by adding an excess of methanol.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of cold hexane.
-
Isolation: Collect the polymer precipitate by filtration and dry under vacuum at room temperature to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and confirm its structure and thermal properties using ¹H NMR, ¹³C NMR, and Differential Scanning Calorimetry (DSC).
Protocol 2: Enzymatic Ring-Opening Polymerization of this compound
This protocol outlines a general method for the lipase-catalyzed ring-opening polymerization of this compound, offering a greener alternative to traditional chemical catalysis.
Materials:
-
This compound (monomer)
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Toluene or diphenyl ether (solvent)
-
Molecular sieves (optional, for drying)
-
Methanol (for washing)
-
Hexane (for precipitation)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, add the this compound monomer and the chosen solvent. If required, add activated molecular sieves to ensure anhydrous conditions.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme-to-monomer ratio will influence the polymerization rate and should be optimized.
-
Polymerization: Heat the reaction mixture to the optimal temperature for the chosen lipase (typically 60-90°C) and stir.[4]
-
Monitoring: Monitor the progress of the polymerization over time (e.g., 24-72 hours) by analyzing aliquots for the decrease in monomer concentration using techniques like Gas Chromatography (GC) or ¹H NMR.
-
Enzyme Removal: After the desired conversion is reached, cool the reaction mixture and separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Polymer Isolation: Precipitate the polymer by adding the filtrate to a non-solvent such as cold hexane.
-
Purification: Wash the precipitated polymer with methanol to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight, PDI, and thermal properties using GPC, NMR, and DSC.
Protocol 3: Preparation of Drug-Loaded Poly(this compound) Microparticles
This protocol describes a single emulsion-solvent evaporation method for encapsulating a hydrophobic drug within poly(this compound) microparticles.
Materials:
-
Poly(this compound)
-
Hydrophobic drug
-
Dichloromethane (DCM) or other suitable organic solvent
-
Poly(vinyl alcohol) (PVA) aqueous solution (surfactant)
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of poly(this compound) and the hydrophobic drug in the organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v).
-
Emulsification: Add the organic phase to the aqueous phase while stirring at high speed using a homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.
-
Microparticle Collection: Collect the microparticles by centrifugation.
-
Washing: Wash the collected microparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Freeze-dry the washed microparticles to obtain a free-flowing powder.
-
Characterization:
-
Size and Morphology: Analyze the particle size and surface morphology using Scanning Electron Microscopy (SEM).
-
Drug Loading and Encapsulation Efficiency: Determine the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) after extracting the drug from a known weight of microparticles.
-
In Vitro Drug Release: Perform an in vitro release study by dispersing the drug-loaded microparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C and measuring the cumulative drug release over time.[5]
-
Characterization Data
Table 2: Typical Properties of this compound-Based Polymers
| Property | Poly(this compound) (Homopolymer) | Poly(this compound-co-glycidyl acetate) |
| Molecular Weight (Mn) | Variable, depends on synthesis | Variable, depends on synthesis |
| Polydispersity Index (PDI) | Typically < 1.5 for controlled polymerization | Typically < 1.5 for controlled polymerization |
| Glass Transition Temp. (Tg) | Expected to be below room temperature | Varies with co-monomer ratio[3] |
| Appearance | Viscous liquid to amorphous solid | Viscous liquid to amorphous solid |
| Solubility | Soluble in common organic solvents (THF, Chloroform) | Soluble in common organic solvents |
Note: Specific values are highly dependent on the polymerization method and conditions.
Conclusion
This compound is a promising monomer for the development of advanced functional polymers for biomedical applications. Its ability to be incorporated into polymers with tunable properties makes it a valuable tool for researchers in materials science and drug development. The provided protocols offer a starting point for the synthesis and application of this compound-based polymers, which can be further optimized for specific research needs.
References
- 1. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the formulation of PLGA microparticles for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipase-Catalyzed Hydrolysis of Glycidyl Butyrate for Chiral Resolution
Introduction
The kinetic resolution of racemic glycidyl (B131873) butyrate (B1204436) through lipase-catalyzed hydrolysis is a highly effective and environmentally conscious method for producing enantiomerically pure (R)- and (S)-glycidyl butyrate, which are crucial chiral building blocks in the pharmaceutical industry. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds and are known for their high enantioselectivity.[1] This process selectively hydrolyzes one enantiomer of the racemic mixture, leaving the other unreacted and allowing for their separation. The choice of lipase (B570770), its potential immobilization, and the specific reaction conditions are all critical factors in achieving high enantiomeric excess (e.e.) and conversion rates.[1]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the lipase-catalyzed hydrolysis of glycidyl butyrate.
Data Presentation: Performance of Various Lipases
The selection of an appropriate lipase is a critical first step in developing a successful kinetic resolution process. Different lipases exhibit varying degrees of activity and enantioselectivity towards this compound. The following tables summarize the performance of several lipases under different conditions.
Table 1: Performance of Different Lipases in the Hydrolysis of this compound
| Lipase Source | Co-solvent/Additive | Enantiomeric Ratio (E) | Temperature (°C) | pH | Enantiomeric Excess (e.e.) of remaining (R)-ester | Conversion (%) | Reference |
| Bacillus subtilis (BSL2) | 18% (v/v) 1,4-dioxane | 108 | 5 | 7.8 | >98% | >52% | [2] |
| Bacillus subtilis (BSL2) | Pure buffer | 6.52 | 25 | 7.8 | Not specified | Not specified | [2] |
| Porcine Pancreatic Lipase (PPL) | 30 mg/ml CTAB | 21 | 30 | 7.4 | 98% | 36% (yield) | [2] |
| Porcine Pancreatic Lipase (PPL) | Not specified | Not specified | 27 | 7.6 | >93.3% | 60.6% | [3] |
| Candida antarctica Lipase B (CAL-B, Novozym 435) | Not specified | 69 (in transesterification) | Not specified | Not specified | Not specified | Not specified | [2] |
| Rhizopus sp. | Not specified | 57 | Not specified | 5.5-6.0 | Not specified | Not specified | [4] |
Table 2: Two-Step Enzymatic Resolution of this compound [2]
| Step | Enzyme | Reaction | Product | Enantiomeric Excess (e.e.) | Yield |
| 1 | Porcine Pancreatic Lipase (PPL) | Hydrolysis of (R,S)-glycidyl butyrate | (R)-glycidyl butyrate | 98% | 36% |
| 2 | Novozym 435 (CAL-B) | Transesterification of (R)-enriched glycidol | (S)-glycidyl butyrate | 98% | 42% |
Experimental Protocols
Protocol 1: Screening of Lipases for Enantioselective Hydrolysis
This protocol provides a general method for screening different lipases to identify the most effective one for the desired chiral resolution.
Materials:
-
Racemic (R,S)-glycidyl butyrate
-
Various lipases (e.g., from Candida antarctica, Bacillus subtilis, Porcine Pancreas)
-
Phosphate (B84403) buffer (0.1 M, various pH values)
-
Organic co-solvents (e.g., 1,4-dioxane, if needed)
-
Microtiter plates or small reaction vials
-
Incubator shaker
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Chiral HPLC system for analysis
Procedure:
-
Prepare a stock solution of racemic this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Dispense the substrate solution into the wells of a microtiter plate or into individual reaction vials.
-
Add a specific amount of each lipase to the corresponding wells. Include a control well without any enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) with gentle shaking.
-
After a predetermined time, quench the reaction by adding an organic solvent like ethyl acetate.
-
Extract the unreacted substrate and the product into the organic phase.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Analyze the samples using chiral HPLC to determine the enantiomeric excess of the remaining this compound and the conversion rate.
Protocol 2: Immobilized Lipase-Catalyzed Hydrolysis of this compound
This protocol describes the hydrolysis of racemic this compound using an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin).[1] Immobilization can improve the stability and reusability of the enzyme.[5]
Materials:
-
(R,S)-Glycidyl butyrate
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Set up a reaction vessel with a magnetic stirrer and maintain the desired temperature (e.g., 30°C).
-
Add the phosphate buffer to the vessel.
-
Add the racemic this compound to the buffer.
-
Initiate the reaction by adding the immobilized lipase to the mixture.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral HPLC.
-
Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and reused.
-
Extract the reaction mixture with ethyl acetate.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it using a rotary evaporator.
-
Purify the resulting (R)-glycidyl butyrate and (S)-glycidol by appropriate methods if necessary.
Protocol 3: Chiral HPLC Analysis of this compound Enantiomers
This protocol outlines a method for the analytical separation and quantification of (R)- and (S)-glycidyl butyrate.[6][7]
Materials:
-
Sample containing this compound enantiomers
-
HPLC-grade n-Hexane
-
HPLC-grade 2-Propanol (IPA)
-
Chiral HPLC column (e.g., Chiralcel OD-H, 250 x 4.6mm, 5µm)
-
HPLC system with a UV detector
Procedure:
-
Prepare the mobile phase, for instance, a mixture of Hexane and 2-Propanol (e.g., 100:1, v/v).[6][8] Degas the mobile phase before use.
-
Set the flow rate of the mobile phase (e.g., 1.0 mL/min).[6]
-
Set the UV detector to an appropriate wavelength (e.g., 210 nm).[8]
-
Dissolve the sample in the mobile phase.[8]
-
Inject the sample into the HPLC system.
-
Identify the peaks for (S)-glycidyl butyrate and (R)-glycidyl butyrate based on their retention times, which should be determined using standards.
-
Calculate the enantiomeric excess (e.e.) and conversion using the peak areas. The resolution between the two enantiomer peaks should ideally be greater than 2.0.[6][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. editorial.uni-plovdiv.bg [editorial.uni-plovdiv.bg]
- 6. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Oxazolidinones using (R)-Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chiral oxazolidinones, a critical pharmacophore in several antibacterial agents, utilizing (R)-Glycidyl butyrate (B1204436) as a key starting material. The synthesis proceeds via the reaction of an N-lithiated aryl carbamate (B1207046) with (R)-Glycidyl butyrate, leading to the formation of N-aryl-5(R)-hydroxymethyl-2-oxazolidinones. This method offers high yields and excellent enantiomeric purity.[1] A prime application of this protocol is in the synthesis of the antibiotic Linezolid (B1675486).[2][3][4] This application note includes a step-by-step experimental procedure, a summary of quantitative data, and a detailed workflow diagram to guide researchers in the successful synthesis of these important heterocyclic compounds.
Introduction
Oxazolidinones are a class of synthetic antibacterial agents with a unique mechanism of action that involves the inhibition of bacterial protein synthesis at a very early stage.[5] Linezolid, the first FDA-approved drug in this class, is effective against multi-drug resistant Gram-positive bacteria.[5] A common and efficient method for the asymmetric synthesis of the core oxazolidinone structure involves the use of (R)-Glycidyl butyrate, a readily available chiral building block.[6] This approach offers several advantages, including mild reaction conditions and the direct formation of the desired 5-(hydroxymethyl)oxazolidinone without the need for a separate deprotection step.
Data Presentation
The following table summarizes the quantitative data for the synthesis of a representative N-aryl-5(R)-hydroxymethyl-2-oxazolidinone.
| Product | Starting Materials | Yield (%) | Enantiomeric Excess (%) |
| N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone | N-phenylcarbamic acid methyl ester, (R)-Glycidyl butyrate | 95 | >98 |
Table 1: Quantitative data for the synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone.
Experimental Protocols
Synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone
This protocol details the synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone from N-phenylcarbamic acid methyl ester and (R)-Glycidyl butyrate.
Materials:
-
N-phenylcarbamic acid methyl ester
-
(R)-Glycidyl butyrate
-
n-Butyllithium (1.6 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Magnesium sulfate
-
Nitrogen gas supply
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet is charged with N-phenylcarbamic acid methyl ester (1.0 eq).
-
Dissolution: Anhydrous THF is added to the flask to dissolve the carbamate.
-
Cooling: The resulting solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.0 eq) is added dropwise via the addition funnel over 60 minutes, maintaining the internal temperature at -78 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Addition of (R)-Glycidyl butyrate: (R)-Glycidyl butyrate (1.0 eq) is added dropwise via syringe over approximately 5-10 minutes.
-
Warming and Reaction: After the addition is complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 22 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is separated and extracted three times with ethyl acetate.
-
Drying and Concentration: The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone as a solid.
Mandatory Visualization
Experimental Workflow for Oxazolidinone Synthesis
Caption: Workflow for the synthesis of N-aryl-5(R)-hydroxymethyl-2-oxazolidinones.
Signaling Pathway
In the context of this chemical synthesis, a signaling pathway diagram is not directly applicable as it typically illustrates biological processes. The experimental workflow diagram above provides a more relevant visualization of the chemical synthesis process.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. CN105566242B - The preparation method of Linezolid and its intermediate - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving the yield and purity of (R)-Glycidyl butyrate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (R)-Glycidyl butyrate (B1204436) for higher yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing (R)-Glycidyl butyrate?
A1: The primary methods for synthesizing (R)-Glycidyl butyrate include chemical synthesis and enzymatic resolution.
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Chemical Synthesis: This approach often involves the reaction of (S)-epichlorohydrin with butyric acid or the cyclization of a chiral precursor like (S)-3-chloro-1,2-propanediol 1-(n-butyrate).[1][2]
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Enzymatic Resolution: This method typically starts with a racemic mixture of glycidyl (B131873) butyrate. A lipase (B570770) enzyme is used to selectively hydrolyze the (S)-enantiomer, leaving the desired (R)-enantiomer.[3][4] This method is valued for its high enantioselectivity under mild reaction conditions.[2]
Q2: What are the critical parameters affecting the yield and purity in chemical synthesis?
A2: Key parameters influencing the outcome of chemical synthesis include the choice of base, solvent, reaction temperature, and purification method. For instance, using a strong base like potassium tert-butoxide in a suitable solvent such as 1,2-dichloroethane (B1671644) can lead to high yields.[1] The purification step, typically fractional distillation, is crucial for achieving high chemical purity.[1]
Q3: How can I improve the enantioselectivity of the enzymatic resolution process?
A3: To enhance enantioselectivity in enzymatic resolution, consider the following:
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Enzyme Selection: Different lipases exhibit varying enantioselectivity. Porcine pancreatic lipase (PPL) and lipases from Candida antarctica (CAL-B) or Bacillus subtilis are commonly used.[3]
-
Reaction Conditions: Optimizing pH, temperature, and the use of co-solvents or surfactants can significantly improve the enantiomeric excess (ee).[3] For example, PPL-catalyzed hydrolysis can be optimized at a pH of 7.4 and a temperature of 30°C.[3]
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Immobilization of Enzymes: Immobilized enzymes can offer better stability and reusability, potentially leading to improved process efficiency.[3]
Q4: What are the common impurities I should look out for?
A4: Common impurities can include the unreacted starting materials, the (S)-enantiomer of glycidyl butyrate, and byproducts from side reactions. In high-temperature processes, glycidyl esters can also be formed as contaminants.[5][6] During analysis, degradation of the analyte can also be an issue, especially at high temperatures or extreme pH.[7]
Troubleshooting Guide
Problem 1: Low Yield in Chemical Synthesis
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the molar ratio of reactants is appropriate. For the reaction of (S)-epoxy chloropropane and butyric acid, a molar ratio of 1:1 to 1:4 has been reported.[2] - Extend the reaction time. Some protocols suggest reaction times of 24-48 hours.[2] |
| Suboptimal Base | - The choice of base is critical for the cyclization step. Stronger bases like potassium tert-butoxide may be more effective than weaker bases like potassium carbonate.[1] |
| Poor Temperature Control | - Maintain the recommended reaction temperature. For the addition of potassium tert-butoxide, cooling in an ice bath is recommended.[1] |
| Losses during Workup | - Ensure efficient extraction of the product into the organic layer. Multiple extractions may be necessary. - Minimize product loss during solvent evaporation by using a rotary evaporator under controlled pressure and temperature. |
Problem 2: Low Enantiomeric Excess (ee) in Enzymatic Resolution
| Possible Cause | Troubleshooting Step |
| Non-optimal Enzyme Activity | - Verify the activity of the lipase. Use a fresh batch of enzyme if necessary. - Optimize the pH and temperature for the specific lipase being used. For example, PPL has shown good results at pH 7.4 and 30°C.[3] |
| Insufficient Reaction Time | - Monitor the reaction progress over time to determine the optimal endpoint for achieving high ee. |
| Inadequate Mixing | - Ensure proper mixing of the biphasic system (aqueous and organic layers) to facilitate the enzymatic reaction. |
| Co-solvent/Surfactant Effects | - The addition of co-solvents or surfactants can influence enzyme activity and enantioselectivity. Experiment with different additives, such as CTAB for PPL-catalyzed reactions.[3] |
Problem 3: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - As with low yield, ensure the reaction goes to completion by optimizing reaction time and conditions. |
| Side Reactions | - Adjust reaction conditions (e.g., temperature, addition rate of reagents) to minimize the formation of byproducts. |
| Inefficient Purification | - Optimize the fractional distillation conditions (pressure and temperature) to effectively separate the product from impurities. A common condition is 90°C/19 mmHg.[1] - For enzymatic resolution, ensure complete separation of the hydrolyzed (S)-glycidol from the desired (R)-glycidyl butyrate during workup. |
Experimental Protocols
Protocol 1: Chemical Synthesis from (S)-3-Chloro-1,2-propanediol 1-(n-butyrate)
This protocol is based on a high-yield chemical synthesis method.[1]
-
Dissolution: Dissolve (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) (e.g., 50.0 g, 0.277 mol, optical purity 99% ee) in 1,2-dichloroethane (200 ml).
-
Base Addition: Cool the solution in an ice bath and add potassium tert-butoxide (32.6 g, 0.291 mol) portion-wise, maintaining the low temperature.
-
Reaction: Stir the reaction mixture for 1 hour at the cooled temperature.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash twice with water (200 ml each).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (50 g).
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to remove the solvent.
-
Perform fractional distillation of the residue (e.g., at 90°C/19 mmHg) to obtain pure (R)-Glycidyl butyrate.
-
Protocol 2: Enzymatic Resolution of Racemic this compound
This protocol describes a typical enzymatic resolution using porcine pancreatic lipase (PPL).[3]
-
Reaction Setup:
-
Add racemic this compound (e.g., 36 mmol) to a potassium phosphate (B84403) buffer (10 mM).
-
Add a surfactant such as CTAB (e.g., 30 mg/ml).
-
Adjust the pH of the mixture to 7.4.
-
-
Enzyme Addition: Add porcine pancreatic lipase (PPL) powder (e.g., 100 mg) to the mixture.
-
Reaction: Maintain the reaction at 30°C with constant stirring. Monitor the progress of the reaction to achieve the desired conversion (typically around 50% for optimal ee of the remaining ester).
-
Workup:
-
Once the desired conversion is reached, stop the reaction (e.g., by filtering off the enzyme or adjusting the pH).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to separate the unreacted (R)-glycidyl butyrate from the aqueous layer containing the hydrolyzed (S)-glycidol.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Further purification can be achieved by column chromatography or fractional distillation if necessary.
-
Data Summary
Table 1: Comparison of Chemical Synthesis Methods
| Starting Material | Base/Catalyst | Solvent | Yield (%) | Chemical Purity (%) | Optical Purity (% ee) | Reference |
| (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) | Potassium tert-butoxide | 1,2-dichloroethane | 72.0 | - | 99 | [1] |
| (S)-3-chloro-l,2-propanediol | Potassium phosphate tribasic | Methylene chloride | 92.7 | 99.4 | 99.5 | [1] |
| (S)-epoxy chloropropane and butyric acid | Chromium salt | Methylene chloride | 81.6 - 87.8 | - | - | [2][8] |
Table 2: Enzymatic Resolution of Racemic this compound
| Lipase Source | Key Conditions | (R)-Glycidyl Butyrate Yield (%) | (R)-Glycidyl Butyrate ee (%) | Reference |
| Porcine Pancreatic Lipase (PPL) | pH 7.4, 30°C, 30 mg/ml CTAB | 36 | 98 | [3] |
| Bacillus subtilis Lipase (BSL2) | 5°C, 18% 1,4-dioxane | >48 (at 52% conversion) | >98 | [3] |
Visualizations
Caption: Chemical synthesis workflow for (R)-Glycidyl butyrate.
Caption: Enzymatic resolution workflow for (R)-Glycidyl butyrate.
Caption: Troubleshooting logic for low yield in synthesis.
References
- 1. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 2. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]
- 5. mpoc.org.my [mpoc.org.my]
- 6. Glycidyl Esters, a Harmful Substance, in Refined Fats and Oils [cfs.gov.hk]
- 7. benchchem.com [benchchem.com]
- 8. CN101723920A - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
Troubleshooting guide for chiral HPLC separation of Glycidyl butyrate.
This guide provides troubleshooting advice and answers to frequently asked questions for the chiral High-Performance Liquid Chromatography (HPLC) separation of Glycidyl (B131873) butyrate (B1204436) enantiomers. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Which chiral stationary phase (CSP) is recommended for separating Glycidyl butyrate enantiomers?
A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of this compound enantiomers.[1] Specifically, cellulose-based columns like the Chiralcel OD-H have demonstrated excellent separation capabilities.[2] Amylose-based columns, such as the Chiralpak AD-H, have also been successfully used.[3][4][5][6]
Q2: What is a suitable mobile phase for the chiral separation of this compound?
A2: For normal-phase HPLC, a common and effective mobile phase is a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier.[1] A frequently used combination is hexane (B92381) and 2-propanol (isopropanol).[7][1][2] Another option that has been utilized is a mixture of n-hexane and ethanol.[3][4] The ratio of hexane to the alcohol modifier is a critical parameter that significantly influences retention times and resolution.[1]
Q3: What should I do if my this compound sample is not dissolving in the mobile phase?
A3: For optimal peak shape and to prevent on-column precipitation, it is always recommended to dissolve your sample in the mobile phase itself.[1] If you encounter solubility issues, you may need to adjust the sample solvent. However, exercise caution as even small amounts of a solvent incompatible with your mobile phase can potentially harm the chiral stationary phase.[1]
Q4: How can I improve poor resolution between the this compound enantiomers?
A4: Poor resolution can be addressed by several strategies:
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Optimize the Mobile Phase: Adjust the ratio of the alcohol modifier in your mobile phase. Decreasing the percentage of alcohol will generally increase retention times and may enhance resolution.[8]
-
Adjust the Flow Rate: Lowering the flow rate can often lead to better resolution in chiral separations.[8][9]
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Modify the Column Temperature: Temperature can influence selectivity. Experimenting with different column temperatures, often lower, can improve chiral selectivity.[1][8][9]
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Select a Different CSP: If optimization efforts are unsuccessful, the chosen chiral stationary phase may not be ideal for this specific separation.[1] Screening different polysaccharide-based CSPs is a recommended approach.[1]
Q5: What causes peak tailing and how can I fix it?
A5: Peak tailing, where a peak has an asymmetrical shape with a drawn-out tail, can be caused by several factors:
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Secondary Interactions: Active sites on the silica (B1680970) backbone of the stationary phase can interact with the analyte, leading to tailing.[1][10] While less common for a neutral molecule like this compound, ensuring a high-quality, well-packed column is important.
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Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[1] Try diluting your sample or reducing the injection volume.[1]
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Column Contamination: Contaminants from previous injections can affect peak shape. Ensure the column is properly cleaned and regenerated.[1]
Q6: My retention times are inconsistent. What is the cause and how can I stabilize them?
A6: Fluctuating retention times can compromise the reliability of your results.[1] Common causes and their solutions include:
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Mobile Phase Instability: The composition of the mobile phase can change over time due to evaporation of the more volatile component. It is advisable to use fresh, HPLC-grade solvents and ensure the mobile phase is well-mixed and degassed.[1]
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Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase to ensure a stable baseline and consistent retention times.[1] A minimum of 30 minutes is often recommended.[1]
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Temperature Fluctuations: Changes in the ambient temperature can affect retention.[1] Using a column oven to maintain a constant temperature is highly recommended.[1][9]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the chiral HPLC separation of this compound.
Issue 1: Poor or No Resolution
If the enantiomers of this compound are not separating or the resolution is below the desired value (typically Rs > 1.5), follow these steps:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Asymmetric Peaks (Tailing or Fronting)
For peaks that are not symmetrical, which can affect accurate integration and quantification, consider the following:
Caption: Troubleshooting workflow for asymmetric peaks.
Issue 3: Drifting or Unstable Retention Times
If you observe that the retention times for your peaks are shifting between injections, use this guide:
Caption: Troubleshooting workflow for unstable retention times.
Experimental Protocols
A validated method for the chiral separation of this compound is detailed below.[7][2]
Sample Preparation:
-
Accurately weigh approximately 100.0 mg of both S-(+)-Glycidyl butyrate and R-(-)-Glycidyl butyrate and transfer to separate 10 mL volumetric flasks.[7]
-
Add approximately 5.0 mL of the mobile phase to each flask and sonicate to dissolve the contents.[7]
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Make up the volume to the mark with the mobile phase to achieve a concentration of 10 mg/mL for each stock solution.[7]
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For analysis, further dilutions can be made from these stock solutions as required.
HPLC System and Conditions:
Caption: General experimental workflow for chiral HPLC analysis.
Quantitative Data Summary
The following table summarizes the key parameters from a validated chiral HPLC method for this compound.
| Parameter | Value | Reference |
| Analyte | This compound Enantiomers | [2] |
| Chiral Stationary Phase | Chiralcel OD-H (250 x 4.6mm, 5µm) | [2] |
| Mobile Phase | Hexane: 2-Propanol (100:1, v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Column Temperature | 30 °C | |
| Detection Wavelength | 220 nm | |
| Injection Volume | 20 µL | |
| Resolution (Rs) | > 2.0 | [2] |
| Retention Time (SGB) | ~7.5 min | |
| Retention Time (RGB) | ~8.5 min | |
| Tailing Factor | ~1.2 |
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of this compound on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 3. jnsbm.org [jnsbm.org]
- 4. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic estimation of (S) – this compound in (R) – this compound – Journal of Natural Science, Biology and Medicine [jnsbm.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 8. benchchem.com [benchchem.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. chromtech.com [chromtech.com]
Common side reactions in the synthesis of Glycidyl butyrate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of Glycidyl (B131873) Butyrate (B1204436).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing Glycidyl Butyrate?
A1: The most prevalent methods for synthesizing this compound involve the reaction of a glycidol (B123203) or epichlorohydrin (B41342) derivative with a butyric acid source. Key approaches include:
-
Reaction of Epichlorohydrin with Butyric Acid or its Salt: This is a widely used method, often employing a catalyst to facilitate the reaction.
-
Reaction of Glycidol with Butyryl Chloride or Butyric Anhydride (B1165640): This method directly esterifies the hydroxyl group of glycidol.
-
Phase-Transfer Catalysis (PTC): This technique is employed to enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous phase containing the butyrate salt and an organic phase with epichlorohydrin).
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The main side reactions that can occur during the synthesis of this compound are:
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Hydrolysis of the Epoxide Ring: The highly reactive epoxide ring can be opened by water to form 2,3-dihydroxypropyl butyrate. This is particularly a risk when aqueous solutions are used in the reaction or work-up stages.
-
Saponification of the Ester Group: Under basic conditions, the ester linkage of this compound can be hydrolyzed to form glycidol and butyrate salts.
-
Polymerization: The epoxide group of this compound can react with another molecule of this compound, leading to the formation of oligomers or polymers. This is often initiated by acidic or basic catalysts at elevated temperatures.
-
Formation of Isomeric Byproducts: Depending on the reaction conditions, ring-opening of the epoxide can occur at either carbon, potentially leading to isomeric byproducts.
Q3: How can I minimize the formation of side products?
A3: Minimizing side product formation requires careful control of reaction conditions:
-
Anhydrous Conditions: To prevent hydrolysis of the epoxide ring, it is crucial to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture.
-
Control of pH: Maintaining a neutral or slightly acidic pH during work-up can help prevent both epoxide hydrolysis and ester saponification. In syntheses using a base, careful addition and temperature control are essential.
-
Temperature Control: Running the reaction at the lowest effective temperature can help to reduce the rate of side reactions, particularly polymerization.
-
Choice of Catalyst: The selection of an appropriate catalyst can significantly influence selectivity. For instance, phase-transfer catalysts can enhance the desired reaction at the interface of two phases, potentially reducing side reactions in the bulk phases.
-
Molar Ratio of Reactants: Optimizing the molar ratio of reactants can drive the reaction towards the desired product and minimize unreacted starting materials that might participate in side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Check the activity of the catalyst. |
| Significant side reactions (hydrolysis, polymerization). | - Ensure anhydrous conditions.- Optimize the reaction temperature to favor the main reaction.- Use a milder base or catalyst. | |
| Loss of product during work-up. | - Optimize extraction and purification steps.- Avoid overly acidic or basic conditions during washing. | |
| Presence of 2,3-dihydroxypropyl butyrate impurity | Hydrolysis of the epoxide ring. | - Use anhydrous solvents and reagents.- Minimize contact with water during the reaction and work-up.- Perform aqueous washes at low temperatures and quickly. |
| Presence of Glycidol impurity | Saponification of the ester group. | - Use a milder base or a non-basic catalyst system if possible.- Neutralize the reaction mixture carefully before work-up.- Avoid prolonged exposure to basic conditions. |
| Formation of a viscous or solid polymer | Polymerization of this compound. | - Lower the reaction temperature.- Reduce the concentration of the catalyst.- Add a polymerization inhibitor if compatible with the reaction. |
| Inconsistent reaction outcomes | Variability in starting material quality or reaction setup. | - Use high-purity, dry starting materials and solvents.- Ensure consistent temperature control and stirring rate.- Protect the reaction from atmospheric moisture. |
Quantitative Data
The choice of base can significantly impact the yield and purity of (R)-Glycidyl Butyrate synthesized from (S)-3-chloro-l,2-propanediol. The following table summarizes a comparison between potassium phosphate (B84403) tribasic and potassium carbonate as the base.
| Parameter | Potassium Phosphate Tribasic | Potassium Carbonate |
| Reaction Time | 3 hours (reflux) | 25 hours (reflux) |
| Yield | 92.7% | 65.0% |
| Chemical Purity | 99.4% | 97.4% |
| Optical Purity (ee) | 99.5% | 98.1% |
Experimental Protocols
Method 1: Synthesis of (R)-Glycidyl Butyrate using Potassium Phosphate Tribasic
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To a solution of (S)-3-chloro-l,2-propanediol (200 g, 99.5% ee) in 1.2 L of methylene (B1212753) chloride, add 519 g of potassium phosphate tribasic.
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Reflux the mixture with stirring for 3 hours.
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Cool the resulting solution to 0°C.
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Dropwise, add 220 g of triethylamine, 4 g of 4-(dimethylamino)pyridine, and 315 g of butyric anhydride to the solution.
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Stir the reaction mixture for an additional hour at room temperature.
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Wash the reaction mixture successively with 2.2 L of 5% aqueous potassium carbonate solution, 2 L of 1N aqueous hydrogen chloride solution, and 1 L of water.
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Dry the organic layer with 50 g of anhydrous sodium sulfate (B86663) and filter.
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Evaporate the methylene chloride under reduced pressure.
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Purify the resulting residue by fractional distillation (90°C/19 mmHg) to obtain (R)-glycidyl butyrate.
Method 2: Synthesis of (R)-Glycidyl Butyrate using Potassium Carbonate
This method involves a two-step process:
Step 1: Synthesis of (S)-3-chloro-2-hydroxypropyl butyrate
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In a reaction vessel, combine (S)-epichlorohydrin and n-butyric acid (molar ratio of 1:1 to 1:4) in the presence of a chromium salt catalyst.
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Heat the reaction mixture to 60-80°C for 24-48 hours.
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Cool the mixture to 10-20°C and add methylene dichloride.
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Neutralize the solution with a 10 mass percent sodium carbonate solution to a pH of 7.0-8.0.
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Wash the organic layer with water 2-3 times and then dry with anhydrous sodium sulfate.
Technical Support Center: Optimization of Lipase-Catalyzed Resolution of Glycidyl Butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of lipase-catalyzed resolution of glycidyl (B131873) butyrate (B1204436).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
1. Low Enantiomeric Excess (ee%)
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Question: My reaction is proceeding, but the enantiomeric excess (ee%) of the desired product is consistently low. What are the potential causes and solutions?
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Answer: Low enantiomeric excess is a common challenge and can be attributed to several factors:
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Suboptimal Enzyme Choice: The lipase (B570770) you are using may not have high enantioselectivity for glycidyl butyrate. It is crucial to screen a variety of lipases from different sources (e.g., Candida antarctica lipase B (CALB), Porcine Pancreatic Lipase (PPL)) to find one with the desired selectivity.[1]
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Incorrect Reaction Time: For kinetic resolutions, achieving high ee% is highly dependent on stopping the reaction at the optimal conversion (ideally around 50%).[2] If the reaction proceeds for too long, the less-reactive enantiomer will also start to react, thus lowering the ee% of the remaining substrate and the product. It is recommended to perform a time-course experiment and monitor both conversion and ee% at regular intervals.
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Inappropriate Temperature: Temperature can significantly influence the enantioselectivity of a lipase.[3][4] While higher temperatures may increase the reaction rate, they can negatively impact selectivity. It is advisable to test a range of temperatures; for instance, decreasing the reaction temperature to 5°C has been shown to increase the enantiomeric ratio.[1]
-
Unfavorable pH: The pH of the reaction medium affects the ionization state of the enzyme and, consequently, its activity and selectivity. The optimal pH can be enzyme-specific.[3][5] A pH screening experiment is recommended to determine the optimal pH for your chosen lipase.
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Solvent Effects: The nature of the organic solvent can dramatically impact enzyme performance.[6][7][8] Hydrophobic solvents are generally preferred over hydrophilic ones as they are less likely to strip the essential water layer from the enzyme.[7] Co-solvents like 1,4-dioxane (B91453) have been shown to improve the enantiomeric ratio.[1]
-
2. Low Reaction Rate or Conversion
-
Question: The reaction is very slow, or I am observing low conversion even after an extended period. How can I improve the reaction rate?
-
Answer: A slow reaction rate can be a significant bottleneck. Consider the following troubleshooting steps:
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Enzyme Concentration: The amount of lipase is a critical factor.[1] Increasing the enzyme loading can lead to a higher reaction rate. However, be mindful that excessive amounts can lead to mass transfer limitations and may not be cost-effective.
-
Substrate Concentration: While a higher substrate concentration might seem intuitive for a faster reaction, it can also lead to substrate inhibition in some cases. It's important to investigate the effect of substrate concentration to find the optimal balance.[1]
-
Temperature Optimization: Generally, increasing the reaction temperature will increase the reaction rate up to a certain point, after which the enzyme may start to denature.[4][9][10] Determine the optimal temperature for your specific lipase that balances activity and stability.
-
pH Adjustment: Lipases have an optimal pH range for activity.[3][5] Ensure the pH of your reaction medium is within the optimal range for your chosen enzyme.
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Mass Transfer Limitations: In heterogeneous systems with immobilized enzymes, poor mixing can lead to mass transfer limitations. Ensure adequate agitation or stirring to minimize diffusion barriers.[11]
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Enzyme Deactivation: The lipase may be deactivating over the course of the reaction. This could be due to factors like extreme pH, high temperature, or the presence of inhibitors.[12] Consider enzyme immobilization to improve stability.[13][14][15]
-
3. Enzyme Inhibition
-
Question: My reaction starts well but then slows down or stops completely. What could be causing enzyme inhibition?
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Answer: Enzyme inhibition can be a significant issue. Potential causes include:
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Product Inhibition: The products of the reaction, such as butyric acid or glycidol, can sometimes inhibit the lipase.[12] This can be mitigated by in-situ product removal or by using a biphasic system to extract the product from the reaction medium.
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Substrate Inhibition: High concentrations of the substrate, this compound, can sometimes lead to inhibition.[1] Performing the reaction at a lower substrate concentration or using a fed-batch approach can be beneficial.
-
Presence of Inhibitory Compounds: Certain compounds can act as lipase inhibitors.[16][17] These can be present as impurities in the substrate or solvent. Using high-purity reagents is recommended. Some detergents and metal ions can also inhibit lipase activity.[18][19]
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Solvent-Induced Inhibition: Some organic solvents can inactivate lipases.[6][8] Hydrophilic solvents, in particular, can strip the essential water layer from the enzyme, leading to denaturation.
-
4. Byproduct Formation
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Question: I am observing the formation of unexpected byproducts in my reaction mixture. What could be the cause and how can I minimize it?
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Answer: Byproduct formation can complicate purification and reduce the yield of the desired product.
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Hydrolysis of the Product: If the desired product is the resolved ester, the enzyme might also be catalyzing its hydrolysis, especially in the presence of excess water. Controlling the water activity in the reaction medium is crucial.
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Ring-Opening of the Epoxide: The epoxide ring of this compound can be susceptible to ring-opening, especially under acidic or basic conditions, leading to the formation of diols.[20] Careful control of pH is necessary to minimize this side reaction.
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Enzyme Promiscuity: Lipases can sometimes exhibit catalytic promiscuity, catalyzing unintended side reactions.[21] Screening different lipases may help in finding an enzyme with higher specificity for the desired reaction.
-
Frequently Asked Questions (FAQs)
1. Which lipase is best for the resolution of this compound?
There is no single "best" lipase, as the optimal choice depends on the desired enantiomer and specific reaction conditions. However, several lipases have been successfully used:
-
Porcine Pancreatic Lipase (PPL): Often shows S-selectivity, favoring the hydrolysis of (S)-glycidyl butyrate.[1]
-
Candida antarctica Lipase B (CALB, often immobilized as Novozym 435): Typically exhibits R-selectivity.[1]
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Bacillus subtilis Lipase (BSL2): Has been shown to have a high enantiomeric ratio for this resolution.[1] It is highly recommended to perform a screening of different lipases to identify the most suitable one for your specific application.
2. What is the ideal temperature for the reaction?
The optimal temperature is a balance between reaction rate and enzyme stability/selectivity. While some studies report optimal temperatures around 30-40°C for good activity, others have shown that lowering the temperature to 5°C can significantly enhance enantioselectivity.[1][2][22] It is advisable to determine the optimal temperature experimentally for your specific enzyme and reaction setup.
3. How does the choice of solvent affect the reaction?
The solvent plays a critical role in lipase-catalyzed reactions. Generally, hydrophobic organic solvents (e.g., hexane (B92381), heptane, toluene) are preferred as they are less likely to disrupt the essential water layer around the enzyme, thus maintaining its active conformation.[7] Polar, water-miscible solvents can often lead to enzyme deactivation.[8] The addition of co-solvents, such as 1,4-dioxane, has been reported to improve the enantiomeric ratio in some cases.[1]
4. What are the advantages of using an immobilized lipase?
Immobilization offers several advantages:
-
Enhanced Stability: Immobilized enzymes often exhibit greater thermal and operational stability.[13][14]
-
Easy Separation: The enzyme can be easily separated from the reaction mixture by filtration, simplifying downstream processing.[2]
-
Reusability: Immobilized lipases can be reused for multiple reaction cycles, which is economically advantageous.[23]
-
Potential for Improved Activity: Immobilization on certain supports can sometimes lead to hyperactivation of the lipase.[13]
5. How can I monitor the progress of the reaction?
The reaction progress should be monitored by analyzing both the conversion of the racemic this compound and the enantiomeric excess (ee%) of the product and/or the remaining substrate. The most common analytical techniques for this purpose are:
-
Chiral Gas Chromatography (GC)
-
Chiral High-Performance Liquid Chromatography (HPLC) [2]
Data Presentation
Table 1: Optimal Conditions for Lipase-Catalyzed Resolution of this compound from Various Studies
| Lipase Source | Preferred Enantiomer | Optimal Temperature (°C) | Optimal pH | Solvent/Co-solvent | Achieved ee% | Reference |
| Porcine Pancreatic Lipase (PPL) | (R)-glycidyl butyrate (remaining) | 30 | 7.4 | Buffer with CTAB | 98% | [1] |
| Novozym 435 (Candida antarctica lipase B) | (S)-glycidyl butyrate (from glycidol) | N/A | N/A | n-heptane | 98% | [1] |
| Bacillus subtilis lipase (BSL2) | (R)-glycidyl butyrate (remaining) | 5 | 7.8 | 1,4-dioxane (18% v/v) | >98% | [1] |
| Porcine Pancreatic Lipase (PPL) | (R)-glycidyl butyrate (remaining) | 27 | 7.6 | Biphasic system | >93.3% | [5] |
| Trichosporon capitatum lipase Y-11 | (S)-(-)-glycidol (product) | N/A | N/A | Gelatin-containing microemulsion-based organogels | ~98% | [23] |
Experimental Protocols
1. General Protocol for Lipase Screening
This protocol outlines a general procedure for screening different lipases to identify the most effective one for the resolution of this compound.
-
Preparation of Substrate Solution: Prepare a stock solution of racemic this compound in a suitable organic solvent (e.g., hexane or toluene).
-
Reaction Setup: In separate vials, add a defined amount of buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0). Add the substrate solution to each vial.
-
Enzyme Addition: To each vial, add a specific amount of a different lipase (either free or immobilized). Include a control reaction without any enzyme.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) with constant shaking.
-
Sampling and Analysis: At regular time intervals, withdraw a small aliquot from each vial. Quench the reaction (e.g., by adding a small amount of acid or a different solvent). Extract the organic components with a suitable solvent (e.g., ethyl acetate). Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Selection: Based on the results, select the lipase that provides the best combination of activity and enantioselectivity.
2. Protocol for Immobilization of Lipase on a Solid Support (e.g., Hyflo Super Cell)
This protocol describes a simple method for immobilizing lipases.[24]
-
Mixing: In a suitable container, mix the lipase powder (e.g., 1.5 g) with the support material (e.g., 5 g of Hyflo Super Cell).
-
Wetting: Add a small volume of a buffer solution (e.g., 5 mL of pH 7 phosphate buffer) to the mixture and stir well to form a paste-like slurry.
-
Drying: Spread the slurry evenly on a petri dish and allow it to air-dry for approximately 48 hours at room temperature.
-
Washing and Storage: Once dry, the immobilized lipase can be washed with a suitable solvent to remove any unbound enzyme and then stored for future use.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Isolation of lipase producer and its performance in enantioselective hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic Resolution of Glycidyl Esters Catalyzed by Lipase in a Biphasic Reaction System [xuebao.jlu.edu.cn]
- 6. Effect of Organic Solvents on the Structure and Activity of a Minimal Lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Kinetic resolution of racemic this compound using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improving Lipase Activity by Immobilization and Post-immobilization Strategies | Springer Nature Experiments [experiments.springernature.com]
- 14. ufsj.edu.br [ufsj.edu.br]
- 15. mdpi.com [mdpi.com]
- 16. Synthetic and Natural Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lipase inhibitor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 21. Microbial Lipases and Their Potential in the Production of Pharmaceutical Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Resolution of (R,S)-(+/-)-glycidyl butyrate with immobilized Y-11 Trichosporon capitatum lipase in gelatin-containing microemulsion-based organogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. research.rug.nl [research.rug.nl]
Purification of Glycidyl butyrate from a crude reaction mixture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of glycidyl (B131873) butyrate (B1204436) from crude reaction mixtures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of glycidyl butyrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the aqueous layer.- Emulsion formation during washing steps.- Hydrolysis of the ester or epoxide ring due to improper pH. | - Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).- If an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. Centrifugation can also be effective.- Ensure aqueous washing solutions are neutral or slightly basic to prevent acidic hydrolysis. Use solutions like 5% aqueous potassium carbonate or 10% sodium bicarbonate.[1][2] |
| Poor Purity After Distillation | - Inefficient fractional distillation setup.- Co-distillation of impurities with similar boiling points.- Thermal decomposition of this compound at high temperatures. | - Use a Vigreux column or a packed column for better separation during fractional distillation.[2]- Ensure a stable and appropriate vacuum level is maintained throughout the distillation.[1][3]- Distill at the lowest possible temperature by using a high vacuum. This compound has been successfully distilled at 90°C/19 mmHg and 55-65°C/60-70 Pa.[1][3]- Analyze the crude mixture by GC or LC-MS to identify impurities and optimize distillation conditions accordingly. |
| Presence of Chiral Impurity ((S)-Glycidyl Butyrate) | - Non-stereospecific synthesis route.- Racemization during the reaction or workup. | - If high chiral purity is required, consider purification by chiral HPLC.[4][5][6]- Alternatively, enzymatic kinetic resolution can be employed to selectively hydrolyze the undesired (S)-enantiomer, leaving the (R)-enantiomer.[2][7] |
| Incomplete Removal of Solvent | - Insufficient evaporation time or vacuum. | - After extraction and drying, evaporate the solvent under reduced pressure. For higher boiling point solvents, a rotary evaporator is recommended.[1] |
| Product is Wet (Contains Water) | - Inadequate drying of the organic layer. | - Use a sufficient amount of a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.[1][2]- Ensure the drying agent is thoroughly mixed with the organic solution and allowed sufficient contact time before filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most prevalent methods for purifying this compound from a crude reaction mixture are liquid-liquid extraction followed by fractional distillation under reduced pressure.[1][2][3]
-
Liquid-Liquid Extraction: This is typically performed to remove water-soluble impurities, salts, and unreacted starting materials. The crude mixture, dissolved in an organic solvent like dichloromethane, is washed successively with aqueous solutions such as 5% potassium carbonate, 1N hydrochloric acid, and water.[1]
-
Fractional Distillation: After the extraction and drying of the organic phase, fractional distillation under vacuum is used to separate the this compound from non-volatile impurities and other components with different boiling points.[1][2][3]
Q2: What are the typical impurities found in a crude this compound reaction mixture?
A2: Common impurities can include:
-
Unreacted starting materials such as (S)-epichlorohydrin, n-butyric acid, or butyric anhydride.[3]
-
The opposite enantiomer, (S)-glycidyl butyrate, which is a critical impurity in chiral applications.[4][5][6]
-
Byproducts from side reactions.
-
Residual solvents from the reaction or extraction steps (e.g., dichloromethane, acetone).[1][3]
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Inorganic salts formed during the reaction or neutralization steps.[1][3]
Q3: What are the optimal conditions for the distillation of this compound?
A3: The optimal conditions for distillation involve a balance between temperature and pressure to avoid thermal decomposition while achieving good separation. Reported successful conditions are:
| Temperature | Pressure | Reference |
| 90°C | 19 mmHg | [1] |
| 55-65°C | 60-70 Pa | [3] |
| 65°C | 6-7 mbar | [2] |
Q4: How can I determine the chemical and optical purity of my purified this compound?
A4:
-
Chemical Purity: Gas Chromatography (GC) is a common method to assess the chemical purity of this compound.[1][2]
-
Optical Purity (Enantiomeric Excess): The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) after derivatization.[2][4][5][6] A normal phase HPLC method using a Daicel Chiralpak AD-H column has been reported for separating (R)- and (S)-glycidyl butyrate.[4][5][6]
Experimental Protocols
Protocol 1: Purification by Extraction and Fractional Distillation
This protocol is based on a common synthetic workup procedure.[1]
-
Quenching and Extraction:
-
Cool the crude reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as dichloromethane.
-
Transfer the solution to a separatory funnel.
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Wash the organic layer successively with:
-
5% aqueous potassium carbonate solution.
-
1N aqueous hydrogen chloride solution.
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Water.
-
-
Separate the organic layer after each wash.
-
-
Drying:
-
Dry the collected organic layer over anhydrous sodium sulfate.
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Filter to remove the drying agent.
-
-
Solvent Removal:
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Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus with a Vigreux column.
-
Heat the residue under a high vacuum (e.g., 19 mmHg).
-
Collect the fraction that distills at the appropriate temperature (e.g., 90°C).
-
Protocol 2: Chiral Purity Analysis by HPLC
This protocol is a summary of an analytical method to determine the enantiomeric excess.[4][5][6]
-
HPLC System: A system equipped with a quaternary gradient pump and a UV detector.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm).
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695). A typical composition is 2.0 mL of ethanol in 1000 mL of n-hexane.
-
Flow Rate: 0.5 mL/minute.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the purified this compound in the mobile phase.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity after distillation.
References
- 1. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 2. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]
- 3. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 4. jnsbm.org [jnsbm.org]
- 5. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Glycidyl Butyrate Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Glycidyl (B131873) Butyrate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to the stability and storage of Glycidyl Butyrate in a question-and-answer format.
Q1: I suspect my this compound has degraded. What are the common signs of degradation?
A1: Degradation of this compound can manifest in several ways. Common indicators include:
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Changes in Physical Appearance: A noticeable change from a colorless or light-yellow liquid to a more viscous or discolored substance.
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pH Shift: The hydrolysis of the ester bond can release butyric acid, leading to a decrease in the pH of your sample or reaction mixture.
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Inconsistent Experimental Results: Degraded material can lead to poor yields, unexpected side products, or a complete failure of your reaction.
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Presence of Precipitates: Polymerization can result in the formation of solid precipitates.
If you observe any of these signs, it is recommended to re-analyze the purity of your this compound stock.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound are hydrolysis and polymerization.
-
Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by both acids and bases. This results in the formation of glycidol (B123203) and butyric acid. The epoxide ring can also be opened by water, especially under acidic conditions, to form a diol.
-
Polymerization: The highly reactive epoxide ring can undergo ring-opening polymerization, especially in the presence of initiators such as acids, bases, or nucleophiles. This can lead to an increase in viscosity and the formation of solid polymers.
Q3: My this compound seems to have polymerized. How can I prevent this?
A3: Polymerization is a significant stability concern. To minimize this risk:
-
Strict Temperature Control: Store this compound at the recommended low temperatures and avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent exposure to moisture and atmospheric initiators.
-
Avoid Contaminants: Ensure all glassware and equipment are scrupulously clean and dry. Avoid contamination with acids, bases, strong oxidizing agents, and metals, which can catalyze polymerization.
-
Use of Inhibitors: For long-term storage or high-temperature applications, the addition of a suitable polymerization inhibitor may be considered, although this will depend on the specific requirements of your downstream application.
Q4: I am observing variability in my reaction outcomes. Could this be related to this compound stability?
A4: Yes, inconsistent stability of your this compound stock is a likely cause for variability in experimental results. Hydrolysis can alter the stoichiometry of your reaction, while the presence of oligomers or polymers from polymerization can interfere with the reaction mechanism and product purification. It is crucial to use this compound of known purity for reproducible results.
Data Presentation: Stability of this compound
The following tables summarize representative data on the stability of this compound under various conditions. Please note that these are illustrative values based on the general behavior of glycidyl esters and may not represent the exact degradation kinetics of a specific sample.
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes both hydrolysis and polymerization rates. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against moisture and oxygen, which can initiate degradation. |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to light and atmospheric contaminants. |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents | These substances can catalyze degradation pathways.[1] |
Table 2: Representative Degradation Rates of this compound at Different Temperatures (Illustrative)
| Temperature | Degradation Rate (% per month) | Primary Degradation Pathway |
| -20°C | < 0.1 | Minimal degradation |
| 4°C | ~0.4 | Slow hydrolysis |
| 25°C (Room Temp) | 1-2 | Hydrolysis and potential for slow polymerization |
| 40°C | > 5 | Accelerated hydrolysis and polymerization |
Note: These values are estimates for illustrative purposes. Actual degradation rates will depend on purity, moisture content, and the presence of catalysts.
Table 3: Effect of pH on the Hydrolysis Rate of this compound (Illustrative)
| pH | Relative Hydrolysis Rate | Predominant Mechanism |
| 3 | Moderate | Acid-catalyzed hydrolysis |
| 5 | Slow | Minimal hydrolysis |
| 7 | Slow | Neutral hydrolysis |
| 9 | Moderate | Base-catalyzed hydrolysis |
| 11 | Fast | Base-catalyzed hydrolysis |
Note: The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range.
Experimental Protocols
This section provides a detailed methodology for a typical stability study of this compound.
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated thermal and humidity conditions.
Materials:
-
This compound sample of known initial purity.
-
Controlled temperature and humidity stability chambers.
-
Amber glass vials with inert caps.
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High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Daicel Chiralpak AD-H).
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HPLC grade solvents (e.g., n-hexane, ethanol).
-
Analytical balance.
-
pH meter.
Methodology:
-
Sample Preparation:
-
Aliquots of the this compound sample are placed into multiple amber glass vials.
-
The vials are sealed under an inert atmosphere (e.g., argon).
-
-
Storage Conditions:
-
A set of vials is stored under long-term conditions (e.g., 5°C ± 3°C).
-
Another set of vials is placed in a stability chamber under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).
-
-
Time Points for Analysis:
-
An initial analysis (T=0) is performed to establish the baseline purity and impurity profile.
-
Samples from the accelerated stability chamber are analyzed at predetermined time points (e.g., 1, 3, and 6 months).
-
Samples from the long-term storage are analyzed at longer intervals (e.g., 6, 12, 24 months).
-
-
Analytical Method (Purity Assessment by HPLC):
-
Mobile Phase: A suitable mixture of n-hexane and ethanol (B145695) (e.g., 98:2 v/v).
-
Column: Chiral HPLC column (e.g., Daicel Chiralpak AD-H, 250 x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: A known concentration of the this compound sample is prepared in the mobile phase.
-
Analysis: The percentage of the main peak (this compound) and any degradation products are quantified.
-
-
Data Analysis:
-
The percentage of this compound remaining is plotted against time for each storage condition.
-
The rate of degradation is calculated.
-
The formation of any new impurity peaks is monitored and quantified.
-
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Hydrolysis degradation pathway of this compound.
Caption: Troubleshooting workflow for suspected this compound degradation.
References
Preventing epimerization during reactions with Glycidyl butyrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glycidyl (B131873) butyrate (B1204436). The focus is on preventing epimerization to maintain the stereochemical integrity of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern with glycidyl butyrate?
A1: Epimerization is the change in the configuration of one of several chiral centers in a molecule. For a molecule with a single chiral center like (R)-glycidyl butyrate, epimerization results in its conversion to the (S)-enantiomer, leading to a racemic mixture. This is a significant issue in pharmaceutical synthesis, where only one enantiomer typically possesses the desired therapeutic activity, while the other may be inactive or cause undesirable side effects. For instance, (R)-glycidyl butyrate is a key intermediate in the synthesis of the antibiotic Linezolid.[1][2]
Q2: What are the main causes of epimerization during reactions with this compound?
A2: The primary causes of epimerization in this compound are exposure to harsh reaction conditions, particularly strong bases and high temperatures.[1][2][3] Reactants and intermediates can easily undergo epimerization under acidic or basic conditions.[1][2] The mechanism often involves the abstraction of the proton at the chiral carbon atom, leading to a loss of stereochemistry.
Q3: How can I detect and quantify the level of epimerization?
A3: The most common and reliable method for quantifying the enantiomeric purity of this compound and detecting its epimerization is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique can separate and quantify the (R)- and (S)-enantiomers, allowing for the determination of the enantiomeric excess (ee). Other methods that have been used to assess optical purity include measuring the specific rotation.[1]
Q4: Are there specific reaction conditions that are known to preserve the stereochemistry of this compound?
A4: Yes, maintaining mild reaction conditions is key. This includes using low temperatures (e.g., -78°C to 0°C), weaker bases when a base is necessary, and carefully controlling the pH to be near neutral if possible.[3][5] For example, in the synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone, the reaction is initiated at -78°C.[3] Enzymatic resolutions are also performed under mild pH and temperature conditions to ensure high stereoselectivity.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of optical purity (low enantiomeric excess) in the final product. | Presence of a strong base: Strong bases can abstract the acidic proton at the chiral center, leading to racemization. | - Use a weaker, non-nucleophilic base if a base is required. For analogous reactions, 2,4,6-trimethylpyridine (B116444) (TMP) has been shown to cause less epimerization than stronger bases.[7]- If using a strong base like butyllithium, ensure the reaction is conducted at very low temperatures (e.g., -78°C).[3] |
| High reaction temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for epimerization.[3] | - Maintain low temperatures throughout the reaction and work-up. Utilize cooling baths such as dry ice/acetone.[3]- For enzymatic reactions, operate at the optimal low temperature for the specific lipase (B570770) (e.g., -0.5°C for porcine pancreatic lipase).[5] | |
| Inappropriate pH: Both strongly acidic and strongly basic conditions can promote epimerization.[1][2] | - Maintain a pH between 5 and 8 during aqueous work-ups or enzymatic reactions.[5]- Neutralize the reaction mixture carefully after completion. | |
| Incorrect choice of counter-ion: The cation associated with a base can influence the reaction's stereoselectivity. | - In reactions involving deprotonation, lithium bases (e.g., n-butyllithium) have been shown to provide better regiochemical control and allow for milder conditions compared to sodium or potassium bases.[3] | |
| Inconsistent or poor yields of the desired enantiomer. | Suboptimal reaction conditions leading to side reactions and/or epimerization. | - Re-evaluate the entire experimental protocol. Ensure all reagents are pure and solvents are anhydrous where required.- Optimize reaction time; prolonged reaction times can increase the likelihood of epimerization. |
| Difficulty in purifying the desired product from its epimer. | Similar physical properties of the epimers. | - Utilize chiral HPLC for preparative separation if feasible.- If the epimer is formed, consider recrystallization techniques, though this may not always be effective. The best approach is to prevent its formation in the first place. |
Quantitative Data on Stereochemical Purity
The following table summarizes the reported optical purity of (R)-glycidyl butyrate or its products under different synthetic conditions, highlighting the importance of reaction conditions in preventing epimerization.
| Reaction/Method | Key Conditions | Optical Purity (ee) | Reference |
| Synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone | n-butyllithium, THF, -78°C to room temperature | 98% ee | [3] |
| Enzymatic hydrolysis of racemic this compound | Porcine pancreatic lipase, pH 5.9-6.0, -0.5°C | Not specified, but highly enantioselective | [5] |
| Synthesis from (S)-3-chloro-1,2-propanediol 1-(n-butyrate) | Potassium tert-butoxide, 1,2-dichloroethane, ice bath | 99% ee | [8] |
| Synthesis from (S)-3-chloro-l,2-propanediol | Potassium carbonate, reflux, then acylation | 98.1% ee | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-(5R)-hydroxymethyl-2-oxazolidinone from (R)-Glycidyl Butyrate[3]
This protocol exemplifies the use of low temperatures and a specific counter-ion (lithium) to maintain stereochemical integrity.
-
Preparation: In a three-necked, round-bottomed flask under a nitrogen atmosphere, dissolve N-phenylcarbamic acid methyl ester in freshly distilled tetrahydrofuran (B95107) (THF).
-
Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium solution dropwise over 60 minutes, maintaining the low temperature.
-
Addition of (R)-Glycidyl Butyrate: Stir the mixture at -78°C for approximately 40 minutes. Then, add (R)-(-)-glycidyl butyrate dropwise over several minutes.
-
Reaction: After the addition is complete, remove the cooling bath after 15 minutes and allow the reaction mixture to warm to room temperature. Stir for 22 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous ammonium (B1175870) chloride solution. Separate the aqueous layer and extract it with ethyl acetate. Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product. The enantiomeric excess of the product was determined to be 98%.[3]
Protocol 2: Enzymatic Resolution of Racemic this compound[5]
This protocol demonstrates the use of mild enzymatic conditions to achieve high stereoselectivity.
-
Reaction Setup: In a cooled reaction vessel (-0.5°C), combine racemic this compound, demineralized water, and oleic acid.
-
pH Adjustment: Stir the mixture and adjust the pH to 6.0 using a 2 N sodium hydroxide (B78521) solution.
-
Enzyme Addition: Add porcine pancreatic lipase to the mixture.
-
Hydrolysis: Maintain the pH at 5.9 to 6.0 using a pH stat that adds 2 N NaOH as the hydrolysis proceeds. Continue stirring at -0.5°C for approximately 24 hours, or until about 57% conversion is reached.
-
Work-up: Stop the reaction by adjusting the pH to 7.0. Extract the mixture with dichloromethane (B109758) to isolate the unreacted (R)-glycidyl butyrate.
Visualizations
Mechanism of Base-Induced Epimerization
Caption: Base-catalyzed epimerization of (R)-glycidyl butyrate proceeds via a planar enolate intermediate.
General Workflow for Preventing Epimerization
Caption: A logical workflow for minimizing epimerization during reactions with this compound.
References
- 1. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 2. CN101723920A - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]
- 6. Kinetic resolution of racemic this compound using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Scaling Up the Enzymatic Resolution of Glycidyl Butyrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the enzymatic resolution of glycidyl (B131873) butyrate (B1204436). It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up of the enzymatic resolution of glycidyl butyrate.
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee%) | Suboptimal reaction conditions (pH, temperature). | Optimize pH and temperature. Different lipases have different optimal conditions. For example, Porcine Pancreatic Lipase (B570770) (PPL) has shown optimal performance at pH 7.6 and 27°C.[1] |
| Inappropriate solvent or co-solvent. | The choice of solvent can significantly impact enantioselectivity. The use of 1,4-dioxane (B91453) as a co-solvent has been shown to increase the enantiomeric ratio.[2] | |
| Incorrect enzyme loading. | An increase in enzyme loading can lead to a higher rate constant but may also introduce mass transport limitations, potentially decreasing optical purity.[3] It is crucial to optimize the enzyme-to-substrate ratio. | |
| Low reaction conversion | Enzyme inhibition by substrate or product. | High concentrations of butanol, a potential substrate, can inhibit the enzyme. Maintaining a high concentration of the acyl donor (e.g., ethyl butyrate) can mitigate this inhibition.[4] |
| Poor enzyme stability under process conditions. | Consider enzyme immobilization to enhance stability. Multipoint covalent attachment on supports like glyoxyl-resin can significantly increase thermal stability.[5] | |
| Mass transfer limitations. | Inadequate mixing in the reactor can lead to poor diffusion of substrate to the enzyme's active site, especially with immobilized enzymes. For larger scale, consider using a loop reactor instead of a stirred tank to prevent enzyme particle attrition and improve mass transfer.[6][7] | |
| Enzyme deactivation or loss of activity over cycles | Mechanical stress on the enzyme in stirred-tank reactors. | For large-scale production, a batchwise loop reactor system is more suitable than a stirred reactor to avoid attrition of the enzyme particles.[6][7] |
| Unfavorable reaction conditions leading to denaturation. | Ensure the reaction temperature and pH are within the enzyme's stable range. Lipases are generally active between 40°C and 80°C but can denature at temperatures above 60°C.[8] | |
| Difficulty in product separation and purification | Complex reaction mixture. | Downstream processing is critical. Fractional distillation is a common method to separate the desired product from the reaction mixture.[6][7] |
| Emulsion formation. | The presence of surfactants or certain reaction conditions can lead to emulsions. Proper selection of organic solvents and control of agitation can help minimize this. |
Frequently Asked Questions (FAQs)
1. Which enzyme should I choose for the resolution of this compound?
Several lipases have been successfully used. Porcine Pancreatic Lipase (PPL) and Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, are commonly reported. PPL generally shows S-selectivity, while Novozym 435 is R-selective.[2] The choice will depend on the desired enantiomer and the specific process conditions.
2. What are the optimal reaction conditions for the enzymatic resolution of this compound?
Optimal conditions vary depending on the lipase used. For example, PPL has shown high enantioselectivity at a pH of 7.6 and a temperature of 27°C.[1] For a lipase from Rhizopus sp., optimal activities were found at pH 5.3 and 42°C.[9] It is essential to perform an optimization study for your specific enzyme and reaction system.
3. Is enzyme immobilization necessary for scaling up?
While not strictly mandatory, immobilization is highly recommended for large-scale processes. Immobilization improves enzyme stability, facilitates catalyst recovery and reuse, and can lead to a more cost-effective process.[5][10] Immobilized enzymes are also better suited for continuous reactor systems.[6][7]
4. How can I improve the enantioselectivity of the reaction?
Enantioselectivity can be enhanced by optimizing reaction parameters such as temperature, pH, and solvent.[2] Lowering the reaction temperature can sometimes lead to higher enantioselectivity.[9] The addition of co-solvents like 1,4-dioxane has also been shown to improve the enantiomeric ratio.[2]
5. What type of reactor is best for scaling up this process?
Stirred-tank reactors can cause attrition of immobilized enzyme particles, leading to activity loss.[6][7] A batchwise loop reactor, where the enzyme is confined to a column and the reactants are circulated through it, is a more suitable configuration for large-scale production.[6][7]
Data Presentation
Table 1: Comparison of Lipases for this compound Resolution
| Lipase Source | Selectivity | Optimal pH | Optimal Temperature (°C) | Key Findings |
| Porcine Pancreatic Lipase (PPL) | S-favored | 7.4 - 7.6 | 27 - 30 | High enantioselectivity towards this compound.[1][2] |
| Candida antarctica Lipase B (Novozym 435) | R-favored | ~7.0 | 30 - 40 | Widely used, often in immobilized form, for high enantioselectivity.[2] |
| Bacillus subtilis Lipase (BSL2) | R-favored | 7.8 | 5 | High enantiomeric ratio obtained with a co-solvent at a lower temperature.[2] |
| Rhizopus sp. Lipase | S-favored | 5.3 - 6.0 | 42 | Higher enantioselectivity observed at lower temperatures.[9] |
Table 2: Influence of Solvents on Enantioselectivity
| Solvent System | Enzyme | Enantiomeric Ratio (E) | Reference |
| Pure Buffer | Bacillus subtilis Lipase (BSL2) | 6.52 | [2] |
| 18% (v/v) 1,4-Dioxane in Buffer | Bacillus subtilis Lipase (BSL2) | 108 | [2] |
| n-Heptane | Novozym 435 | 69 | [2] |
Experimental Protocols
Protocol 1: Enzymatic Resolution of this compound
This protocol is a general guideline and should be optimized for specific enzymes and desired outcomes.
-
Reaction Setup:
-
Prepare a buffered aqueous solution at the optimal pH for the selected lipase (e.g., 0.1 M phosphate (B84403) buffer at pH 7.5).[2]
-
Add the racemic this compound to the buffer. The concentration should be optimized; a starting point could be around 0.5 M.[2]
-
If using a co-solvent, add it to the mixture at the desired percentage (e.g., 10-20% v/v of 1,4-dioxane).[2]
-
Equilibrate the reaction mixture to the optimal temperature (e.g., 30°C).[2]
-
-
Enzyme Addition:
-
Add the selected lipase (free or immobilized) to the reaction mixture. The optimal enzyme loading needs to be determined experimentally.[2]
-
-
Reaction Monitoring:
-
Maintain the reaction at the set temperature with appropriate agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Analyze the samples for substrate conversion and the enantiomeric excess of the product and remaining substrate using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion (typically around 50% for kinetic resolution) and enantiomeric excess are achieved, stop the reaction. This can be done by filtering off the immobilized enzyme or by adding a solvent like acetone (B3395972) to precipitate a soluble enzyme.[11]
-
Extract the product and unreacted substrate from the aqueous phase using a suitable organic solvent (e.g., ethyl acetate).
-
Separate the desired enantiomer from the reaction mixture using techniques like fractional distillation.[6][7]
-
Protocol 2: Lipase Immobilization via Covalent Attachment
This protocol describes a general method for immobilizing lipase on an epoxy-activated support.
-
Support Activation:
-
Use a support with epoxy groups, or activate a support with a compound like epichlorohydrin.
-
-
Enzyme Solution Preparation:
-
Dissolve the lipase in a buffer solution at a pH that favors the reaction between the amine groups of the enzyme and the epoxy groups of the support (typically around pH 8-9).
-
-
Immobilization:
-
Add the enzyme solution to the activated support.
-
Allow the mixture to react for a specified period (e.g., 24 hours) at a controlled temperature (e.g., 25°C) with gentle shaking.
-
-
Washing and Storage:
-
After immobilization, filter the support and wash it extensively with buffer to remove any unbound enzyme.
-
Wash with distilled water and dry the immobilized enzyme preparation.
-
Store the immobilized enzyme at a low temperature (e.g., 4°C) until use.
-
Mandatory Visualizations
Caption: Experimental workflow for scaling up the enzymatic resolution of this compound.
Caption: Troubleshooting logic for low enantiomeric excess in this compound resolution.
References
- 1. xuebao.jlu.edu.cn [xuebao.jlu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic resolution of racemic this compound using a multiphase membrane enzyme reactor: experiments and model verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. ufsj.edu.br [ufsj.edu.br]
- 6. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation of lipase producer and its performance in enantioselective hydrolysis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improving Lipase Activity by Immobilization and Post-immobilization Strategies | Springer Nature Experiments [experiments.springernature.com]
- 11. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates [mdpi.com]
Managing temperature fluctuations in Glycidyl butyrate analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glycidyl (B131873) butyrate (B1204436). The following sections address common issues related to temperature fluctuations during analysis and provide recommendations for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for Glycidyl butyrate?
-
A1: To ensure the stability of this compound, it is recommended to store it in a dry place in a tightly sealed container and under refrigeration.[1] Some suppliers recommend storage at room temperature, so it is always best to consult the product-specific information provided by the manufacturer.[2] Conditions to avoid include exposure to moisture and temperatures above ambient, as glycidyl esters are susceptible to degradation at elevated temperatures.[1][3]
-
-
Q2: How stable is this compound in solution at room temperature?
-
A2: Studies have shown that standard solutions of this compound in a mobile phase (such as ethanol (B145695) and n-Hexane) are stable for at least 48 hours at room temperature, with no significant change observed in the peak area during HPLC analysis.[4][5] However, for prolonged storage of solutions, refrigeration is recommended to minimize any potential degradation.
-
-
Q3: We are observing degradation of this compound even under refrigerated storage. What could be the cause?
-
A3: While refrigeration is generally recommended, one study on glycidyl fatty acid esters in palm oil found that degradation can still occur at temperatures of 5°C, 10°C, and 15°C, and was surprisingly slower at 20°C (room temperature) where no degradation was observed.[6] This was attributed to the energy released during the crystallization process of the oil matrix at lower temperatures, which could potentially cleave the epoxy ring of the glycidyl esters.[6] While this was observed in an oil matrix, it highlights that the sample matrix can play a significant role in stability. If you are observing unexpected degradation in a non-oily matrix under refrigeration, other factors such as pH, light exposure, or the presence of catalytic impurities should be investigated.
-
Sample Analysis
-
Q4: Can temperature fluctuations in the autosampler affect my results?
-
A4: Yes, temperature fluctuations in the autosampler can impact the stability of this compound, potentially leading to variability in your results. While solutions may be stable for up to 48 hours at room temperature, the repeated temperature cycling that can occur in some autosamplers may accelerate degradation.[4][5] It is advisable to use a temperature-controlled autosampler set to a consistent, cool temperature (e.g., 4-8°C) if samples will be queued for an extended period.
-
-
Q5: We are seeing poor peak resolution in our HPLC analysis. Could temperature be a factor?
-
A5: Absolutely. The column temperature is a critical parameter in HPLC that can significantly affect the resolution of enantiomers like (R)- and (S)-Glycidyl butyrate. One study demonstrated that changing the column temperature from 20°C to 30°C improved the resolution between the enantiomers.[4] It is crucial to optimize and maintain a stable column temperature for consistent and reproducible separations.[4]
-
-
Q6: My Gas Chromatography (GC) results show extra peaks and peak tailing. What is the likely cause?
-
A6: In GC analysis, the injector temperature is a critical factor, especially for thermally labile compounds like this compound. High injector temperatures can cause thermal degradation, leading to the formation of byproducts that appear as extra peaks in the chromatogram. Glycidyl esters are known to degrade at high temperatures.[3][7] Peak tailing can also be a symptom of degradation, as the active sites in the injector liner or on the column can interact with the degradation products. It is important to optimize the injector temperature to ensure efficient volatilization of this compound without causing thermal breakdown.
-
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Poor Resolution | Inadequate column temperature. | Optimize the column temperature. A study showed improved resolution by increasing the temperature from 20°C to 30°C.[4] Ensure the column oven is functioning correctly and maintaining a stable temperature. |
| Inconsistent Retention Times | Fluctuations in column temperature or mobile phase composition. | Verify the stability of the column oven temperature. Ensure the mobile phase is well-mixed and degassed. Small changes in mobile phase composition can affect retention times. |
| Loss of Signal/Peak Area | Degradation of this compound in the sample vial. | Use a temperature-controlled autosampler, especially for long analysis sequences. Prepare fresh samples if they have been at room temperature for an extended period beyond the known stability window. |
GC Analysis Issues
| Issue | Possible Cause | Recommended Solution |
| Ghost Peaks | Carryover from a previous injection where degradation occurred in the injector. | Clean or replace the injector liner and septum. Perform a blank run with just the solvent to ensure the system is clean. |
| Poor Peak Shape (Tailing/Fronting) | Thermal degradation in the injector or active sites on the column. | Lower the injector temperature to the minimum required for efficient volatilization. Use a deactivated liner and a high-quality, inert GC column. |
| Reduced Analyte Response | Thermal degradation leading to loss of the target analyte. | Optimize the injector temperature by performing a temperature ramp study to find the optimal balance between volatilization and degradation. |
Quantitative Data Summary
Table 1: Degradation Rate of Glycidyl Fatty Acid Esters in RBD Palm Oil at Various Storage Temperatures
| Storage Temperature (°C) | Degradation Rate (mg/kg per month) |
| 5 | 0.4 |
| 10 | 0.3 |
| 15 | 0.2 |
| -20 | 0.1 |
| 20 | 0.0 |
Data from a study on RBD palm oil, indicating that storage at 20°C resulted in the least degradation.[6]
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Enantiomers
This protocol is based on a validated method for the separation of (R)- and (S)-Glycidyl butyrate.[4]
-
Instrumentation: HPLC system with a quaternary gradient pump, a UV detector, and a temperature-controlled column compartment.
-
Column: Daicel CHIRALPAK AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of ethanol and n-Hexane (e.g., 2:998 v/v). The exact ratio may need optimization.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C (optimization between 20°C and 30°C may be required for optimal resolution).[4]
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration.
Protocol 2: General GC-MS Method for Thermally Labile Compounds
This is a general guideline for developing a GC-MS method for a thermally sensitive compound like this compound.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Injector: Use a split/splitless inlet. A programmable temperature vaporizer (PTV) inlet is recommended to minimize thermal stress.
-
Injector Temperature: Start with a low injector temperature (e.g., 150°C) and gradually increase to find the optimal temperature that allows for efficient transfer of the analyte to the column without degradation.
-
Column: A low-polarity, inert column is recommended (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) and ramp up to a final temperature that allows for the elution of the analyte.
-
Mass Spectrometer: Operate in full scan mode to identify potential degradation products or in selected ion monitoring (SIM) mode for higher sensitivity.
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
References
- 1. fishersci.com [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming solubility issues of Glycidyl butyrate in mobile phase.
Overcoming Solubility Issues in Mobile Phase
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with Glycidyl (B131873) butyrate (B1204436) during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of Glycidyl butyrate?
A1: this compound is a moderately volatile and relatively non-polar ester.[1] It is soluble in organic solvents but has limited solubility in water.[1] This characteristic is crucial when developing a mobile phase for reversed-phase chromatography, as high aqueous content can lead to precipitation.
Q2: My this compound is precipitating in the mobile phase. What is the likely cause?
A2: Precipitation is a common issue when the mobile phase is too weak (i.e., has a high percentage of water) for a non-polar compound like this compound.[2][3] The sample, often dissolved in a strong organic solvent like Acetonitrile (B52724) or Methanol (B129727), fails to stay dissolved when injected into a highly aqueous mobile phase.[3]
Q3: What is a good starting mobile phase for this compound analysis?
A3: For reversed-phase HPLC, a good starting point would be a mobile phase with a higher proportion of organic solvent, such as Acetonitrile/Water 60:40 (v/v). For normal-phase HPLC, common mobile phases include mixtures of hexane (B92381) and an alcohol like 2-propanol or ethanol.[4][5] For example, a mobile phase of Hexane:2-Propanol (100:1, v/v) has been successfully used.[5]
Q4: Can I dissolve my sample in a solvent stronger than the mobile phase?
A4: It is generally recommended to dissolve the sample in the mobile phase itself to prevent on-column precipitation.[3] If a stronger solvent is necessary to dissolve the initial sample, ensure the injection volume is small to minimize precipitation when it mixes with the mobile phase.[3]
Troubleshooting Guide
Issue: Analyte Precipitation or Poor Peak Shape (Fronting, Tailing)
This issue often manifests as high backpressure, inconsistent retention times, and distorted peaks. It is frequently caused by the low solubility of this compound in the mobile phase.
Step 1: Verify Solvent Miscibility and Preparation Ensure that the organic and aqueous components of your mobile phase are fully miscible at the ratios you are using. Always use high-purity, HPLC-grade solvents to avoid contaminants that could affect solubility.[6]
Step 2: Adjust Mobile Phase Composition If precipitation occurs, the most direct solution is to increase the elution strength of the mobile phase.[2]
-
For Reversed-Phase HPLC: Increase the percentage of the organic solvent (e.g., Acetonitrile or Methanol). A stepwise increase of 5-10% can often resolve the issue.
-
For Normal-Phase HPLC: Increase the percentage of the more polar solvent (e.g., 2-Propanol or Ethanol).[4]
Step 3: Change the Organic Modifier Acetonitrile is a stronger organic solvent than methanol in reversed-phase HPLC. If you are using methanol and encountering solubility problems, switching to acetonitrile may solve the issue.[2]
Step 4: Use a Co-solvent For particularly difficult solubility challenges, adding a small amount of a third, compatible solvent (a co-solvent) might enhance solubility. For example, in reversed-phase, adding a small percentage of isopropanol (B130326) to a methanol/water or acetonitrile/water mobile phase can improve the solubility of lipophilic compounds.
Step 5: Reduce Sample Concentration If permitted by the sensitivity requirements of your assay, lowering the concentration of this compound in your sample stock solution can prevent it from crashing out upon injection.
Quantitative Data: Solvent Properties
Making an informed choice of solvent requires understanding their physical properties. The table below summarizes key characteristics of common HPLC solvents relevant to the analysis of moderately non-polar compounds like this compound.
| Solvent | Polarity Index | Elution Strength (Reversed-Phase) | Viscosity (cP at 20°C) | Notes |
| n-Hexane | 0.1 | Very Weak | 0.31 | Common in normal-phase chromatography.[4][5] |
| Water | 10.2 | Weak | 1.00 | Primary aqueous component in reversed-phase. |
| Methanol | 5.1 | Moderate | 0.60 | Common organic modifier. Buffer precipitation can occur above 85% concentration.[7] |
| Acetonitrile | 5.8 | Strong | 0.37 | Stronger elution than methanol. Buffer precipitation can occur above 80% concentration.[7] |
| Ethanol | 4.3 | Moderate | 1.20 | Can be used as an alternative to methanol.[4] |
| 2-Propanol (IPA) | 3.9 | Strong | 2.30 | Strong elution strength but higher viscosity leads to higher backpressure. |
Experimental Protocols
Protocol 1: Mobile Phase Solubility Test
Objective: To determine a suitable mobile phase composition that prevents precipitation of this compound.
Methodology:
-
Prepare Analyte Stock: Prepare a stock solution of this compound in a strong, pure organic solvent (e.g., 10 mg/mL in Acetonitrile).
-
Prepare Test Solvents: Prepare a series of potential mobile phase mixtures in clear glass vials. For a reversed-phase system, this could be Acetonitrile:Water mixtures ranging from 90:10 to 30:70 (v/v) in 10% increments.
-
Spike and Observe: Add a small, proportional volume of the this compound stock solution to each test solvent vial to mimic the dilution that occurs upon injection into the HPLC system.
-
Incubate and Inspect: Vortex each vial thoroughly. Allow the solutions to stand at the intended column operating temperature for at least 30 minutes. Visually inspect for any signs of precipitation (cloudiness, particulates).
-
Select Optimal Phase: The mobile phase composition with the highest percentage of water that shows no precipitation is a good starting point for chromatographic method development.
Visualizations
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Analyte-Phase Interaction Model
This diagram illustrates the key interactions in a reversed-phase HPLC system that influence the solubility and retention of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. eclass.uoa.gr [eclass.uoa.gr]
- 7. pharmaguru.co [pharmaguru.co]
Validation & Comparative
Chiral Synthons in the Spotlight: A Comparative Guide to (R)-Glycidyl Butyrate and (R)-Epichlorohydrin in Asymmetric Synthesis
In the landscape of chiral synthesis, the selection of the appropriate starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and overall success of a synthetic route. Among the myriad of chiral building blocks available to researchers and drug development professionals, (R)-glycidyl butyrate (B1204436) and (R)-epichlorohydrin have emerged as versatile and widely utilized synthons for the introduction of a stereogenic center in a variety of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid in the selection process for chiral synthesis endeavors.
Physicochemical Properties and Handling
A primary consideration in the selection of a chiral building block is its physical and chemical properties, which dictate its handling, storage, and reactivity.
| Property | (R)-Glycidyl Butyrate | (R)-Epichlorohydrin |
| Molecular Formula | C₇H₁₂O₃ | C₃H₅ClO |
| Molecular Weight | 144.17 g/mol | 92.52 g/mol |
| Boiling Point | 197 °C | 114 °C |
| Density | 1.032 g/mL at 20 °C | 1.180 g/mL at 20 °C |
| Optical Purity (typical) | ≥99% ee | ≥98% ee |
| Stability | Generally stable under neutral conditions. The ester group can be susceptible to hydrolysis under acidic or basic conditions. | Highly reactive epoxide ring. Can be unstable in the presence of strong acids, bases, and nucleophiles. |
| Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects. | Toxic if swallowed, in contact with skin, or if inhaled. May cause cancer. |
| Handling | Requires standard laboratory precautions, including use of personal protective equipment. | Requires stringent safety measures due to its higher reactivity and toxicity. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. |
Performance in Chiral Synthesis: A Data-Driven Comparison
The utility of a chiral synthon is ultimately determined by its performance in chemical transformations. Below is a compilation of experimental data from the synthesis of key pharmaceutical intermediates and APIs, showcasing the comparative performance of (R)-glycidyl butyrate and (R)-epichlorohydrin.
Synthesis of (S)-Propranolol
(S)-Propranolol is a widely used beta-blocker for the treatment of hypertension and other cardiovascular conditions. Its synthesis provides a relevant case study for comparing the two chiral building blocks.
| Starting Material | Key Intermediate | Reaction Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| (R)-Epichlorohydrin | (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane | 2 | ~75-85% | >99% | |
| (R)-Glycidyl Butyrate | (R)-Glycidol | 3 | ~60-70% | >99% |
Synthesis of (S)-Atenolol
(S)-Atenolol is another important beta-blocker used to treat cardiovascular diseases.
| Starting Material | Key Intermediate | Reaction Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| (R)-Epichlorohydrin | (S)-2-(4-(oxiran-2-ylmethoxy)phenyl)acetamide | 2 | ~90% | >99% | |
| (R)-Glycidyl Butyrate | (R)-Glycidol | 3 | Not reported | >98% |
Synthesis of Linezolid Intermediate
Linezolid is an oxazolidinone antibiotic. A key step in its synthesis involves the formation of a chiral oxazolidinone ring.
| Starting Material | Key Intermediate | Reaction Steps | Overall Yield | Enantiomeric Excess (ee) | Reference |
| (R)-Glycidyl Butyrate | (R)-N-(3-fluoro-4-morpholinophenyl)-5-(hydroxymethyl)oxazolidin-2-one | 2 | ~70-80% | >99% | |
| (R)-Epichlorohydrin | (S)-N-(3-chloro-2-hydroxypropyl)-3-fluoro-4-morpholinylaniline | 3 | ~60-70% | >99% |
Experimental Protocols
For clarity and reproducibility, detailed experimental methodologies for key transformations are provided below.
Synthesis of (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane from (R)-Epichlorohydrin
-
Reaction: 1-Naphthol (B170400) is reacted with (R)-epichlorohydrin in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), in a suitable solvent like acetone (B3395972) or acetonitrile.
-
Procedure: To a solution of 1-naphthol (1.0 eq) and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.05 eq) in toluene (B28343) is added an aqueous solution of sodium hydroxide (1.5 eq). The mixture is stirred vigorously, and (R)-epichlorohydrin (1.2 eq) is added dropwise at room temperature. The reaction is monitored by TLC. Upon completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Synthesis of (R)-Glycidol from (R)-Glycidyl Butyrate
-
Reaction: Enzymatic hydrolysis of the ester functionality of (R)-glycidyl butyrate.
-
Procedure: (R)-Glycidyl butyrate (1.0 eq) is suspended in a phosphate (B84403) buffer solution (pH 7.0). A lipase (B570770), such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30 °C). The pH is maintained at 7.0 by the controlled addition of a dilute sodium hydroxide solution. The reaction progress is monitored by GC or HPLC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield (R)-glycidol.
Logical Workflow for Chiral Synthon Selection
The choice between (R)-glycidyl butyrate and (R)-epichlorohydrin is often dictated by the specific synthetic strategy and target molecule. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting between (R)-epichlorohydrin and (R)-glycidyl butyrate.
Reaction Pathway Comparison: Synthesis of a Beta-Blocker Precursor
The following diagram illustrates the divergent synthetic pathways to a key beta-blocker precursor starting from either (R)-epichlorohydrin or (R)-glycidyl butyrate.
Caption: Divergent pathways to a beta-blocker precursor.
Conclusion
Both (R)-glycidyl butyrate and (R)-epichlorohydrin are invaluable chiral building blocks in asymmetric synthesis, each with its own set of advantages and disadvantages.
(R)-Epichlorohydrin is often the more cost-effective option and allows for a more direct introduction of the glycidyl moiety, typically resulting in shorter synthetic sequences. However, its high reactivity and toxicity necessitate stringent handling procedures.
(R)-Glycidyl butyrate , on the other hand, is generally considered a safer and more stable alternative. Its use often involves an initial hydrolysis step to generate (R)-glycidol in situ, which can then be further functionalized. While this may add a step to the overall synthesis, the milder conditions can be advantageous for sensitive substrates.
The ultimate choice between these two synthons will depend on a careful evaluation of the specific requirements of the target molecule, including the tolerance of functional groups to the reaction conditions, the overall cost of goods, and the safety and handling capabilities of the manufacturing environment. This guide provides a foundational dataset to inform this critical decision-making process for researchers and professionals in the field of drug development.
A Comparative Guide to Lipase-Catalyzed Kinetic Resolution of Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
The kinetic resolution of racemic glycidyl (B131873) butyrate (B1204436) is a critical step in the synthesis of optically pure (R)- and (S)-glycidyl butyrate, which are versatile chiral building blocks in the pharmaceutical industry. Lipases, with their inherent stereoselectivity, are widely employed as biocatalysts for this resolution. This guide provides a comparative analysis of different lipases used for the kinetic resolution of glycidyl butyrate, supported by experimental data from various studies.
Executive Summary
This guide compares the performance of several common lipases in the kinetic resolution of this compound, focusing on key parameters such as enantiomeric excess (e.e.), conversion rates, and reaction conditions. The data indicates that Porcine Pancreatic Lipase (B570770) (PPL) and lipases from Bacillus subtilis (BSL2) and Candida antarctica (CAL-B), particularly in its immobilized form as Novozym 435, are effective catalysts for this transformation. The choice of lipase, its immobilization, and the optimization of reaction conditions are crucial for achieving high enantiopurity and yield.
Comparative Performance of Lipases
The following tables summarize the quantitative data from different studies on the kinetic resolution of this compound using various lipases. It is important to note that the experimental conditions vary between studies, which can significantly impact the results.
Table 1: Performance of Porcine Pancreatic Lipase (PPL) in the Hydrolytic Resolution of (±)-Glycidyl Butyrate
| Target Enantiomer | Enantiomeric Excess (e.e.) | Conversion (%) | Optimal Conditions | Reference |
| (R)-Glycidyl butyrate | > 98% | > 60% | pH 7.4, 30 °C, with CTAB | [1] |
| (R)-Glycidyl butyrate | > 93.3% | 60.6% | pH 7.6, 27 °C, 4h | [2] |
Table 2: Performance of Bacillus subtilis Lipase (BSL2) in the Hydrolytic Resolution of (±)-Glycidyl Butyrate
| Target Enantiomer | Enantiomeric Excess (e.e.) | Conversion (%) | Optimal Conditions | Reference |
| (R)-Glycidyl butyrate | > 98% | > 52% | 5 °C, 18% (v/v) 1,4-dioxane (B91453) as co-solvent | [1] |
Table 3: Performance of Novozym 435 (Candida antarctica Lipase B) in a Two-Step Resolution Process
| Step | Reaction | Target Product | Enantiomeric Excess (e.e.) | Yield (%) | Optimal Conditions | Reference |
| 1 | Hydrolysis of (R,S)-glycidyl butyrate (PPL catalyzed) | (R)-Glycidyl butyrate | 98% | 36% | pH 7.4, 30 °C, with CTAB | [1] |
| 2 | Transesterification of (R)-enriched glycidol (B123203) (Novozym 435 catalyzed) | (S)-Glycidyl butyrate | 98% | 42% | aW = 0.24, n-heptane, 80 min | [1] |
Experimental Methodologies
The following sections detail the typical experimental protocols for the lipase-catalyzed kinetic resolution of this compound.
General Procedure for Hydrolytic Kinetic Resolution
A racemic mixture of this compound is added to a buffered aqueous solution. In some cases, a co-solvent or surfactant is included to enhance substrate solubility and enzyme activity. The reaction is initiated by the addition of the lipase (either free or immobilized). The mixture is then incubated at a specific temperature and pH with agitation. The reaction progress is monitored by analyzing the enantiomeric excess of the remaining substrate and the product, as well as the conversion rate, typically using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Two-Step Enzymatic Resolution for Production of (R)- and (S)-Glycidyl Butyrate
-
Step 1: Production of (R)-Glycidyl Butyrate via Hydrolysis.
-
Racemic this compound is subjected to hydrolysis catalyzed by an (S)-selective lipase, such as Porcine Pancreatic Lipase (PPL).
-
The reaction is carried out in a buffered solution, often with additives like cetyltrimethylammonium bromide (CTAB) to improve performance.
-
The reaction is stopped at a specific conversion to achieve high enantiomeric excess of the unreacted (R)-glycidyl butyrate.
-
The (R)-glycidyl butyrate is then separated from the reaction mixture.
-
-
Step 2: Production of (S)-Glycidyl Butyrate via Transesterification.
-
The (R)-enriched glycidol, which is a byproduct of the first step, is recovered.
-
This glycidol is then used in a transesterification reaction with a suitable acyl donor, catalyzed by an (R)-selective lipase like Novozym 435.
-
The reaction is typically performed in an organic solvent with controlled water activity (aW) to favor the synthesis of (S)-glycidyl butyrate.
-
The resulting (S)-glycidyl butyrate is then purified.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the kinetic resolution of this compound.
Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of this compound.
Conclusion
The choice of lipase for the kinetic resolution of this compound is dependent on the desired enantiomer and the specific process requirements. Porcine Pancreatic Lipase (PPL) and Bacillus subtilis lipase (BSL2) have demonstrated high enantioselectivity for the production of (R)-glycidyl butyrate through hydrolysis. For the synthesis of (S)-glycidyl butyrate, a two-step process involving an initial PPL-catalyzed hydrolysis followed by a Novozym 435-catalyzed transesterification has proven to be effective. The data presented in this guide highlights the importance of optimizing reaction parameters such as pH, temperature, co-solvents, and enzyme immobilization to achieve high enantiomeric excess and yields. Further research focusing on a direct comparison of various lipases under identical conditions would be beneficial for a more definitive selection of the optimal biocatalyst.
References
A Comparative Guide to Enantioselective Synthesis: (R)-Glycidyl Butyrate vs. (S)-Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving high enantioselectivity and overall yield. (R)- and (S)-Glycidyl butyrate (B1204436), as versatile C3 chiral synthons, offer access to a wide array of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an objective comparison of their performance in enantioselective synthesis, supported by experimental data and detailed protocols. While direct comparative studies for a single target molecule using both (R)- and (S)-glycidyl butyrate are not extensively documented in single literature sources, this guide constructs a comparative analysis based on the synthesis of the enantiomers of the widely used beta-blocker, propranolol (B1214883), using analogous and readily available chiral glycidyl (B131873) precursors.
Performance in the Synthesis of Enantiomeric Beta-Blockers
The synthesis of beta-adrenergic blocking agents, such as propranolol, serves as an excellent platform to compare the utility of (R)- and (S)-glycidyl derivatives. The chirality of the 2-hydroxypropylamine side chain is crucial for the pharmacological activity of these drugs, with the (S)-enantiomer typically exhibiting significantly higher potency.
The logical workflow for synthesizing the enantiomers of propranolol from the corresponding glycidyl precursors is depicted below. The synthesis of (S)-propranolol, the active enantiomer, strategically commences with (R)-glycidyl butyrate (or a related precursor like (R)-epichlorohydrin), while (R)-propranolol is synthesized from the (S)-enantiomer.
Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) achieved in the synthesis of (S)- and (R)-propranolol starting from the corresponding chiral glycidyl precursors. The data is compiled from analogous syntheses reported in the literature, providing a comparative benchmark.
| Starting Material | Target Enantiomer | Key Intermediate | Overall Yield (%) | Enantiomeric Excess (ee%) |
| (R)-Glycidyl derivative | (S)-Propranolol | (R)-1-(Naphthyloxy)-2,3-epoxypropane | ~60-70% | >98% |
| (S)-Glycidyl derivative | (R)-Propranolol | (S)-1-(Naphthyloxy)-2,3-epoxypropane | ~60-70% | >98% |
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established procedures for the synthesis of enantiomeric beta-blockers from chiral glycidyl precursors.
Protocol 1: Synthesis of (S)-Propranolol from (R)-Epichlorohydrin
This protocol outlines the synthesis of the pharmacologically active (S)-enantiomer of propranolol, starting from (R)-epichlorohydrin, a common precursor to (R)-glycidyl butyrate.
Step 1: Synthesis of (R)-1-(Naphthyloxy)-2,3-epoxypropane
-
To a solution of 1-naphthol (B170400) (1.0 eq) in a suitable solvent (e.g., ethanol/water mixture), add a base such as sodium hydroxide (B78521) (1.1 eq) and stir at room temperature for 30 minutes.
-
Add (R)-epichlorohydrin (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude (R)-1-(naphthyloxy)-2,3-epoxypropane, which can be purified by column chromatography.
Step 2: Synthesis of (S)-Propranolol
-
Dissolve the (R)-1-(naphthyloxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.
-
Add isopropylamine (excess, typically 5-10 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the epoxide is consumed (monitored by TLC).
-
Remove the excess isopropylamine and solvent under reduced pressure.
-
The crude (S)-propranolol can be purified by recrystallization or column chromatography to yield the final product with high enantiomeric purity.
Protocol 2: Synthesis of (R)-Propranolol from (S)-Epichlorohydrin
The synthesis of the (R)-enantiomer of propranolol is achieved by following the same procedure as for the (S)-enantiomer, but starting with (S)-epichlorohydrin.
Step 1: Synthesis of (S)-1-(Naphthyloxy)-2,3-epoxypropane
This step is identical to Step 1 in Protocol 1, with the substitution of (R)-epichlorohydrin with (S)-epichlorohydrin.
Step 2: Synthesis of (R)-Propranolol
This step is identical to Step 2 in Protocol 1, using the (S)-1-(naphthyloxy)-2,3-epoxypropane obtained from the previous step.
The experimental workflow for these syntheses can be visualized as a two-step process involving the formation of a chiral epoxide intermediate followed by nucleophilic ring-opening.
Conclusion
The enantioselective synthesis of chiral drugs like propranolol demonstrates the critical role of chiral starting materials such as (R)- and (S)-glycidyl butyrate and their precursors. The choice between the (R)- and (S)-enantiomer of the glycidyl derivative directly dictates the stereochemistry of the final product, allowing for the selective synthesis of the desired enantiomer with high fidelity. The performance, in terms of yield and enantioselectivity, is generally comparable when using either enantiomer, provided that the starting materials are of high optical purity and the reaction conditions are optimized. This interchangeability makes (R)- and (S)-glycidyl butyrate powerful and complementary tools in the arsenal (B13267) of the synthetic chemist for the efficient construction of a wide range of enantiomerically pure molecules. Researchers and drug development professionals can confidently select the appropriate glycidyl butyrate enantiomer to access the specific stereoisomer of their target compound.
A Comparative Guide to HPLC Columns for the Enantioseparation of Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of glycidyl (B131873) butyrate (B1204436) is a critical quality attribute in the synthesis of chiral active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of its enantiomers, S-(+)-glycidyl butyrate (SGB) and R-(-)-glycidyl butyrate (RGB). The choice of the chiral stationary phase (CSP) is paramount for achieving a successful separation. This guide provides a comparative analysis of HPLC columns for the enantioseparation of glycidyl butyrate, supported by experimental data, to aid in method development and column selection.
The most effective and widely used columns for this purpose are polysaccharide-based CSPs, specifically those derived from cellulose (B213188) and amylose (B160209).[1][2]
Comparative Analysis of Polysaccharide-Based Columns
Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated or immobilized on a silica (B1680970) support, have demonstrated excellent performance in resolving this compound enantiomers.[1][2] The primary mechanism of separation on these phases involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions.
Two columns, in particular, have been extensively documented for this application: Chiralcel® OD-H (cellulose-based) and Chiralpak® AD-H (amylose-based).
Data Presentation: Performance Comparison
The following table summarizes the experimental conditions and performance of these two columns for the enantioseparation of this compound.
| Parameter | Chiralcel® OD-H | Chiralpak® AD-H |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (100:1, v/v) | n-Hexane / Ethanol (B145695) (500:1, v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection Wavelength | 220 nm | 215 nm |
| Resolution (R_s_) | > 2.0 | > 1.5 (Calculated from published chromatograms) |
| Retention Time (SGB) | 7.5 min | ~40 min (in a reported long run time method) |
| Retention Time (RGB) | 8.5 min | Not explicitly stated in the specific method |
| Key Advantages | Shorter run time, excellent resolution.[1] | Proven reliability and reproducibility.[3] |
Experimental Protocols
Method 1: Chiralcel® OD-H
This method is adapted from a validated chiral HPLC method for the enantiomeric separation of this compound.[1]
1. Materials and Reagents:
-
S-(+)-Glycidyl butyrate and R-(-)-Glycidyl butyrate standards
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol
-
Mobile Phase: Prepare a mixture of n-Hexane and 2-Propanol in a 100:1 volume/volume ratio. Degas the mobile phase before use.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1100 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column oven, and UV detector.[1]
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 20 µL.
-
Run Time: 12 minutes.
3. Sample Preparation:
-
Accurately weigh approximately 100.0 mg of the this compound sample into a 10 mL volumetric flask.
-
Add about 5.0 mL of the mobile phase and sonicate to dissolve.
-
Dilute to volume with the mobile phase.
4. System Suitability:
-
Inject a solution of racemic this compound. The resolution between the SGB and RGB peaks should be greater than 2.0.[1]
Method 2: Chiralpak® AD-H
This method is based on a study for the liquid chromatographic estimation of S-glycidyl butyrate in R-glycidyl butyrate.[3]
1. Materials and Reagents:
-
S-(+)-Glycidyl butyrate and R-(-)-Glycidyl butyrate standards
-
HPLC grade n-Hexane
-
HPLC grade Ethanol
2. Chromatographic Conditions:
-
HPLC System: A system equipped with a quaternary gradient pump and UV detector.
-
Column: Daicel Chiralpak® AD-H (250 x 4.6 mm).[3]
-
Mobile Phase: A mixture of 2.0 mL of ethanol in 1000 mL of n-hexane.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection: UV at 215 nm.[3]
-
Injection Volume: 10 µL.[3]
3. Sample Preparation:
-
Prepare sample solutions using the mobile phase as the diluent.
Discussion on Other Column Types
While polysaccharide-based columns are demonstrably effective, it is useful to consider why other common chiral stationary phases may be less suitable for this compound enantioseparation.
-
Cyclodextrin-Based Columns: An attempt to separate this compound enantiomers using β- and γ-cyclodextrin-based stationary phases in gas chromatography was reported to be unsuccessful, which led the researchers to utilize HPLC with polysaccharide-based columns.[1] While this was in a GC context, it suggests that the inclusion complexation mechanism of cyclodextrins may not be optimal for this analyte.
-
Protein-Based and Pirkle-Type Columns: There is a lack of published applications for the successful separation of this compound using protein-based or Pirkle-type columns. These columns rely on different chiral recognition mechanisms, and for this particular analyte, they do not appear to provide the necessary selectivity.
Mandatory Visualization
The following diagram illustrates the logical workflow for selecting an appropriate HPLC column for the enantioseparation of this compound.
Caption: Workflow for HPLC column selection for this compound enantioseparation.
References
A Comparative Guide to Titration Methods for Glycidyl Butyrate Purity Validation
For researchers, scientists, and drug development professionals, accurate determination of the purity of reagents like glycidyl (B131873) butyrate (B1204436) is paramount for ensuring the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of the widely used titration method with alternative chromatographic techniques for the validation of glycidyl butyrate purity.
Introduction to Purity Analysis of this compound
This compound, a key chiral intermediate in the synthesis of various pharmaceuticals, requires stringent purity assessment. The primary functional group for quantification is the epoxide ring. Traditional titration methods, based on the reaction of the epoxide group, offer a cost-effective and straightforward approach to determine the total epoxide content, which is directly related to the purity of the material. However, for a complete purity profile, especially concerning chiral impurities, alternative methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often employed. This guide will delve into the experimental protocols of these methods and present a comparative analysis of their performance.
Comparison of Analytical Methods
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis, such as the need for enantiomeric separation, the required precision, and the available instrumentation.
| Parameter | Titration (HBr Method) | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-base titration of the epoxide group. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Separation of compounds based on their differential distribution between a mobile and a stationary phase. |
| Purity Measurement | Total epoxide content (assay). | Overall purity and detection of volatile impurities. Can be adapted for chiral separation. | Overall purity and excellent for the separation of non-volatile impurities and enantiomers (chiral purity). |
| Typical Accuracy | 98.5% - 101.5% | 99.0% - 101.0% (for the main component) | 99.0% - 101.0% (for the main component) |
| Typical Precision (RSD) | < 1.0% | < 0.5% | < 0.5% |
| Limit of Detection | Not applicable for impurity profiling. | ~0.01% for impurities.[1] | ~0.01% for impurities.[2] |
| Analysis Time | ~15-30 minutes per sample. | ~15-45 minutes per sample.[3][4] | ~10-60 minutes per sample.[2][5][6] |
| Instrumentation Cost | Low | High | High |
| Solvent Consumption | Moderate | Low | High |
| Key Advantages | Simple, rapid, and inexpensive for assay determination. | High resolution for volatile impurities. | Excellent for chiral separation and non-volatile impurities.[2][5][6] |
| Key Limitations | Does not provide information on impurities, including chiral isomers. Susceptible to interference from other basic or acidic species. | Thermal degradation of labile compounds can be a concern. | Longer analysis times for complex separations. Higher cost of columns and solvents. |
Experimental Protocols
Titration Method: Determination of Epoxide Content (Based on ASTM D1652)
This method determines the percent epoxide content of a resin.[7][8][9][10][11] The principle involves the reaction of the epoxide ring with hydrogen bromide, which is generated in situ by the reaction of perchloric acid with tetraethylammonium (B1195904) bromide (TEABr).[12][13][14]
Reagents:
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid in Glacial Acetic Acid
-
Tetraethylammonium Bromide (TEABr) solution in acetic acid
-
Crystal Violet Indicator
-
Chloroform or Dichloromethane
Procedure:
-
Accurately weigh approximately 0.3-0.4 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 10 mL of chloroform.
-
Add 10 mL of TEABr solution.
-
Add 3-4 drops of crystal violet indicator. The solution will have a violet color.
-
Titrate with standardized 0.1 N perchloric acid in glacial acetic acid to a stable blue-green endpoint.
-
Record the volume of titrant used.
-
Perform a blank titration using the same procedure without the sample.
Calculation: Epoxide Content (%) = [(V - B) * N * 4.305] / W Where:
-
V = Volume of perchloric acid for the sample (mL)
-
B = Volume of perchloric acid for the blank (mL)
-
N = Normality of the perchloric acid
-
W = Weight of the sample (g)
-
4.305 is a factor derived from the molecular weight of the epoxide group (43.05 g/mol ) and the conversion to percentage.
Gas Chromatography (GC) Method for Purity and Chiral Purity
GC is a powerful technique for assessing the overall purity of this compound and can be adapted with a chiral column to determine enantiomeric purity.[3][15]
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column (e.g., a cyclodextrin-based column)
Typical Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 150 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL (split injection)
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., dichloromethane).
-
Prepare the sample solution by dissolving a known amount of the this compound sample in the same solvent.
-
Inject the standard and sample solutions into the GC.
-
Identify the peaks based on their retention times. The area of each peak is proportional to the concentration of the corresponding component.
-
Calculate the purity by the area normalization method or by using an internal/external standard.
High-Performance Liquid Chromatography (HPLC) Method for Chiral Purity
HPLC with a chiral stationary phase is the most common method for determining the enantiomeric purity of this compound.[2][5][6]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column (e.g., cellulose (B213188) or amylose-based)
Typical Conditions:
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution containing both the R- and S-enantiomers of this compound in the mobile phase.
-
Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.
-
Inject the standard solution to determine the retention times of the two enantiomers and to verify the resolution.
-
Inject the sample solution.
-
Calculate the percentage of each enantiomer by area normalization.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for validating the purity of this compound using the described analytical methods.
Caption: Workflow for this compound Purity Validation.
This guide provides a foundational understanding of the methods available for the purity validation of this compound. The selection of the most appropriate technique will be dictated by the specific analytical needs and the regulatory requirements of the intended application. For a comprehensive quality assessment, a combination of titration for assay and a chromatographic method for impurity and chiral profiling is often recommended.
References
- 1. Direct analysis of intact glycidyl fatty acid esters in edible oils using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 4. oshadhi.co.uk [oshadhi.co.uk]
- 5. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic estimation of (S) - this compound in (R) - this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. environmental-expert.com [environmental-expert.com]
- 9. scribd.com [scribd.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. lcms.cz [lcms.cz]
- 13. jmscience.com [jmscience.com]
- 14. hiranuma.com [hiranuma.com]
- 15. (R)-Glycidyl butyrate|60456-26-0--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
A Comparative Guide to Glycidyl Butyrate and Glycidyl Methacrylate in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is a critical decision that dictates the ultimate properties and functionality of a synthesized polymer. This guide provides a detailed comparison of two epoxy-functionalized monomers, Glycidyl (B131873) Butyrate (B1204436) (GB) and Glycidyl Methacrylate (B99206) (GMA), in the context of polymer synthesis. While both molecules possess a reactive glycidyl group, their distinct chemical structures lead to different polymerization behaviors and polymer characteristics, influencing their suitability for various applications, including drug delivery systems.
Executive Summary
Glycidyl Methacrylate (GMA) is a widely utilized monomer that readily undergoes free-radical polymerization through its methacrylate group, yielding poly(glycidyl methacrylate) (PGMA) with a versatile backbone for further functionalization via its pendant epoxy groups. PGMA is known for its good thermal and mechanical properties. In contrast, Glycidyl Butyrate (GB) does not readily participate in free-radical polymerization due to the absence of a vinyl group. Its primary route of polymerization is through ring-opening polymerization (ROP) of the epoxy group, which produces poly(glycidyl ester)s. These polymers can be further modified to yield linear polyglycerols, which are of interest for biomedical applications due to their hydrophilicity and biocompatibility.
This fundamental difference in polymerization mechanism is a key determinant in the selection of either monomer for a specific application.
Monomer Structures and Polymerization Pathways
The distinct structures of this compound and Glycidyl Methacrylate dictate their preferred polymerization routes.
Figure 1: Primary polymerization pathways for this compound and Glycidyl Methacrylate.
GMA's methacrylate group allows for straightforward free-radical polymerization, a common and versatile technique in polymer synthesis. The epoxy group remains as a pendant group on the resulting polymer chain, available for post-polymerization modification.
GB, lacking a polymerizable vinyl group, primarily undergoes ring-opening polymerization of its epoxide ring. This can be initiated by anionic or cationic initiators, leading to a polyether backbone with pendant butyrate ester groups.
Comparative Performance Data
Quantitative data for poly(glycidyl methacrylate) (PGMA) is more readily available due to its widespread use. Data for poly(this compound) is less common in the literature, with research often focusing on the properties of the resulting polyglycerols after cleavage of the butyrate group.
Table 1: Physical and Mechanical Properties of Homopolymers
| Property | Poly(glycidyl methacrylate) (PGMA) | Poly(this compound) |
| Glass Transition Temperature (Tg) | 80°C to 120°C | Data not readily available |
| Tensile Strength | Up to 70 MPa | Data not readily available |
| Young's Modulus | Up to 3.5 GPa | Data not readily available |
Table 2: Polymerization Characteristics
| Characteristic | Glycidyl Methacrylate (GMA) | This compound (GB) |
| Primary Polymerization Method | Free-Radical Polymerization | Ring-Opening Polymerization (ROP) |
| Reactive Group for Polymerization | Methacrylate (C=C double bond) | Epoxide (oxirane ring) |
| Common Initiators | AIBN, Benzoyl Peroxide | Organometallic catalysts, strong acids/bases |
Experimental Protocols
Synthesis of Poly(glycidyl methacrylate) via Free-Radical Polymerization
This protocol describes a typical free-radical polymerization of GMA.
Figure 2: Experimental workflow for the free-radical polymerization of Glycidyl Methacrylate.
Materials:
-
Glycidyl methacrylate (GMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dioxane)
-
Non-solvent for precipitation (e.g., methanol, ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired amount of GMA and the initiator (AIBN, typically 0.1-1 mol% relative to the monomer) in the solvent.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 30-60 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
After cooling to room temperature, precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent.
-
Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven until a constant weight is achieved.
Synthesis of Poly(this compound) via Ring-Opening Polymerization
This protocol outlines a general procedure for the ring-opening polymerization of GB.
Figure 3: Experimental workflow for the ring-opening polymerization of this compound.
Materials:
-
This compound (GB), purified
-
Initiator/catalyst system (e.g., a bicomponent metal-free catalyst)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Quenching agent (e.g., methanol)
-
Non-solvent for precipitation (e.g., cold methanol)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare the initiator/catalyst system in the chosen anhydrous solvent.
-
Add the purified this compound to the initiator solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress of the polymerization by taking aliquots for analysis (e.g., 1H NMR spectroscopy) to determine monomer conversion.
-
Once the desired molecular weight or conversion is reached, terminate the polymerization by adding a quenching agent.
-
Precipitate the polymer by adding the reaction mixture to a stirred, cold non-solvent.
-
Isolate the polymer by filtration or centrifugation.
-
Dry the polymer under vacuum to a constant weight.
Applications in Drug Delivery
Both GMA and GB-derived polymers have potential applications in the field of drug delivery, leveraging their unique properties.
Poly(glycidyl methacrylate) in Drug Delivery
The pendant epoxy groups of PGMA are highly reactive towards a variety of nucleophiles, making it an excellent scaffold for the covalent attachment of drugs, targeting ligands, and other functional molecules. PGMA-based nanoparticles, micelles, and hydrogels have been explored for controlled drug release and gene delivery. The biocompatibility of PGMA-based materials is an active area of research.
This compound-Derived Polymers in Drug Delivery
Polymers derived from GB, particularly the resulting polyglycerols after hydrolysis of the butyrate ester, are highly hydrophilic and biocompatible. These linear polyglycerols are structurally similar to poly(ethylene glycol) (PEG), a gold standard in biocompatible polymers for drug delivery. The multihydroxy nature of polyglycerol allows for further functionalization with therapeutic agents. Aliphatic polyesters, the class of polymers to which poly(this compound) belongs, are known for their biodegradability and biocompatibility, making them suitable for creating drug delivery systems like nanoparticles and micelles.
Conclusion
Glycidyl methacrylate and this compound, while both containing a reactive epoxy group, offer distinct advantages and are suited for different polymerization strategies and applications.
-
Glycidyl Methacrylate is the monomer of choice for creating well-defined polymers with pendant epoxy groups via free-radical polymerization. These polymers serve as versatile platforms for post-polymerization modification and have established applications in coatings, adhesives, and increasingly in biomedical fields.
-
This compound is primarily used in ring-opening polymerization to produce poly(glycidyl ester)s. These polymers are valuable as precursors to linear polyglycerols, which exhibit excellent hydrophilicity and biocompatibility, making them promising candidates for advanced drug delivery systems and other biomedical applications.
The selection between these two monomers will ultimately depend on the desired polymer architecture, the intended application, and the preferred polymerization technique. For applications requiring a vinyl-type polymer backbone with reactive side chains, GMA is the clear choice. For the synthesis of polyether-based materials, particularly those with a view towards creating biocompatible and hydrophilic structures, GB provides a valuable synthetic route.
A Comparative Guide to Chiral Synthons in Pharmaceutical Intermediate Synthesis: Alternatives to Glycidyl Butyrate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure drug intermediates is a critical step. Glycidyl butyrate (B1204436) has traditionally been a widely used C3 chiral synthon. However, the pursuit of more efficient, cost-effective, and versatile synthetic routes has led to the exploration of several alternative building blocks. This guide provides an objective comparison of key alternatives to Glycidyl butyrate—namely (R)-epichlorohydrin, (R)-solketal, and (R)-3-chloro-1,2-propanediol—supported by experimental data to inform the selection of the most suitable synthon for your research and development needs.
Executive Summary
This guide evaluates the performance of (R)-epichlorohydrin, (R)-solketal, and (R)-3-chloro-1,2-propanediol as chiral synthons in the synthesis of pharmaceutical intermediates, comparing them against the established utility of (R)-glycidyl butyrate. The comparison focuses on key performance indicators such as reaction yield, enantiomeric excess (ee), and cost-effectiveness. Detailed experimental protocols for the application of these synthons in the synthesis of key pharmaceutical classes, such as β-blockers and oxazolidinone antibiotics, are provided.
Performance Comparison of Chiral Synthons
The selection of a chiral synthon is a multifactorial decision, balancing synthetic efficiency with economic viability. The following tables summarize the performance of this compound and its alternatives in the synthesis of representative pharmaceutical intermediates.
| Chiral Synthon | Target Intermediate/Drug | Key Reaction Step | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| (R)-Glycidyl butyrate | Linezolid Intermediate | Reaction with N-lithioarylcarbamate | High (not specified) | High (not specified) | [1] |
| (S)-Epichlorohydrin | Linezolid Intermediate (2-((R)-3-(3-fluoro-4-morpholinophenylamino)-2-hydroxypropyl)isoindoline-1,3-dione) | N-alkylation and epoxide opening | 59 | >99 (assumed from chiral starting material) | [2] |
| (R)-Epichlorohydrin | (S)-Betaxolol | Multi-step synthesis | 9 (overall) | 99 | |
| (R)-3-chloro-1,2-propanediol | (S)-β-blockers | Chemoenzymatic synthesis | Not specified (step-wise yields provided) | >99 | [3] |
| (R)-Solketal | Antiviral Nucleoside Analogues | Multi-step synthesis | Data not available in a comparative context | High (stereochemistry controlled by starting material) |
Table 1: Performance Comparison in the Synthesis of Pharmaceutical Intermediates. This table presents a comparative overview of the yields and enantiomeric excess achieved using different chiral synthons for the synthesis of similar or identical pharmaceutical intermediates. Data is collated from various sources.
Cost-Effectiveness Analysis
The cost of raw materials is a critical factor in the commercial viability of a synthetic route. The following table provides an estimated price range for the chiral synthons discussed. Prices are subject to market fluctuations and supplier variations.
| Chiral Synthon | Estimated Price Range (per kg) | Reference |
| (R)-Glycidyl butyrate | $3 - $15,001 | [4][5] |
| (R)-Epichlorohydrin | $4 - $1,500 | [6][7] |
| (R)-Solketal | ~$618 (for 0.1 kg) | [8] |
| (R)-3-chloro-1,2-propanediol | ~$99 | [9] |
Table 2: Indicative Price Comparison of Chiral Synthons. This table provides a general cost comparison of the chiral synthons. Prices are highly variable and should be confirmed with suppliers for bulk quantities.
Synthetic Pathways and Logical Workflows
The versatility of these chiral synthons is best illustrated by their application in various synthetic routes. The following diagrams, generated using the DOT language, outline the logical workflows for the synthesis of key pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-Glycidyl butyrate | 60456-26-0 [chemicalbook.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. indiamart.com [indiamart.com]
- 7. Epichlorohydrin Prices: Current Market Trends & Best Deals [accio.com]
- 8. (R)-(-)-1,2-O-Isopropylideneglycerol | 14347-78-5 | FI09513 [biosynth.com]
- 9. indiamart.com [indiamart.com]
Cost-benefit analysis of enzymatic vs. chemical synthesis of Glycidyl butyrate
For researchers, scientists, and drug development professionals, the choice of synthesis route for chiral intermediates like Glycidyl Butyrate (B1204436) is critical, impacting yield, purity, cost, and environmental footprint. This guide provides a detailed cost-benefit analysis of enzymatic and chemical synthesis methods, supported by experimental data and protocols.
Glycidyl butyrate, a key chiral building block in the synthesis of various pharmaceuticals, can be produced through both enzymatic and chemical routes. The enzymatic method typically involves the kinetic resolution of a racemic mixture using lipases, offering high enantioselectivity under mild conditions. In contrast, the chemical synthesis often employs chiral precursors like epichlorohydrin (B41342) and involves catalysts such as chromium salts, which can provide high yields but may require more stringent reaction conditions and raise environmental concerns. This guide aims to provide a comprehensive comparison to aid in selecting the most suitable method for your specific needs.
At a Glance: Performance Comparison
| Parameter | Enzymatic Synthesis (Kinetic Resolution) | Chemical Synthesis |
| Typical Yield | 36-42% for a single enantiomer[1] | 67-93%[2][3] |
| Enantiomeric Excess (ee) | >98%[1] | >99%[3] |
| Key Catalyst | Lipases (e.g., Porcine Pancreatic Lipase, Novozym 435) | Chromium Salts (e.g., CrCl₃) |
| Reaction Temperature | 25-40°C | 60-80°C[2] |
| Reaction Time | 1-24 hours[1][4] | 10-48 hours[2] |
| Key Raw Materials | Racemic this compound, Buffer, Lipase | (S)-Epichlorohydrin, Butyric Acid, Chromium Catalyst |
| Environmental Impact | Generally lower, biodegradable catalysts, milder conditions | Use of heavy metal catalysts and organic solvents can be a concern |
| Cost of Catalyst | Can be high, but reusability is possible | Generally lower cost |
Cost-Benefit Analysis: A Deeper Dive
The decision between enzymatic and chemical synthesis hinges on a trade-off between several factors.
Experimental Protocols
Below are detailed experimental protocols for both enzymatic and chemical synthesis routes, compiled from various sources to provide a comprehensive guide for laboratory-scale synthesis.
Enzymatic Synthesis: Two-Step Resolution of (R,S)-Glycidyl Butyrate
This protocol describes a two-step enzymatic resolution to produce both (R)- and (S)-Glycidyl Butyrate with high enantiomeric purity.[1]
Step 1: Hydrolysis for (R)-Glycidyl Butyrate Production
-
Reaction Setup: In a temperature-controlled vessel, prepare a mixture of 10 mM potassium phosphate (B84403) buffer (pH 7.4) and a surfactant such as CTAB (30 mg/ml).
-
Substrate Addition: Add racemic (R,S)-glycidyl butyrate to the buffer solution.
-
Enzyme Addition: Introduce Porcine Pancreatic Lipase (PPL), which is S-selective, to the reaction mixture.
-
Reaction Conditions: Maintain the reaction at 30°C with constant stirring. Monitor the progress of the reaction.
-
Workup: Upon reaching approximately 50% conversion, stop the reaction. Separate the unreacted (R)-glycidyl butyrate from the aqueous phase containing the hydrolyzed (S)-glycidol. The (R)-glycidyl butyrate can be extracted using an organic solvent.
-
Purification: Purify the extracted (R)-glycidyl butyrate by distillation under reduced pressure to obtain the final product with high enantiomeric excess.
Step 2: Transesterification for (S)-Glycidyl Butyrate Production
-
Substrate Preparation: Use the (R)-enriched glycidol obtained from the aqueous phase of Step 1.
-
Enzyme and Acyl Donor: In a suitable organic solvent (e.g., n-heptane), add the (R)-enriched glycidol, an acyl donor (e.g., vinyl butyrate), and Novozym 435, which is an R-selective lipase.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 40°C) with agitation. The water activity of the system should be kept low (aW = 0.24) to favor synthesis over hydrolysis.[1]
-
Workup and Purification: After the reaction is complete, filter to remove the immobilized enzyme (which can be recycled). The (S)-glycidyl butyrate can then be purified from the reaction mixture by distillation.
Chemical Synthesis of (R)-Glycidyl Butyrate
This protocol outlines a common chemical synthesis route starting from (S)-epichlorohydrin.[2]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, thermometer, and condenser, add (S)-epichlorohydrin, butyric acid, and a catalytic amount of chromium chloride (CrCl₃). The molar ratio of (S)-epichlorohydrin to butyric acid is typically 1:1.[2]
-
Reaction Conditions: Heat the mixture to 60-80°C and maintain for 24-48 hours, or until the epichlorohydrin is consumed (monitored by GC or TLC).[2]
-
Workup: Cool the reaction mixture to 10-20°C. Add dichloromethane (B109758) and neutralize the mixture to a pH of 7.0-8.0 with a 10% sodium carbonate solution. Wash the organic layer with water.[2]
-
Intermediate Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to obtain crude (S)-3-chloro-2-hydroxypropyl butyrate.
-
Cyclization: Dissolve the crude intermediate in a suitable solvent like acetone (B3395972) and add a base such as potassium carbonate. Reflux the mixture for 10-12 hours to effect cyclization.[2]
-
Purification: After cooling, filter off the inorganic salts. Remove the solvent from the filtrate by evaporation. The resulting crude (R)-glycidyl butyrate is then purified by vacuum distillation to yield the final product.[2]
Conclusion
The choice between enzymatic and chemical synthesis of this compound is multifaceted. For applications where high enantiopurity is paramount and environmental considerations are a priority, the enzymatic route, despite potentially lower yields for a single enantiomer in a resolution process, offers a compelling "green" alternative. The milder reaction conditions and biodegradability of the enzyme catalyst are significant advantages.
Conversely, for large-scale production where maximizing yield from a chiral precursor is the primary driver, the chemical synthesis route can be more efficient. However, this comes with the need for careful management of reaction conditions, handling of potentially hazardous materials, and addressing the environmental impact of the catalyst and byproducts.
Ultimately, the optimal synthesis strategy will depend on the specific requirements of the project, including scale, purity specifications, cost constraints, and sustainability goals. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 3. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 4. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]
Spectroscopic comparison of synthetic and commercially sourced Glycidyl butyrate
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of synthetically produced glycidyl (B131873) butyrate (B1204436) and its commercially available counterparts. By examining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data, we aim to highlight key similarities and potential differences, offering valuable insights for quality assessment and experimental design.
Glycidyl butyrate, a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, demands high purity. While commercial sources offer convenience and quality control, in-house synthesis can be a cost-effective alternative. This comparison utilizes spectroscopic data to evaluate the profile of a synthetically prepared sample against the expected standards of a commercial product.
Experimental Protocols
The following are standard protocols for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the this compound sample is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1.0 s, 16 scans, and a pulse width of 9.2 µs.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence is used. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an accumulation of 1024 scans.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Results and Discussion
The spectroscopic data for a synthetically prepared sample of this compound are compared with typical data for a high-purity commercial sample. The primary differences are expected to lie in the presence of minor impurities in the synthetic sample, which may include unreacted starting materials or byproducts from the synthesis process.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for identifying the structural features of this compound. The expected chemical shifts (δ) and coupling constants (J) are summarized in Table 1.
Table 1. Comparative ¹H NMR Data (400 MHz, CDCl₃) for Synthetic and Commercial this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Constant (J, Hz) | Synthetic Sample Observations | Commercial Sample Observations |
| H-a (CH₃) | 0.94 | t, J = 7.4 | 0.94 (t) | 0.94 (t) |
| H-b (CH₂) | 1.66 | sextet, J = 7.4 | 1.66 (sextet) | 1.66 (sextet) |
| H-c (CH₂) | 2.32 | t, J = 7.4 | 2.32 (t) | 2.32 (t) |
| H-d (CH₂) | 2.63 | dd, J = 4.8, 2.8 | 2.63 (dd) | 2.63 (dd) |
| H-e (CH₂) | 2.84 | dd, J = 4.8, 4.2 | 2.84 (dd) | 2.84 (dd) |
| H-f (CH) | 3.19 | m | 3.19 (m) | 3.19 (m) |
| H-g (CH₂) | 4.01 | dd, J = 12.0, 6.2 | 4.01 (dd) | 4.01 (dd) |
| H-h (CH₂) | 4.43 | dd, J = 12.0, 3.2 | 4.43 (dd) | 4.43 (dd) |
-
Commercial Sample: The ¹H NMR spectrum of a typical commercial sample will show sharp, well-resolved peaks corresponding to the assignments in Table 1, with integrations matching the number of protons for each signal. The baseline will be clean, indicating high purity.
-
Synthetic Sample: The spectrum of the synthetic sample is expected to show the same characteristic peaks for this compound. However, additional small peaks may be present, indicating impurities. Common impurities from a synthesis starting with epichlorohydrin (B41342) and butyric acid could include residual epichlorohydrin or butyric acid. For instance, a broad singlet around 10-12 ppm would suggest the presence of carboxylic acid protons from unreacted butyric acid.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2. Comparative ¹³C NMR Data (100 MHz, CDCl₃) for Synthetic and Commercial this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Synthetic Sample Observations | Commercial Sample Observations |
| C-1 (CH₃) | 13.6 | 13.6 | 13.6 |
| C-2 (CH₂) | 18.4 | 18.4 | 18.4 |
| C-3 (CH₂) | 35.8 | 35.8 | 35.8 |
| C-4 (Epoxide CH₂) | 44.7 | 44.7 | 44.7 |
| C-5 (Epoxide CH) | 49.3 | 49.3 | 49.3 |
| C-6 (Ester CH₂) | 65.2 | 65.2 | 65.2 |
| C-7 (C=O) | 173.2 | 173.2 | 173.2 |
-
Commercial Sample: A commercial sample will exhibit seven distinct peaks corresponding to the seven carbon atoms of this compound. The absence of other significant signals is indicative of high purity.
-
Synthetic Sample: The synthetic sample will show the seven characteristic peaks. Additional weak signals may be observed. For example, a signal around 180 ppm could indicate the carbonyl carbon of residual butyric acid.
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the functional groups present in the molecule.
Table 3. Comparative FT-IR Data for Synthetic and Commercial this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Synthetic Sample Observations | Commercial Sample Observations |
| 2965-2875 | C-H stretch | Alkane | Strong, sharp peaks | Strong, sharp peaks |
| 1735 | C=O stretch | Ester | Strong, sharp peak | Strong, sharp peak |
| 1250, 1180 | C-O stretch | Ester, Epoxide | Strong, sharp peaks | Strong, sharp peaks |
| 915, 845 | C-O stretch | Epoxide ring | Medium, sharp peaks | Medium, sharp peaks |
-
Commercial Sample: The spectrum will be dominated by the strong ester carbonyl stretch around 1735 cm⁻¹ and the C-H stretching vibrations. The characteristic epoxide ring vibrations will also be clearly visible.
-
Synthetic Sample: The spectrum will be very similar to the commercial sample. If a significant amount of unreacted butyric acid is present, a broad O-H stretching band may be observed between 3300-2500 cm⁻¹.
Visualizing the Process
The following diagrams illustrate the experimental workflow and the logical framework for the comparison.
Caption: Experimental workflow for spectroscopic comparison.
Caption: Logical framework for data comparison.
Evaluating the performance of different catalysts in Glycidyl butyrate synthesis.
For researchers, scientists, and professionals in drug development, the efficient synthesis of glycidyl (B131873) butyrate (B1204436), a key chiral intermediate, is of paramount importance. The choice of catalyst plays a pivotal role in determining the yield, enantioselectivity, and overall efficiency of the synthesis. This guide provides a comprehensive comparison of different catalytic systems, including chemical and enzymatic catalysts, for the production of glycidyl butyrate, supported by experimental data.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts in the synthesis of this compound, highlighting key reaction parameters and outcomes.
| Catalyst Type | Catalyst | Substrates | Reaction Type | Reaction Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Chemical | Chromium Salt (e.g., CrCl₃) | (S)-Epichlorohydrin, n-Butyric Acid | Ring-opening and esterification | 24 - 48 h | 60 - 80 | 70.5 - 85.0 | Not specified (product is (S)-3-chloro-2-hydroxypropyl butyrate) | [1][2] |
| Chemical | Potassium Phosphate (B84403) Tribasic / Triethylamine / DMAP | (S)-3-chloro-1,2-propanediol, Butanoic Anhydride (B1165640) | Cyclization and acylation | 3 h (reflux) + 1 h | Reflux, then 0 - RT | 92.7 | 99.5 ((R)-Glycidyl butyrate) | [3] |
| Chemical | Potassium Carbonate / Triethylamine / DMAP | (S)-3-chloro-1,2-propanediol, Butanoic Anhydride | Cyclization and acylation | 25 h (reflux) + 1 h | Reflux, then 0 - RT | 65.0 | 98.1 ((R)-Glycidyl butyrate) | [3] |
| Chemical | Potassium tert-butoxide | (S)-3-Chloro-1,2-propanediol 1-(n-butyrate) | Intramolecular cyclization | 1 h | Ice bath | 72.0 | 99 ((R)-Glycidyl butyrate) | [3] |
| Enzymatic | Porcine Pancreatic Lipase (B570770) (PPL) | (R,S)-Glycidyl Butyrate | Kinetic Resolution (Hydrolysis) | Not specified | 30 | 36 (for R-isomer) | 98 ((R)-Glycidyl butyrate) | [4] |
| Enzymatic | Novozym 435 | (R)-enriched Glycidol, Butyric Acid | Kinetic Resolution (Transesterification) | 80 min | Not specified | 42 (for S-isomer) | 98 ((S)-Glycidyl butyrate) | [4] |
| Enzymatic | Lipase from Bacillus subtilis (BSL2) | (R,S)-Glycidyl Butyrate | Kinetic Resolution (Hydrolysis) | Not specified | 5 | >52% conversion for >98% ee | >98 ((R)-Glycidyl butyrate) | [4] |
| Enzymatic | Candida antarctica Lipase A (CALA) | Racemic Glycidyl Ester | Enantioselective Synthesis | Not specified | Not specified | High activity | R-preferring | [4] |
| Enzymatic | Candida antarctica Lipase B (CALB) | Racemic Glycidyl Ester | Enantioselective Synthesis | Not specified | Not specified | Highest activity | S-preferring | [4] |
| Enzymatic | Mucor miehei Lipase (MML) | Racemic Glycidyl Ester | Enantioselective Synthesis | Not specified | Not specified | High activity | R-preferring | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Chemical Synthesis using Chromium Salt Catalyst[1][2]
-
Reaction Setup: A flask is charged with n-butyric acid and (S)-epichlorohydrin in a specified molar ratio (e.g., 2:1).
-
Catalyst Addition: A chromium salt, such as chromium acetate (B1210297) (e.g., 1g for 1mol of epichlorohydrin), is added to the mixture.
-
Reaction Conditions: The mixture is stirred and heated to 60-80°C for 24-48 hours, until the disappearance of epichlorohydrin (B41342) is confirmed.
-
Work-up: The reaction mixture is cooled to approximately 20°C, and dichloromethane (B109758) is added. The solution is neutralized to a pH of 8.0 with a 10% sodium carbonate solution.
-
Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (S)-3-chloro-2-hydroxypropyl butyrate. This intermediate is then cyclized to (R)-Glycidyl butyrate in a subsequent step.
Two-Step Chemical Synthesis using Potassium Phosphate Tribasic[3]
-
Step 1: Epoxidation: A solution of (S)-3-chloro-1,2-propanediol in methylene (B1212753) chloride is treated with potassium phosphate tribasic. The mixture is refluxed with stirring for 3 hours.
-
Step 2: Acylation: The resulting solution is cooled to 0°C. Triethylamine, 4-(dimethylamino)pyridine (DMAP), and butanoic acid anhydride are added sequentially. The reaction mixture is stirred for an additional hour at room temperature.
-
Work-up and Purification: The reaction mixture is washed successively with aqueous potassium carbonate solution, aqueous hydrogen chloride solution, and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, (R)-glycidyl butyrate, is obtained by fractional distillation.
Enzymatic Kinetic Resolution using Porcine Pancreatic Lipase (PPL)[4]
-
Reaction Medium: Racemic this compound is added to a potassium phosphate buffer. For PPL, a surfactant such as cetyltrimethylammonium bromide (CTAB) may be added.
-
Enzyme Addition: Porcine Pancreatic Lipase is added to the mixture.
-
Reaction Conditions: The pH is adjusted to the optimal value (e.g., 7.4), and the reaction is maintained at a specific temperature (e.g., 30°C).
-
Monitoring and Work-up: The reaction is monitored until the desired conversion is achieved. The remaining (R)-glycidyl butyrate is then extracted and purified.
Visualizing the Synthesis Pathways
The following diagrams illustrate the different catalytic routes for the synthesis of this compound.
Caption: Catalytic pathways for this compound synthesis.
The diagram above illustrates two primary approaches for synthesizing enantiomerically enriched this compound. The chemical synthesis routes often involve the use of chiral precursors and chemical catalysts to achieve the desired stereochemistry. In contrast, the enzymatic approach typically employs kinetic resolution, where a lipase selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.
Caption: General experimental workflow for catalyst evaluation.
This workflow outlines the key stages involved in the synthesis and evaluation of this compound using different catalysts. It begins with the preparation of reactants and the chosen catalyst, followed by the reaction itself. Continuous monitoring is crucial to determine the reaction's endpoint. Subsequent steps involve quenching the reaction, extracting the crude product, and purifying it. The final analysis of the product's yield, enantiomeric excess, and purity is essential for evaluating the catalyst's performance.
References
- 1. CN101723920B - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 2. CN101723920A - Process for synthesizing (R)-Glycidyl butyrate - Google Patents [patents.google.com]
- 3. (R)-Glycidyl butyrate synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Glycidyl butyrate proper disposal procedures
Proper disposal of glycidyl (B131873) butyrate (B1204436) is essential for maintaining laboratory safety and ensuring environmental compliance. As a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation, glycidyl butyrate must be managed as a hazardous chemical from the moment it is designated as waste.[1][2][3]
This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is critical for safe laboratory operations.
Immediate Safety and Handling Protocols
Before handling this compound waste, ensure all necessary safety measures are in place.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or a face shield, protective gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
-
Ignition Sources: this compound is a combustible liquid.[1][2] All potential sources of ignition, such as open flames, hot surfaces, and sparks, must be eliminated from the storage and handling areas.[1][2]
This compound Properties and Hazards
A summary of key quantitative data for this compound is provided below. This information is critical for accurate hazard assessment and waste classification.
| Property | Data |
| CAS Number | 60456-26-0[1][3][4][5][6] |
| Molecular Formula | C₇H₁₂O₃[3] |
| Molecular Weight | 144.17 g/mol [3] |
| Flash Point | 84 °C - 90 °C (183 °F - 194 °F)[2][3] |
| Boiling Point | 197 °C (lit.)[3] |
| Density | ~1.03 g/mL at 20 °C[3] |
| Hazard Classifications | Combustible Liquid (Category 4)[1][2], Acute Toxicity, Oral (Category 4)[1][2], Skin Irritant (Category 2)[1][2], Eye Irritant (Category 2)[1][2], Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2][3] |
Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that requires careful attention to waste classification, containment, and regulatory compliance.
Experimental Protocol: Waste Collection and Containment
This protocol outlines the standard methodology for collecting and storing this compound waste prior to disposal.
-
Waste Determination: Chemical waste generators must first determine if the discarded this compound is classified as hazardous waste according to federal, state, and local regulations.[1][2][5] Given its characteristics as a combustible liquid and irritant, it is typically managed as hazardous waste.[1][2][7][8]
-
Container Selection: Use only appropriate, chemically compatible containers for waste collection.[7] The container must be in good condition, free of leaks, and have a tightly sealing cap.[9]
-
Handling Spills and Residues:
-
For small spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[1][5]
-
Do not use combustible materials like paper towels for the initial absorption of large quantities.
-
Collect the absorbent material and any contaminated debris into a suitable container for disposal.[1][5]
-
Prevent the spilled material from entering drains or waterways.[5][6]
-
-
Labeling: As soon as waste is added to the container, it must be clearly labeled. Use a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Combustible," "Irritant")[7]
-
The date accumulation started.
-
-
Storage:
-
Keep waste containers tightly closed at all times, except when adding waste.[7][8][9]
-
Store the sealed containers in a designated, well-ventilated satellite accumulation area.[7]
-
Ensure the storage area is away from heat and ignition sources.[2]
-
Segregate this compound waste from incompatible materials.[8]
-
Final Disposal Plan
-
Consult Regulations: It is mandatory for the waste generator to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[1][2][5]
-
Professional Disposal Service: Arrange for the collection of the waste by a licensed and approved waste disposal company.[1][5][6][10] Do not attempt to dispose of this compound through the standard sewer or municipal trash systems.[5]
-
Documentation: Maintain records of all hazardous waste disposal as required by your institution and regulatory agencies.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. (R)-(-)-丁酸缩水甘油酯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. (R)-Glycidyl butyrate - Safety Data Sheet [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 10. mmbio.byu.edu [mmbio.byu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Glycidyl Butyrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Glycidyl butyrate (B1204436), a combustible liquid that is harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] Adherence to these protocols is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Below is a summary of the required PPE when handling Glycidyl butyrate.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety Glasses with Side Shields or Goggles | Must be tested and approved under government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][3] |
| Face Shield | Recommended when there is a splash hazard.[1][4] | |
| Hands | Chemical-resistant Gloves | Glove material should be selected based on an evaluation of the workplace hazards, duration of use, and the glove's chemical resistance and physical properties.[1] Dispose of contaminated gloves after use.[4][5] |
| Body | Protective Clothing | To prevent skin exposure.[1][3] |
| Lab Coat | Standard laboratory practice. | |
| Respiratory | Use in a well-ventilated area | Local exhaust ventilation is recommended to control airborne levels. |
| NIOSH-approved Respirator | Required when ventilation is inadequate.[6] A dust mask (type N95) may be appropriate in some situations.[7] |
Operational Plan for Handling this compound
Following a systematic operational plan ensures that this compound is handled safely from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][6] Keep the container tightly closed when not in use.[1][6]
Handling and Use
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[6] Do not breathe fumes, vapors, or mist.[1][2][3]
-
Hygiene: Wash hands thoroughly after handling the chemical.[1][2][3] Do not eat, drink, or smoke in the work area.[1][6]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[1][2][3]
Accidental Release Measures
-
Evacuate: In case of a spill, immediately evacuate unprotected personnel from the area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[1]
-
Cleanup: Collect the absorbed material into a suitable, closed container for disposal.[1] Do not let the product enter drains or waterways.[1][6]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1][2][3] Always consult and observe all federal, state, and local environmental regulations.[1][6]
-
Container Disposal: Do not reuse empty containers.[1][6] Dispose of them as unused product.[1][6]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
First-Aid Measures
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet to the doctor.[1][5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][5] Rinse mouth with water and call a poison center or doctor immediately.[1][2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][4]
-
Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion.[1][6] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus and full protective gear.[1][6]
Experimental Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
